8-Hydroxy-4H-1-benzopyran-4-one
Descripción
Propiedades
Número CAS |
16146-63-7 |
|---|---|
Fórmula molecular |
C9H6O3 |
Peso molecular |
162.14 g/mol |
Nombre IUPAC |
8-hydroxychromen-4-one |
InChI |
InChI=1S/C9H6O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5,11H |
Clave InChI |
PVSPXXIHUPJDRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)OC=CC2=O |
SMILES canónico |
C1=CC2=C(C(=C1)O)OC=CC2=O |
Sinónimos |
4H-1-Benzopyran-4-one, 8-hydroxy- |
Origen del producto |
United States |
Synthesis and Functionalization of 8-Hydroxy-4H-1-benzopyran-4-one: A Comprehensive Technical Guide
Executive Summary
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a highly valuable pharmacophore in medicinal chemistry and drug development. Because its structure mimics 2,3-dihydroxybenzoic acid—the native substrate for many adenylate-forming enzymes (AAAEs)—it is frequently utilized in the design of conformationally constrained inhibitors targeting siderophore biosynthesis pathways in pathogens like Mycobacterium tuberculosis1[1].
This whitepaper details a highly efficient, field-proven, three-step synthetic route to functionalized 8-hydroxychromones. By leveraging a mild enaminone-mediated cyclization strategy, this protocol circumvents the thermal degradation issues inherent to classical formylation methods, providing a self-validating workflow for researchers synthesizing complex chromone derivatives.
Mechanistic Rationale & Pathway Design
The primary challenge in synthesizing highly functionalized chromones (such as chromone-3-sulfonamides) lies in the formylation of the active methylene intermediate. Classical methods utilize triethyl orthoformate in acetic anhydride. However, this approach is sluggish and requires elevated temperatures (~100 °C), which frequently leads to unwanted side reactions, including the thermal deprotection of Boc groups and the formation of imidates at the sulfonamide moiety 1[1].
The Enaminone Solution: To bypass these thermal degradation pathways, modern synthetic routes employ dimethylformamide dimethyl acetal (DMF-DMA) . DMF-DMA acts as a highly efficient formylating agent for active methylenes under mild, ambient conditions. The resulting enaminone intermediate can then be rapidly cyclized using a mild acid (saturated aqueous NH₄Cl) to yield the 4H-1-benzopyran-4-one core in minutes [[1]](1].
Retrosynthetic and forward synthesis workflow for 8-hydroxychromone.
Step-by-Step Experimental Protocols
The following protocols detail the synthesis of an 8-hydroxychromone-3-sulfonamide derivative starting from methyl 2,3-dihydroxybenzoate, achieving a 64% overall yield across three steps [[1]](1].
Protocol 3.1: Preparation of the β-Ketosulfonamide
-
Objective: Establish the active methylene linker required for pyran ring formation.
-
Procedure:
-
Protect the hydroxyl groups of methyl 2,3-dihydroxybenzoate if necessary (e.g., via TBS protection) to prevent interference during the strong base condensation.
-
Generate the dianion of N-Boc-methanesulfonamide using Lithium Diisopropylamide (LDA) at -78 °C.
-
Introduce the protected methyl 2,3-dihydroxybenzoate to initiate a Claisen-like condensation.
-
Quench and deprotect (e.g., using TBAF if TBS was used) to furnish the β-ketosulfonamide.
-
-
Causality & Validation: LDA is strictly required to fully deprotonate the methanesulfonamide, ensuring the nucleophilic carbon attacks the ester carbonyl. Validation is achieved via TLC; the disappearance of the starting ester confirms the formation of the β-ketosulfonamide 1[1].
Protocol 3.2: Mild Formylation via DMF-DMA
-
Objective: Formylate the active methylene without degrading the Boc-protecting group.
-
Procedure:
-
Dissolve the β-ketosulfonamide in a minimal amount of dry solvent.
-
Add an excess of Dimethylformamide dimethyl acetal (DMF-DMA).
-
Stir at ambient temperature until conversion is complete.
-
-
Causality & Validation: DMF-DMA operates at room temperature, preserving the integrity of the Boc group. The reaction is a self-validating system: full conversion to the enaminone can be monitored by TLC, and the crude material will exhibit distinct enaminone shifts in ¹H NMR and a corresponding mass shift in MS 1[1].
Protocol 3.3: Acid-Catalyzed Intramolecular Cyclization
-
Objective: Close the 4H-1-benzopyran-4-one ring.
-
Procedure:
-
Dissolve the crude enaminone in Tetrahydrofuran (THF).
-
Add saturated aqueous NH₄Cl.
-
Stir vigorously. Cyclization is rapid, typically completing in ~5 minutes.
-
-
Causality & Validation: The mild acidity of NH₄Cl protonates the dimethylamino group of the enaminone, converting it into an excellent leaving group. This triggers an intramolecular nucleophilic attack by the adjacent free phenolic oxygen, expelling dimethylamine and closing the pyran-4-one ring 1[1].
Mechanistic pathway of DMF-DMA formylation and intramolecular cyclization.
Protocol 3.4: Downstream Functionalization (MOM Protection & Mitsunobu Coupling)
If the 8-hydroxychromone is to be coupled with a nucleoside (e.g., adenosine) via a Mitsunobu reaction, strict protecting group strategies must be enforced:
-
MOM Protection: The free C8-phenol must be converted to a Methoxymethyl (MOM) ether. Causality: Failure to protect the phenol will result in competitive side reactions during the Mitsunobu coupling 1[1].
-
Bis-Boc Protection of Adenosine: The exocyclic N-6 amino group of the purine must be bis-Boc protected. Causality: Mitsunobu couplings at the 5′ position of purines are notoriously problematic due to cyclonucleoside formation between the purine N-3 and ribose C-5′. Bis-Boc protection sterically and electronically attenuates the nucleophilicity at N-3, forcing the desired coupling [[1]](1]. Global deprotection can later be achieved using 80% aqueous TFA 1[1].
Quantitative Data & Yield Analysis
The DMF-DMA enaminone route is highly efficient. The table below compares the synthesis of the standard chromone scaffold versus the 8-hydroxychromone scaffold, alongside their biological evaluation against the MbtA enzyme (an adenylating enzyme required for siderophore biosynthesis).
| Compound Scaffold | Starting Material | Synthetic Steps | Overall Yield | MbtA Binding Affinity ( KD ) |
| Chromone-3-sulfonamide | Methyl salicylate | 3 | 50% | 3.6 µM |
| 8-Hydroxychromone-3-sulfonamide | Methyl 2,3-dihydroxybenzoate | 3 | 64% | 290 µM |
Data Note: Despite the 8-hydroxychromone being rationally designed to mimic the native 2,3-dihydroxybenzoic acid substrate, biological assays revealed an 80-fold loss in potency relative to the unsubstituted chromone, underscoring the strict steric and electronic tolerances within the MbtA active site 1[1].
Conclusion
The synthesis of 8-hydroxy-4H-1-benzopyran-4-one derivatives is best executed via the mild formylation of a β-ketosulfonamide intermediate using DMF-DMA, followed by rapid acid-catalyzed cyclization. This methodology ensures high functional group tolerance (preserving Boc groups) and delivers the rigid chromone core in excellent overall yields (64% over 3 steps). By understanding the mechanistic causality behind reagent selection and protection strategies, researchers can reliably adapt this workflow to generate complex, conformationally constrained libraries for drug discovery.
References
-
Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis . NIH.gov (PMC).1
Sources
8-Hydroxy-4H-1-benzopyran-4-one: A Technical Guide to Chemical Properties, Synthesis, and Pharmacological Applications
Executive Summary
As a Senior Application Scientist, I approach 8-hydroxy-4H-1-benzopyran-4-one (commonly known as 8-hydroxychromone) not merely as a static chemical entity, but as a highly tunable pharmacophoric scaffold. Its unique electronic topology—driven by the interplay between the electron-withdrawing chromone core and the electron-donating C-8 hydroxyl group—makes it a privileged building block in both natural product biosynthesis and rational drug design. This whitepaper deconstructs the physicochemical properties, synthetic methodologies, and biological applications of 8-hydroxychromone, providing self-validating protocols and mechanistic rationales for advanced researchers.
Chemical Identity and Structural Properties
The 8-hydroxychromone scaffold is defined by a benzopyran-4-one core with a hydroxyl substitution at the 8-position[1]. From a mechanistic standpoint, the C-8 hydroxyl group acts as a powerful electron-donating moiety via resonance, significantly increasing the electron density at the ortho position (C-7). This electronic bias strictly dictates the regioselectivity of electrophilic aromatic substitutions, making the C-7 position the primary site for functionalization[2][3].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 8-Hydroxy-4H-1-benzopyran-4-one |
| CAS Registry Number | 16146-63-7 |
| Molecular Formula | C9H6O3 |
| Molar Mass | 162.14 g/mol |
| Core Scaffold | Chromone (Benzopyran-4-one) |
| Key Reactive Site | C-7 (Regioselective electrophilic substitution) |
Data supported by [1].
Advanced Synthetic Methodologies
Protocol 1: Synthesis of Conformationally Constrained Sulfonamide Nucleosides
This protocol details the synthesis of 8-hydroxychromone-3-sulfonamide nucleosides, designed as inhibitors of adenylating enzymes, as reported in [4][5].
-
Step 1: Claisen-like Condensation Protect the starting material, methyl 2,3-dihydroxybenzoate, as a MOM ether. React the protected ester with the LDA-generated dianion of N-Boc-methanesulfonamide to form a β-ketosulfonamide intermediate[4].
-
Step 2: α-Formylation Treat the β-ketosulfonamide with dimethylformamide dimethyl acetal (DMF-DMA) at ambient temperature to yield an enaminone[4].
-
Causality & Rationale: Traditional formylation using triethyl orthoformate requires heating to ~100 °C, which inadvertently causes Boc-deprotection and imidate formation[4][5]. DMF-DMA operates efficiently at room temperature, preserving the labile Boc protecting group[4].
-
Self-Validation Checkpoint: Full conversion to the enaminone must be confirmed by MS and ¹H NMR of the crude material prior to cyclization to prevent side reactions[4].
-
-
Step 3: Cyclization Add saturated aqueous NH₄Cl to the enaminone in THF[4].
-
Causality & Rationale: The mild acidic nature of NH₄Cl triggers an intramolecular addition-elimination reaction, rapidly closing the pyrone ring[6].
-
Self-Validation Checkpoint: Cyclization is extremely rapid (~5 minutes), providing immediate visual and chromatographic (TLC) confirmation of the 8-hydroxychromone core formation[4].
-
-
Step 4: Mitsunobu Coupling Couple the resulting chromone with bis-Boc-adenosine using standard Mitsunobu conditions, followed by global deprotection with 80% aqueous TFA[4].
-
Causality & Rationale: Mitsunobu coupling at the 5′-position of purine nucleosides is notoriously problematic due to competitive cyclonucleoside formation between purine N-3 and ribose C-5′[4]. Bis-Boc protection of the exocyclic N-6 amino group sterically and electronically attenuates N-3 nucleophilicity, forcing the reaction exclusively down the desired 5′-O-coupling pathway[4][5].
-
Fig 1. Synthetic workflow for 8-hydroxychromone-3-sulfonamide nucleoside analogs.
Protocol 2: Aminomethylation via Mannich Reaction
Aminomethylation is a critical tool for functionalizing the chromone core, as detailed in the[2][3].
-
Step 1: Reagent Assembly & Reaction React the 8-hydroxychromone derivative with a primary or secondary amine and an excess of formaldehyde under classical Mannich conditions[2].
-
Causality & Rationale: The C-8 hydroxyl group acts as a powerful electron-donating substituent. Through resonance, it significantly increases the electron density at the ortho position (C-7). Consequently, the electrophilic iminium ion (generated in situ from formaldehyde and the amine) exclusively attacks C-7, circumventing the C-5 position entirely[2][7].
-
Self-Validation Checkpoint: Regioselectivity is validated post-synthesis via 2D NMR (HMBC). Cross-peaks between the newly introduced aminomethyl protons and the C-8/C-6 carbons definitively confirm substitution at C-7[3].
-
Biological and Pharmacological Significance
MbtA Inhibition in Tuberculosis
MbtA is an adenylating enzyme that catalyzes the first committed step of mycobactin (siderophore) biosynthesis in Mycobacterium tuberculosis by activating salicylic acid[6][8]. Researchers designed conformationally constrained sulfonamide nucleosides to mimic the bound intermediate[6].
Table 2: Binding Affinity of Sulfonamide Nucleosides against MbtA
| Compound | Substrate Mimic | MbtA Binding Affinity (KD) |
| Chromone-3-sulfonamide | Salicylic acid | 3.6 μM |
| Benzoxazinone-3-sulfonamide | Salicylic acid | 0.37 μM |
| 8-Hydroxychromone-3-sulfonamide | 2,3-Dihydroxybenzoic acid | 290 μM |
Causality of Affinity Loss: The 80-fold loss in potency for the 8-hydroxychromone derivative is directly attributed to the enzyme's strict evolutionary preference[4]. MbtA is optimized to bind salicylic acid; the introduction of the extra hydroxyl group in the 8-hydroxychromone (mimicking 2,3-dihydroxybenzoic acid) creates steric and electronic clashes within the MbtA active site, drastically reducing binding affinity[4][5].
Cytochrome bc1 Blockade via Stigmatellin
Stigmatellin is a potent natural inhibitor isolated from Stigmatella aurantiaca[9][10]. Its structural warhead is a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup[9][10].
Causality of Inhibition: Stigmatellin binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex[9]. The 8-hydroxychromone core specifically associates with the Rieske iron-sulfur protein by forming a critical hydrogen bond to the Histidine-181 (His-181) residue[9]. This precise molecular interaction restricts the movement of the Rieske protein's cytoplasmic domain and dramatically raises the midpoint potential of the iron-sulfur cluster from +290 mV to +540 mV, completely blocking quinol oxidation and halting ATP synthesis[9].
Fig 2. Mechanism of action of stigmatellin via cytochrome bc1 complex inhibition.
References
-
Engelhart, C. A., & Aldrich, C. C. "Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis." The Journal of Organic Chemistry, 2013, 78(15), 7470-7481. URL:[Link]
-
Mrug, G. P., & Frasinyuk, M. S. "Advances in chemistry of chromone aminomethyl derivatives." French-Ukrainian Journal of Chemistry, 2015, 3(2). URL: [Link]
-
Wikipedia Contributors. "Stigmatellin." Wikipedia, The Free Encyclopedia. URL: [Link]
-
Preprints.org. "Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of its Side Chain Decoration." Preprints, 2022. URL:[Link]
Sources
- 1. 8-Hydroxy-4H-1-benzopyran-4-one | 16146-63-7 [sigmaaldrich.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. fujc.pp.ua [fujc.pp.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fujc.pp.ua [fujc.pp.ua]
- 8. Synthesis of chromone, quinolone, and benzoxazinone sulfonamide nucleosides as conformationally constrained inhibitors of adenylating enzymes required for siderophore biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stigmatellin - Wikipedia [en.wikipedia.org]
- 10. preprints.org [preprints.org]
Pharmacological Profiling and Mechanistic Insights into 8-Hydroxy-4H-1-benzopyran-4-one Derivatives
Executive Summary
The 8-hydroxy-4H-1-benzopyran-4-one scaffold—commonly referred to as the 8-hydroxychromen-4-one or 8-hydroxyflavone core—represents a privileged structural motif in medicinal chemistry. Characterized by its oxygen-containing heterocyclic benzopyran ring, this scaffold serves as the foundational pharmacophore for a vast array of natural and synthetic bioactive compounds. This technical guide synthesizes current research on the biological activities of these derivatives, focusing on their pan-coronavirus antiviral properties, TrkB-mediated neuroprotection, and targeted antimicrobial efficacy.
Chemical Scaffold and Pharmacological Relevance
Chromones (4H-1-benzopyran-4-ones) are ubiquitous in nature and are recognized as highly versatile templates for drug design[1]. Hydroxylation at the C-8 position significantly alters the electronic distribution and hydrogen-bonding capacity of the benzopyran core. This specific substitution pattern is critical for binding affinity across various enzymatic and receptor targets. By modifying the substituents at the C-2 and C-3 positions of the 8-hydroxychromen-4-one core, researchers have developed highly specific derivatives that function as kinase activators, protease inhibitors, and antimicrobial agents[1].
Core Biological Activities
Pan-Coronavirus Antiviral Activity (3CLpro Inhibition)
The SARS-CoV-2 main protease (3CLpro) is a highly conserved enzyme across coronaviruses, making it a prime target for pan-coronavirus therapeutics. Natural 8-hydroxyflavone derivatives and their structural analogs exhibit robust inhibitory activity against 3CLpro[2]. Mechanistically, the hydroxyl groups on the benzopyran core form critical hydrogen bonds with the catalytic dyad (Cys145 and His41) of the protease.
In vitro enzymatic assays demonstrate that related flavonoid derivatives, such as baicalein, can inhibit 3CLpro activity by >90% at concentrations of 100 μg/mL[2]. Furthermore, these compounds successfully hinder the replication of not only SARS-CoV-2 but also alphacoronaviruses (Feline-CoV) and other betacoronaviruses (Bovine-CoV, HCoV-OC43) in Vero E6 cell cultures, proving their broad-spectrum potential[3].
Neuroprotection via TrkB Receptor Activation
One of the most clinically significant applications of the 8-hydroxy-4H-1-benzopyran-4-one scaffold is in neuropharmacology. 7,8-Dihydroxyflavone (7,8-DHF) and its optimized synthetic derivatives (such as 4'-DMA-7,8-DHF and CF3CN) act as potent, blood-brain-barrier-permeable agonists of the Tropomyosin receptor kinase B (TrkB)[4].
These derivatives specifically bind to the extracellular LCM/CC2 motif of the TrkB receptor. This binding triggers receptor dimerization and autophosphorylation, activating the downstream AKT signaling cascade. The phosphorylation of AKT subsequently inhibits delta-secretase, an enzyme responsible for cleaving amyloid precursor protein (APP). By inhibiting delta-secretase, 8-hydroxyflavone derivatives dose-dependently reduce the aggregation of neurotoxic Amyloid-beta 42 (Aβ42), rescuing cognitive deficits in Alzheimer's disease models (e.g., 5xFAD mice)[4].
TrkB receptor activation and neuroprotection pathway by 8-hydroxyflavone derivatives.
Antimicrobial and Anti-inflammatory Efficacy
Beyond viral and neurological targets, 8-hydroxychromen-4-one derivatives isolated from botanical sources display potent antibacterial properties. Phytochemical investigations of Cassia auriculata yielded chromone derivatives (e.g., Compound 5) that exhibit notable antitubercular activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 10.31 µg/mL[5]. Similarly, phenolic compounds containing the chromone core isolated from the twigs of Gardenia jasminoides demonstrated significant anti-MRSA (methicillin-resistant Staphylococcus aureus) activity, producing inhibition zone diameters (IZD) ranging from 12.2 to 15.2 mm[6].
Quantitative Pharmacological Data
| Compound / Derivative Class | Target / Disease Model | Key Quantitative Metric | Ref. |
| Baicalein (Flavone analog) | SARS-CoV-2 3CLpro Enzyme | >90% inhibition at 100 μg/mL | [2] |
| Baicalein (Flavone analog) | SARS-CoV-2 Replication (Vero E6) | >50% inhibition at 25 μg/mL | [2] |
| CF3CN (7,8-DHF derivative) | TrkB / Alzheimer's (5xFAD mice) | Dose-dependent Aβ42 reduction | [4] |
| Compound 5 (C. auriculata) | Mycobacterium tuberculosis | MIC = 10.31 µg/mL | [5] |
| Phenolics 1-4 (G. jasminoides) | MRSA (Staphylococcus aureus) | IZD = 12.2 – 15.2 mm | [6] |
Standardized Experimental Workflows
To ensure reproducibility and scientific rigor, the following self-validating protocols detail the evaluation of 8-hydroxy-4H-1-benzopyran-4-one derivatives.
High-throughput screening workflow for identifying pan-coronavirus 3CLpro inhibitors.
Protocol 1: FRET-Based 3CLpro Enzymatic Inhibition Assay
-
Step 1: Reagent Preparation. Prepare recombinant SARS-CoV-2 3CLpro and a specific FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans).
-
Causality: FRET allows for the real-time kinetic monitoring of protease cleavage without relying on secondary coupled reactions, thereby minimizing false positives.
-
-
Step 2: Compound Incubation. Incubate 3CLpro with 8-hydroxychromen-4-one derivatives (ranging from 0.1 to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.3, 1 mM EDTA) at 37°C for 30 minutes prior to substrate addition.
-
Causality: Pre-incubation allows the compounds to reach thermodynamic binding equilibrium with the enzyme, which is critical for accurately calculating IC50 values for slow-binding inhibitors.
-
-
Step 3: Substrate Addition & Kinetic Measurement. Add the FRET substrate (20 µM final concentration) and measure fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 60 minutes.
-
Self-Validating System: The assay must include three internal controls to validate the data: (1) A vehicle control (DMSO) to establish 100% uninhibited enzyme velocity; (2) A known potent inhibitor (e.g., Nirmatrelvir) as a positive control to validate assay sensitivity; (3) A compound-only well (without enzyme) to subtract background auto-fluorescence, which is inherent to many highly conjugated flavonoid derivatives.
Protocol 2: TrkB Receptor Phosphorylation Assay in Cortical Neurons
-
Step 1: Primary Neuronal Culture. Isolate and culture cortical neurons from E18 rat embryos for 7 days in vitro (DIV).
-
Causality: Culturing to 7 DIV ensures adequate expression and proper membrane localization of endogenous TrkB receptors, which immortalized cell lines often lack.
-
-
Step 2: Ligand Treatment. Treat the neurons with 500 nM of the 7,8-DHF derivative for exactly 15 minutes.
-
Causality: TrkB phosphorylation is a highly transient event. A strict 15-minute window captures peak kinase activation before receptor endocytosis and lysosomal degradation occur.
-
-
Step 3: Lysis and Immunoblotting. Lyse cells in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors. Run SDS-PAGE and probe for p-TrkB (Tyr816) alongside total TrkB.
-
Self-Validating System: To definitively prove the mechanism is on-target, a parallel neuronal cohort must be pre-treated with K252a (a selective Trk kinase inhibitor) for 30 minutes prior to adding the derivative. Complete ablation of the p-TrkB signal in the K252a group confirms that the compound's effect is specifically mediated by TrkB activation and is not an artifact of off-target kinase cross-talk.
References
-
Biological and Medicinal Properties of Natural Chromones and Chromanones Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Chromone Derivatives from Cassia auriculata and their Antibacterial Activity Source: ResearchGate URL:[Link]
-
Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity Source: ResearchGate URL:[Link]
-
Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Phenolic Compounds from the Twigs of Gardenia jasminoides and their Antibacterial Activity Source: ResearchGate URL:[Link]
Sources
The 8-Hydroxychromone Scaffold: Natural Sources, Biosynthetic Paradigms, and Advanced Isolation Methodologies
Executive Summary
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) core is a privileged bicyclic oxygen-containing heterocyclic scaffold that has garnered significant attention in drug design and discovery. Structurally characterized by a planar benzopyran ring system with a hydroxyl group at the C-8 position, this framework acts as a high-affinity ligand for diverse biological receptors[1]. This technical guide provides an in-depth analysis of the natural distribution of 8-hydroxychromones, the causality behind their pharmacological mechanisms, and a field-proven, self-validating methodology for their extraction and isolation from complex biological matrices.
Biosynthetic Origins and Natural Distribution
Evolutionary optimization across different kingdoms of life has resulted in a rich structural diversity of 8-hydroxychromone derivatives[2]. Unlike synthetic libraries, natural 8-hydroxychromones often possess multifaceted stereochemistry and unique side-chain decorations that dictate their specific biological targets.
-
Plant Sources: The aerial tissues of Halenia elliptica (Gentianaceae) are a prolific source of water-soluble chromone-2-carboxylic acids and 2-methylchromones, including 8-hydroxy-2-methyl-4H-1-benzopyran-4-one[3]. Additionally, the stems and branches of Harrisonia perforata (Simaroubaceae) yield a variety of prenylated and highly substituted chromones, such as the harforamones and perforatic acid[4].
-
Microbial Sources: Myxobacteria, specifically strains like Vitiosangium cumulatum and Stigmatella aurantiaca, synthesize stigmatellins via an unusual polyketide synthase (PKS) assembly line. These compounds feature a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup coupled to a hydrophobic alkenyl chain[2].
-
Fungal Sources: Endophytic and mangrove-derived fungi, such as Daldinia eschscholtzii, have been identified as producers of diverse polyketide chromones and structurally related naphthalenones[5].
Table 1: Natural Sources and Pharmacological Profiles of 8-Hydroxychromones
| Source Organism | Kingdom / Family | Key Isolated Derivatives | Primary Bioactivity |
| Halenia elliptica | Plantae / Gentianaceae | Halenic acid C, Halenichromone A | Potent in vitro anti-HBV activity[3] |
| Harrisonia perforata | Plantae / Simaroubaceae | Harforamones A-D, Perforatic acid | Cytotoxicity (HeLa cells), Antimycobacterial[4],[6] |
| Vitiosangium cumulatum | Bacteria / Myxococcaceae | Stigmatellic acid, Stigmatellin C | Antimicrobial, Mitochondrial respiration inhibition[2] |
| Daldinia eschscholtzii | Fungi / Xylariaceae | Halenichromone isomers, Polyketides | Broad-spectrum anti-inflammatory[5] |
Pharmacological Mechanisms & Target Pathways
The rigid bicyclic nature of the 8-hydroxychromone fragment allows it to intercalate or bind tightly within specific protein pockets. A primary example of this causality is the action of stigmatellins on the cytochrome bc1 complex (Complex III) of the mitochondrial and photosynthetic respiratory chains[2].
The 8-hydroxychromone headgroup binds directly to the Qo site (ubiquinol oxidation site) of the cytochrome b subunit. Mechanistically, the C-8 hydroxyl and C-4 carbonyl groups associate with the Rieske iron-sulfur protein (ISP) via a critical hydrogen bond to a histidine residue[1]. This binding restricts the movement of the cytoplasmic domain of the ISP, raises the redox midpoint potential of the iron-sulfur cluster, and effectively halts electron transfer, leading to respiratory arrest[1].
Fig 1: Mechanism of cytochrome bc1 complex inhibition by stigmatellin derivatives.
Core Workflow: Extraction and Isolation Methodology
The isolation of 8-hydroxychromones requires a systematic approach to separate the moderately polar, planar aromatic cores from highly polar glycosides and non-polar aliphatic lipids. The following protocol is synthesized from validated extractions of Harrisonia perforata and Halenia elliptica[3],[6].
Step 1: Biomass Maceration and Primary Extraction
-
Protocol: Air-dried biomass (e.g., stems or aerial tissues) is pulverized and macerated in 95% Ethanol (EtOH) or Dichloromethane (DCM) at room temperature for 72 hours, repeated in triplicate.
-
Causality: 95% EtOH is selected because it efficiently penetrates the cellular matrix and solubilizes the intermediate-polarity phenolics. The slight aqueous content aids in swelling the plant tissue, maximizing the mass transfer of chromone derivatives into the solvent[6].
Step 2: Liquid-Liquid Partitioning
-
Protocol: The crude ethanolic extract is evaporated under reduced pressure to yield a viscous dark oil. This residue is suspended in distilled water and partitioned sequentially with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH).
-
Causality: This step acts as a crude polarity filter. The 8-hydroxychromones possess both hydrophobic aromatic rings and hydrophilic functional groups (C-8 OH, C-4 ketone). They preferentially partition into the EtOAc layer due to their capacity for hydrogen bonding, leaving highly polar tannins and glycosides in the aqueous and n-BuOH layers, and highly lipophilic waxes behind if a prior hexane wash is utilized[6].
Step 3: Silica Gel Flash Column Chromatography (FCC)
-
Protocol: The EtOAc-soluble fraction is loaded onto a silica gel 60 (230-400 mesh) column. Elution is performed using a step gradient starting from 100% Hexane, transitioning to Hexane/EtOAc, 100% EtOAc, and finally EtOAc/Methanol (MeOH)[6].
-
Causality: Normal-phase silica separates compounds based on their affinity for the polar stationary phase. The 8-hydroxychromones typically elute in the mid-polarity range (Hexane/EtOAc 3:7 to 100% EtOAc) due to the strong dipole moment of the chromone carbonyl.
Step 4: Size Exclusion and High-Resolution Purification
-
Protocol: Enriched fractions from FCC are subjected to Sephadex LH-20 chromatography, eluting with an isocratic mixture of DCM/MeOH (1:1 v/v). Final purification is achieved via semi-preparative HPLC using an ODS C-18 column (eluting with MeOH/H2O gradients)[7].
-
Causality: Sephadex LH-20 is critical here; it separates not just by molecular size, but via π−π interactions. The planar aromatic system of the 8-hydroxychromone core interacts strongly with the dextran matrix, delaying its elution relative to non-aromatic impurities of similar molecular weight[7].
Fig 2: Step-by-step extraction and isolation workflow for natural 8-hydroxychromones.
Structural Elucidation & Self-Validating Systems
Once isolated, the structural integrity of 8-hydroxychromones is verified via 1D and 2D NMR (COSY, HMQC, HMBC) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)[5],[4].
A Self-Validating System in Halenia elliptica: A hallmark of a robust experimental protocol is its ability to account for chemical dynamics during extraction. In Halenia elliptica, researchers identified two unstable structural hybrids: 3-acetyl-8-hydroxy-4H-1-benzopyran-4-one-2-carboxylic acid (halenic acid C) and 2-(8-hydroxy-2-methyl-4H-1-benzopyran-4-one-3-yl)-2-oxoacetic acid (halenichromone A)[3].
These two compounds are isomers and are interconvertible via an acid-catalyzed isomerization mechanism in aqueous solvents[3]. In a highly controlled extraction, the simultaneous isolation of both isomers acts as an internal validation marker. It proves that the extraction conditions did not artificially force the equilibrium to a single thermodynamic sink, thereby preserving the native chemical profile of the biological matrix. If only one isomer is detected, it signals that the extraction pH or temperature was overly harsh, compromising the trustworthiness of the isolated metabolome.
Sources
- 1. open.uct.ac.za [open.uct.ac.za]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Chromone derivatives from Halenia elliptica and their anti-HBV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromones from stems of Harrisonia perforata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thaiscience.info [thaiscience.info]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of the Benzopyran-4-one Scaffold: A Technical Guide for Drug Discovery
Executive Summary
The benzopyran-4-one (chromone) ring system is a ubiquitous oxygen-containing heterocycle found extensively in nature, particularly within flavonoids and isoflavones[1][2]. Recognized as a "privileged scaffold" in medicinal chemistry, its rigid bicyclic framework provides an ideal spatial arrangement for diverse functional group substitutions[3][4]. This technical whitepaper synthesizes the pharmacological profiles, structure-activity relationships (SAR), and experimental validation protocols for benzopyran-4-one derivatives, focusing on their roles in metabolic disorders, oncology, and inflammatory diseases.
Structural Pharmacology and SAR Dynamics
The core 4H-1-benzopyran-4-one structure consists of a benzene ring fused to a γ-pyrone ring[2]. The electronic distribution across this planar system allows for extensive π-π stacking interactions with target proteins, while the carbonyl oxygen and ring oxygen serve as critical hydrogen-bond acceptors[5].
Pharmacophore Mapping
-
7-Position Substitutions: The addition of a hydroxyl group at the C-7 position (7-hydroxy-benzopyran-4-one) creates a structural mimicry of both fibrates and thiazolidinediones (TZDs). This specific orientation is crucial for dual agonism of Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ), making it a lead candidate for antidiabetic therapies[6].
-
3-Position Substitutions: Functionalizing the C-3 position with bulky or heterocyclic groups (e.g., isoxazoles) shifts the pharmacological profile toward anticancer activity. These hybrids demonstrate significant antiproliferative effects by intercalating into kinase active sites or inhibiting tubulin polymerization[3][7].
-
2-Position Substitutions: 2-phenyl or styryl substitutions (flavones and styrylchromones) enhance the antioxidant capacity and aldose reductase (ALR2) inhibition, which is critical for mitigating diabetic complications[8][9].
Caption: Structure-Activity Relationship (SAR) mapping of the benzopyran-4-one scaffold.
Quantitative Pharmacological Profiles
The versatility of the benzopyran-4-one scaffold is reflected in its broad-spectrum efficacy. Table 1 summarizes the quantitative biological activities of key derivatives across different therapeutic areas.
Table 1: Quantitative Efficacy of Benzopyran-4-one Derivatives
| Compound / Derivative Class | Target / Mechanism | Primary Indication | Potency (IC50 / EC50) | Reference |
| Quercetin (Flavonoid Core) | PI3K Inhibition | Oncology / Inflammation | IC50 = 3.8 μM | [1] |
| 4-oxo-4H-1-benzopyran analogs | Src Kinase Inhibition | Oncology | IC50 = 52–57 µM | [3] |
| Benzopyran-4-one-isoxazole (5a) | Antiproliferative (MDA-MB-231) | Breast Cancer | IC50 = 5.2–22.2 μM | [3] |
| GYF-17 (2-(2-phenethyl)chromone) | NO Production Inhibition | Inflammation | IC50 = 4.4 μM | [2] |
| Chromanones 3o–r | DPPH Radical Scavenging | Oxidative Stress | 2.1–3.1 µmol Trolox eq. | [4] |
Oncology and Kinase Inhibition
Benzopyran-4-one derivatives exhibit potent cytotoxicity against multi-drug resistant cancer cell lines. Hybridizing the scaffold with an isoxazole ring yields compounds that induce apoptosis (e.g., 50.8% apoptosis in MDA-MB-231 cells at 5 µM)[7]. The causality behind this activity links back to the competitive inhibition of the ATP-binding pocket in kinases such as Src and PI3K, where the chromone oxygen acts as a hydrogen bond acceptor mimicking the adenine ring of ATP[1][3].
Metabolic and Inflammatory Modulation
In metabolic syndrome, the 7-hydroxy-benzopyran-4-one moiety acts as a dual PPARα/γ agonist. The structural rationale is that the planar skeleton fits the hydrophobic pocket of the PPAR ligand-binding domain, while the acidic head group interacts with the AF-2 helix network, stabilizing the active conformation[6]. Furthermore, these derivatives inhibit aldose reductase (ALR2), preventing the polyol pathway-induced oxidative stress common in diabetic neuropathy[9].
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological evaluation of benzopyran-4-one derivatives.
Synthesis of Benzopyran-4-one-Isoxazole Hybrids
Causality Note: The Claisen-Schmidt condensation is utilized to form the chalcone intermediate because the base-catalyzed enolate formation selectively targets the highly electrophilic aldehyde, ensuring high trans-isomer yield before cyclization[6].
Step-by-Step Protocol:
-
Chalcone Formation: Dissolve the substituted acetophenone (1.0 eq) and appropriate benzaldehyde (1.0 eq) in ethanol. Add 40% aqueous KOH dropwise at 0°C. Stir at room temperature for 24 hours. Neutralize with 1M HCl, filter the precipitate, and recrystallize from ethanol to yield the chalcone[6].
-
Cyclization to Chromone: Treat the chalcone with a catalytic amount of iodine in dimethyl sulfoxide (DMSO) at 130°C for 4 hours to facilitate oxidative cyclization into the benzopyran-4-one core.
-
Hybridization: Couple the functionalized benzopyran-4-one with the isoxazole moiety via an ester or ether linkage using standard coupling reagents (e.g., EDC/HOBt) in anhydrous DMF[7].
-
Purification & Validation: Purify via silica gel column chromatography (n-hexane/ethyl acetate). Validate the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure >95% purity before biological testing[7][10].
In Vitro Kinase Inhibition Assay (Src/PI3K)
Causality Note: A luminescence-based assay is preferred over radiometric assays to eliminate radioactive waste while maintaining high sensitivity for ATP-competitive inhibitors. The self-validating nature of this assay relies on a negative control (DMSO only) and a positive control (e.g., LY294002 for PI3K) to normalize the luminescent signal[3].
Step-by-Step Protocol:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Serially dilute the benzopyran-4-one derivative in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of <1% (preventing solvent-induced enzyme denaturation).
-
Enzyme-Substrate Incubation: Add recombinant Src or PI3K enzyme to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.
-
Reaction Initiation: Add a master mix containing ATP (at the Km concentration for the specific kinase) and the specific peptide substrate. Incubate for 60 minutes at 30°C[3].
-
Detection: Add the luminescence-based ATP detection reagent (e.g., Kinase-Glo). The luminescent signal is inversely proportional to kinase activity (high luminescence = high ATP remaining = high inhibition).
-
Data Analysis: Calculate IC50 values using non-linear regression analysis (four-parameter logistic curve) in statistical software.
Caption: Step-by-step experimental workflow for the In Vitro Kinase Inhibition Assay.
Conclusion
The benzopyran-4-one scaffold remains a cornerstone of modern drug discovery. By strategically modulating the C-2, C-3, and C-7 positions, researchers can fine-tune the pharmacological profile from antidiabetic PPAR agonism to potent anticancer kinase inhibition[3][6]. Future development must focus on optimizing the pharmacokinetic properties of these derivatives to translate their robust in vitro profiles into clinical success.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
Structure-Activity Relationship (SAR) of 8-Hydroxy-4H-1-benzopyran-4-one Analogs: A Comprehensive Whitepaper
Executive Summary
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a privileged pharmacophore in medicinal chemistry, characterized by its bicyclic oxygen-containing heterocyclic core and a critical hydroxyl group at the C-8 position. This unique structural topology allows it to act as a versatile hydrogen-bond donor/acceptor and a metal chelator. This whitepaper systematically dissects the structure-activity relationships (SAR) of 8-hydroxychromone analogs across three distinct therapeutic axes: bioenergetic inhibition (antimalarial/antibacterial), siderophore biosynthesis inhibition (antitubercular), and viral replication suppression (antiviral).
By analyzing the causality behind experimental choices and providing self-validating protocols, this guide serves as an authoritative blueprint for drug development professionals engineering next-generation chromone derivatives.
Bioenergetic Pathway Inhibition: Targeting the Cytochrome bc1 Complex
SAR Analysis: Stigmatellin and Chromone Hybrids
The cytochrome bc1 complex is a critical component of the respiratory electron transport chain in both bacteria and Plasmodium species. Stigmatellin, a natural antibiotic synthesized by Stigmatella aurantiaca, features a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup coupled with a hydrophobic alkenyl chain at position 2[1].
Mechanistic Causality: The 8-hydroxychromone core is not merely a structural spacer; it actively dictates binding affinity at the Q0 site of cytochrome b. Crystallographic and kinetic evidence reveals that the 8-hydroxyl group forms a highly specific, distal hydrogen bond with a histidine residue on the Rieske iron-sulfur protein (ISP)[2]. This interaction raises the redox midpoint potential of the iron-sulfur cluster and physically restricts the movement of the ISP's cytoplasmic domain, effectively halting electron transfer[2].
When developing synthetic antimalarial analogs, researchers have hybridized the chromone core with aminoquinolines. SAR studies demonstrate that attaching the aminoquinoline ring at position 2 of the chromone ring significantly enhances potency compared to position 3 attachments, likely due to optimal insertion of the hydrophobic tail into the Q0 pocket while maintaining the critical 8-OH/ISP hydrogen bond[2].
Quantitative Data: Antiplasmodial Activity
| Compound Class | Modification | Target Strain | IC₅₀ (nM) | Reference |
| Chromone-Aminoquinoline (SN44) | Position 2 attachment | P. falciparum (NF54) | 38.1 | [2] |
| Chromone-Aminoquinoline (SN48) | Position 2 attachment | P. falciparum (D10) | 20.9 | [2] |
| Chromone-Aminoquinoline (SN54) | Position 2 attachment | P. falciparum (NF54) | 57.5 | [2] |
| Chromone-Aminoquinoline (SN74) | Position 3 attachment | P. falciparum (K1) | 82.9 | [2] |
Pathway Visualization
Cytochrome bc1 Q0 site inhibition mechanism by 8-hydroxychromones.
Self-Validating Protocol: Cytochrome bc1 Kinetic Inhibition Assay
To ensure trustworthiness, this protocol utilizes a continuous spectrophotometric readout with an internal orthogonal control to rule out non-specific aggregation.
-
Reagent Preparation: Prepare assay buffer (50 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Tween-20). Prepare 50 µM oxidized cytochrome c and 25 µM decylubiquinol (electron donor).
-
Enzyme Incubation: Dilute isolated cytochrome bc1 complex to 2 nM in the assay buffer. Add the 8-hydroxychromone analog (titrated from 0.1 nM to 10 µM) and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add decylubiquinol to initiate the reaction.
-
Kinetic Measurement: Monitor the reduction of cytochrome c by measuring absorbance at 550 nm (ε = 18.5 mM⁻¹ cm⁻¹) over 3 minutes.
-
Self-Validation Step: Run parallel assays using Myxothiazol (a known Q0 inhibitor) as a positive control, and Antimycin A (a Q1 inhibitor) to confirm site-specific Q0 binding. A lack of inhibition by the analog in the presence of Antimycin A validates Q0-specific activity.
Siderophore Biosynthesis: MbtA Enzyme Inhibition
SAR Analysis: Sal-AMS Analogs
In Mycobacterium tuberculosis (Mtb), the enzyme MbtA catalyzes the first committed step of mycobactin biosynthesis by adenylating salicylic acid[3]. 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS) is a potent nucleoside inhibitor of MbtA. To improve its pharmacokinetic profile, researchers synthesized conformationally constrained analogs, including benzoxazinones, quinolones, and 8-hydroxychromones[3].
Mechanistic Causality: The SAR of these constrained analogs revealed a strict steric and electronic requirement within the MbtA active site. While the benzoxazinone analog increased potency (KD = 0.37 µM) and the quinolone analog showed exceptional affinity (KD < 0.01 µM), the 8-hydroxychromone analog exhibited an 80-fold loss of potency (KD = 290 µM) relative to the baseline chromone[3],[4]. Why? MbtA has evolved to preferentially bind salicylic acid over 2,3-dihydroxybenzoic acid. The introduction of the 8-hydroxyl group on the chromone core creates steric clashes and unfavorable electrostatic repulsion within the highly conserved hydrophobic pocket of MbtA, proving that 8-OH substitutions are detrimental for this specific target[3].
Quantitative Data: MbtA Binding Affinity
| Nucleoside Analog Core | Estimated pKa | MbtA Affinity (K_D) | Fold Change vs Baseline | Reference |
| Quinolone (2) | ~7.3 | < 0.01 µM | > 360x increase | [3] |
| Benzoxazinone (3) | N/A | 0.37 µM | 10x increase | [3] |
| Chromone (1) - Baseline | N/A | ~3.6 µM | Baseline | [3] |
| 8-Hydroxychromone (4) | N/A | 290 µM | 80x decrease | [3] |
Pathway Visualization
MbtA adenylation pathway and steric rejection of 8-hydroxychromone analogs.
Self-Validating Protocol: MbtA Adenylation Half-Reaction Assay
To accurately measure the KD of weak binders like 8-hydroxychromones, a robust ATP-[³²P]PPi exchange assay is utilized.
-
Reaction Mixture: Prepare 50 µL of assay buffer (75 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT) containing 1 mM ATP, 1 mM sodium salicylate, and 1 mM [³²P]PPi (approx. 10⁵ cpm).
-
Inhibitor Titration: Add the 8-hydroxychromone analog at concentrations ranging from 1 µM to 1 mM.
-
Initiation & Quenching: Initiate the reaction by adding 50 nM purified MbtA. Incubate at 37°C for 15 minutes. Quench the reaction by adding 500 µL of a charcoal suspension (1% w/v activated charcoal in 3% perchloric acid).
-
Washing & Counting: Centrifuge the mixture, wash the charcoal pellet three times with water to remove unreacted [³²P]PPi, and quantify the charcoal-bound [³²P]ATP using liquid scintillation counting.
-
Self-Validation Step: Perform a "No-Salicylate" negative control. If [³²P]ATP is formed without the substrate, it indicates enzyme contamination or non-specific adenylation, invalidating the run.
Antiviral Therapeutics: Hepatitis B Virus (HBV) Inhibition
SAR Analysis: Halenia elliptica Derivatives
Natural products isolated from Halenia elliptica have unveiled a new class of water-soluble 8-hydroxychromone derivatives with potent antiviral properties. Specifically, 2-methylchromones such as 8-hydroxy-2-methyl-4H-1-benzopyran-4-one, alongside structural hybrids like halenichromone A, exhibit strong inhibitory effects against Hepatitis B Virus (HBV) in vitro[5].
Mechanistic Causality: Unlike the MbtA active site which repels the 8-OH group, the antiviral target for these compounds heavily relies on the electron-donating capability of the 8-hydroxyl group combined with the lipophilicity of the 2-methyl substitution. This specific arrangement allows the molecule to permeate hepatocytes efficiently while interfering with viral antigen secretion (HBsAg and HBeAg) without inducing host cell cytotoxicity[5],[6]. The interconvertible nature of these isomers in aqueous solvents suggests they may act as prodrugs, dynamically adopting the optimal conformation required for target binding in the host cytosol[5].
Self-Validating Protocol: In Vitro Anti-HBV Screening Assay
A dual-readout protocol is necessary to ensure that the reduction in viral antigens is due to true antiviral activity, not compound-induced host cell death.
-
Cell Culture: Seed HepG2.2.15 cells (stably transfected with the HBV genome) in 96-well plates at a density of 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Treat the cells with the 8-hydroxy-2-methyl-4H-1-benzopyran-4-one analog at varying concentrations (1, 10, 50, 100 µM). Replace the media containing the compound every 3 days.
-
Viral Antigen Quantification (Primary Readout): On day 9, collect the culture supernatant. Use commercially available ELISA kits to quantify the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e antigen (HBeAg).
-
Self-Validation Step (Cytotoxicity Counter-Screen): Immediately following supernatant collection, perform an MTT assay on the remaining adherent HepG2.2.15 cells. Calculate the CC₅₀ (50% cytotoxic concentration). True antiviral efficacy is validated only if the IC₅₀ for antigen reduction is significantly lower than the CC₅₀ (Selectivity Index > 10).
Conclusion
The 8-hydroxy-4H-1-benzopyran-4-one scaffold is a highly sensitive pharmacophore. Its SAR profile is heavily dictated by the specific microenvironment of the biological target. While the 8-OH group is a critical anchor for hydrogen bonding in the cytochrome bc1 complex (yielding potent antimalarials) and serves as an efficacy driver in antiviral applications, it acts as a steric liability when targeting mycobactin biosynthesis via MbtA. Future drug development leveraging this scaffold must utilize structure-based drug design (SBDD) to map the electrostatic and spatial constraints of the target pocket before pursuing 8-OH substitutions.
References
- Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis. nih.gov.
- Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis | The Journal of Organic Chemistry. acs.org.
- Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics?. frontiersin.org.
- Synthesis and evaluation of hybrid compounds based on antimalarial and anticancer pharmacophores. uct.ac.za.
- Chromone derivatives from Halenia elliptica and their anti-HBV activities. nih.gov.
- Antiviral Natural Products Against Chronic Hepatitis B: Recent Developments.
Sources
- 1. Frontiers | Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? [frontiersin.org]
- 2. open.uct.ac.za [open.uct.ac.za]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chromone derivatives from Halenia elliptica and their anti-HBV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Therapeutic Potential of Chromone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The chromone scaffold, a benzopyran-4-one framework, is a "privileged structure" in medicinal chemistry, underpinning a vast array of natural and synthetic molecules with significant pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of chromone derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the diverse biological activities of these compounds, including their anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective effects. This guide offers a synthesis of current knowledge, presenting quantitative biological data, detailed experimental protocols, and visualizations of key signaling pathways to empower the rational design and development of novel chromone-based therapeutics.
The Chromone Scaffold: A Versatile Pharmacophore
Chromones, or 4H-chromen-4-ones, are a class of oxygen-containing heterocyclic compounds that are widely distributed in the plant kingdom.[3] Their inherent structural features and the amenability of the chromone ring to chemical modification have made them a focal point of drug discovery efforts.[2] The diverse substitution patterns on the chromone nucleus give rise to a wide spectrum of biological activities, allowing for the fine-tuning of their pharmacological profiles.[2]
Therapeutic Applications of Chromone Derivatives
The therapeutic landscape of chromone derivatives is broad and continually expanding. This section will explore their potential in several key disease areas, supported by quantitative data on their biological activity.
Anticancer Activity
Chromone derivatives have emerged as promising candidates for the development of novel anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][4] Their mechanisms of action are multifaceted and include the inhibition of key kinases, induction of apoptosis, and modulation of drug resistance pathways.[5][6]
Table 1: Anticancer Activity of Selected Chromone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromone-pyrazoline conjugate | MCF-7 (Breast) | 4.9 | [2] |
| Chromone carboxamide derivative 17 | MCF-7 (Breast) | 0.9 | [2] |
| Chromenopyridine derivative 12 | PC-3 (Prostate) | 2.4 | [2] |
| Amidrazone derivative 22 | T47D (Breast) | 1.42 | [2] |
| Bromovisnagin (14) | MCF-7 (Breast) | 0.000367 | [2] |
| Chromone-based p38α inhibitor 8a | p38α kinase | 0.017 | [7] |
| 2-(N-cyclicamino)chromone derivative | Oral Squamous Carcinoma | Varies (High tumor specificity) | [4] |
Structure-Activity Relationship (SAR) Insights:
The anticancer activity of chromone derivatives is significantly influenced by their substitution patterns. For instance, the introduction of a fluorine atom at the C6 position of the chromone core has been shown to enhance cytotoxic activity.[2] Furthermore, the nature of the substituent at the C2 and C3 positions plays a crucial role in determining the potency and selectivity of these compounds.[4][5] For chromone-based p38 MAP kinase inhibitors, the presence of an amino group in the 2-position of a pyridyl moiety attached to the chromone scaffold leads to low nanomolar inhibitory concentrations.[1][7]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and chromone derivatives have demonstrated significant anti-inflammatory properties.[3] Their mechanisms of action often involve the inhibition of key inflammatory mediators and signaling pathways, such as cyclooxygenases (COX) and the NF-κB pathway.[3][8]
Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Chromone-oxindole conjugate 94 | COX-2 Inhibition | 0.020 | [2] |
| Chromone carboxamide derivative 18 | Lipoxygenase (LOX) Inhibition | 79.9 ± 6.6% inhibition | [2] |
| Chromone-sulfonamide derivative 4i | PGE₂ Inhibition | 28.83 | [9] |
| Chromone-sulfonamide derivative 4i | NO Production Inhibition | 36.95 | [9] |
| Chromone amide derivative 5-9 | NO Production Inhibition | 5.33 | [8] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory potency of chromone derivatives can be modulated by the nature and position of substituents. For example, the presence of electron-withdrawing groups at positions 5 and 8, or electron-donating groups at positions 6 and 7 of the chromone nucleus can enhance anti-inflammatory activity.[8] The amide bond has also been identified as a key radical for the anti-inflammatory effect in certain series of chromone derivatives.[8]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Chromone derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2][10]
Table 3: Antimicrobial Activity of Selected Chromone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chromone-dithiazole 3c | Bacillus subtilis | 0.78 | [11] |
| Chromone-dithiazole 3h | Escherichia coli | 1.56 | [11] |
| Chromone-dithiazole 3h | Saccharomyces cerevisiae | 0.78 | [11] |
| Fluorine-containing chromone-tetrazole 51 | Pseudomonas aeruginosa | 20 | [2] |
| Chromone-2,3-dihydroquinazolin-4-one 38/39 | Staphylococcus aureus / E. coli | 62.5 | [2] |
| 4-Chromanone derivative | Staphylococcus aureus (MRSA) | 0.39 | [12] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of chromone derivatives is highly dependent on their structural features. Lipophilic electron-withdrawing groups, such as chloro and bromo, on the chromone ring have been shown to significantly enhance inhibitory potential against both bacterial and fungal strains.[10] For chromanone derivatives, a hydrophobic substituent at the 2-position and hydrogen bond donor/acceptor capabilities at the 4-position, along with hydroxyl groups at the 5- and 7-positions, are important for enhanced antibacterial activity.[12]
Antioxidant Activity
Oxidative stress is implicated in the pathogenesis of numerous diseases. Chromone derivatives, particularly those with hydroxyl substitutions, are known to possess significant antioxidant and radical scavenging properties.[13][14]
Table 4: Antioxidant Activity of Selected Chromone Derivatives
| Compound/Derivative | Assay | IC₅₀/EC₅₀ | Reference |
| Chromone linked amide A5 | DPPH Radical Scavenging | 0.5 µg/mL (IC₅₀) | [15] |
| Chromone linked amide A1 | DPPH Radical Scavenging | 0.6 µg/mL (IC₅₀) | [15] |
| Quercetin (a flavonoid with a chromone core) | DPPH/ABTS Radical Scavenging | Varies (Potent) | [14] |
| DMAF (a chromone derivative) | ORAC, FRAP | Significant activity | [13] |
Structure-Activity Relationship (SAR) Insights:
The antioxidant activity of chromone derivatives is strongly correlated with the number and position of hydroxyl groups on the aromatic rings.[14][16] The presence of a catechol (3',4'-dihydroxy) group in the B-ring, as seen in many flavonoids, significantly enhances radical scavenging activity.[16] The C2=C3 double bond and the 4-carbonyl group of the chromone core also contribute to the antioxidant potential.[3]
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. Chromone derivatives have shown potential as neuroprotective agents through various mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes and the modulation of neuroinflammation.[17][18]
Table 5: Neuroprotective Activity of Selected Chromone Derivatives
| Compound/Derivative | Target/Assay | IC₅₀ | Reference |
| 6-[(3-bromobenzyl)oxy]chromone with acidic group at C3 | MAO-B Inhibition | 2.8 nM | [16] |
| 7-Benzyloxychromone derivative | MAO-B Inhibition | 8 nM | [1] |
| Diosmetin | MAO-B Inhibition | 0.20 µM | [2] |
| Chromone derivative s19 | hMAO-A Inhibition | 5.12 µM | [19] |
| Chromone derivative s19 | hMAO-B Inhibition | 0.816 µM | [19] |
Structure-Activity Relationship (SAR) Insights:
The MAO-B inhibitory activity of chromone derivatives is influenced by the substitution pattern. For example, 7-benzyloxy substitution on the chromone ring is favorable for potent and selective MAO-B inhibition. The presence of polar functional groups at the C3 position can also contribute to high inhibitory potency.
Key Signaling Pathways and Mechanisms of Action
A deep understanding of the molecular mechanisms underlying the therapeutic effects of chromone derivatives is crucial for rational drug design. This section visualizes key signaling pathways modulated by these compounds.
Anticancer Signaling: Targeting the p38 MAPK Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, and its dysregulation is often implicated in cancer.[20] Certain chromone derivatives have been developed as potent inhibitors of p38α MAPK.[7]
Downstream targets of the p38 MAPK pathway that are relevant in cancer include transcription factors such as ATF-2, which can regulate the expression of genes involved in cell proliferation and invasion, like MMP-2.[20]
Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[21] Its activation leads to the transcription of numerous pro-inflammatory genes. Many anti-inflammatory chromone derivatives exert their effects by inhibiting this pathway.[15]
Downstream targets of the NF-κB pathway include a wide array of pro-inflammatory genes such as those encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[22]
Experimental Protocols for Evaluating Chromone Derivatives
This section provides detailed, step-by-step methodologies for key experiments to assess the therapeutic potential of chromone derivatives.
In Vitro Anticancer Drug Screening Workflow
A systematic approach is essential for the efficient evaluation of novel anticancer compounds.
Protocol 4.1.1: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Chromone derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the chromone derivatives in complete medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
Assessment of Anti-inflammatory Activity
Protocol 4.2.1: Griess Assay for Nitric Oxide Production
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Chromone derivatives
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the chromone derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Prepare a sodium nitrite standard curve (0-100 µM) in cell culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of each nitrite standard to separate wells.
-
Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to all wells and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples from the standard curve and determine the IC₅₀ for NO inhibition.
-
Mechanistic Studies: Western Blotting
Protocol 4.3.1: Western Blot for NF-κB and p38 MAPK Pathway Activation
This protocol allows for the detection of key protein phosphorylation events in signaling pathways.
-
Materials:
-
Cell line of interest
-
Stimulants (e.g., LPS for NF-κB, Anisomycin for p38)
-
Chromone derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Culture and treat cells with the chromone derivative and/or stimulant as required for the experiment.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Antimicrobial Susceptibility Testing
Protocol 4.4.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microplates
-
Chromone derivatives
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Prepare two-fold serial dilutions of the chromone derivatives in the broth medium directly in the 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
-
Synthesis of Chromone Derivatives
The ability to synthesize a diverse range of chromone derivatives is fundamental to exploring their therapeutic potential. Several synthetic strategies are available.
Baker-Venkataraman Rearrangement
This is a classic and widely used method for the synthesis of flavones (2-arylchromones). It involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone, followed by acid-catalyzed cyclization.[14]
General Procedure:
-
Esterification: React a 2-hydroxyacetophenone with an aromatic acid chloride in the presence of a base (e.g., pyridine) to form the corresponding 2-acyloxyacetophenone.
-
Rearrangement: Treat the ester with a base (e.g., potassium hydroxide in pyridine) to induce the rearrangement to a 1,3-diketone.
-
Cyclization: Cyclize the 1,3-diketone in the presence of an acid (e.g., sulfuric acid in acetic acid) to yield the flavone.
Synthesis of 2-Styrylchromones
These derivatives can be synthesized via an Aldol condensation followed by oxidative cyclization.[13]
General Procedure:
-
React a 2-hydroxyacetophenone with a cinnamaldehyde derivative in the presence of a base (e.g., piperidine) in a suitable solvent (e.g., PEG-400) to form a chalcone-like intermediate.
-
Perform an oxidative cyclization of the intermediate using an oxidizing agent like iodine in DMSO to afford the 2-styrylchromone.
Synthesis of Chromone-3-carboxamides
These derivatives can be prepared from chromone-3-carboxylic acids.[23]
General Procedure:
-
Synthesize chromone-3-carbaldehyde from the corresponding 2-hydroxyacetophenone via a Vilsmeier-Haack reaction.
-
Oxidize the aldehyde to the corresponding chromone-3-carboxylic acid.
-
Convert the carboxylic acid to the acid chloride using a reagent like thionyl chloride.
-
React the acid chloride with the desired amine in the presence of a base to form the chromone-3-carboxamide.
Conclusion and Future Perspectives
Chromone derivatives represent a highly versatile and promising class of compounds with a wide range of therapeutic applications. Their "privileged" scaffold allows for extensive chemical modification, enabling the optimization of their pharmacological properties. The insights into their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and p38 MAPK, provide a strong rationale for their continued development.
The future of chromone-based drug discovery lies in the integration of computational modeling with synthetic chemistry to design more potent and selective derivatives. Further exploration of their potential in combination therapies and the development of targeted delivery systems will also be crucial in translating the therapeutic promise of chromone derivatives into clinical reality. This guide provides a foundational framework for researchers to build upon in their pursuit of novel and effective chromone-based medicines.
References
-
Aggarwal, N., Sharma, V., Kaur, H., & Ishar, M. P. S. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2013, 815453. [Link]
-
Dyrager, C., Nilsson Möllers, L., Karlsson Kjäll, L., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(20), 7477–7481. [Link]
-
Petzer, J. P., & Petzer, A. (2012). Selected C7-substituted chromone derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7483–7487. [Link]
-
Dias, M. M., Machado, N. F. L., & Marques, M. P. M. (2011). Dietary chromones as antioxidant agents—the structural variable. Food & Function, 2(9), 523–530. [Link]
-
Aggarwal, N., Sharma, V., Kaur, H., & Ishar, M. P. S. (2013). Synthesis and evaluation of some novel chromone based dithiazoles as antimicrobial agents. International journal of medicinal chemistry, 2013, 815453. [Link]
-
Khan, I., Zaib, S., Batool, S., & Abbas, N. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceutical Chemistry Journal, 54(3), 241–257. [Link]
-
Csupor-Löffler, B., Hajdú, Z., Zupkó, I., Molnár, J., & Hohmann, J. (2017). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Molecules, 22(4), 616. [Link]
-
Płoszaj, T., Koter-Płoszaj, I., & Szatkowski, M. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PloS one, 15(8), e0229477. [Link]
-
Tsai, T. H., Chen, C. M., & Lin, C. F. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & medicinal chemistry letters, 35, 127822. [Link]
-
Valdameri, G., Gauthier, C., Terreux, R., Di Pietro, A., & Boumendjel, A. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of medicinal chemistry, 57(1), 112–125. [Link]
-
Aggarwal, N., Sharma, V., Kaur, H., & Ishar, M. P. S. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. International Journal of Medicinal Chemistry, 2013, e815453. [Link]
-
Sakagami, H., Abe, T., & Ishihara, M. (2018). Quantitative Structure–Cytotoxicity Relationship of 2-(N-cyclicamino)chromone Derivatives. Anticancer Research, 38(7), 4031–4038. [Link]
-
Cushnie, T. P., & Lamb, A. J. (2014). Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of medicinal chemistry, 57(19), 8167–8179. [Link]
-
Dyrager, C., Nilsson Möllers, L., Karlsson Kjäll, L., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry, 54(20), 7477–7481. [Link]
-
Sakagami, H., & Ishihara, M. (2018). Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives. In Vivo, 32(5), 1047–1055. [Link]
-
Wagner, E. F., & Nebreda, Á. R. (2009). Role of p38 MAP Kinase Signal Transduction in Solid Tumors. Journal of cellular physiology, 221(1), 14–18. [Link]
-
Sharma, P., Kumar, A., & Singh, B. (2025). Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine. Molecules, 30(19), 4567. [Link]
-
Dyrager, C. (2011). Design and Synthesis of Chalcone and Chromone Derivatives as Novel Anticancer Agents. CORE. [Link]
-
Marques, M. P. M., & Dias, M. M. (2026). Structure-Radical Scavenging Activity Relationships of the Synthesized Chromone Derivatives. Request PDF. [Link]
-
Dyrager, C., Nilsson Möllers, L., Karlsson Kjäll, L., Alao, J. P., Dinér, P., Wallner, F. K., Sunnerhagen, P., & Grøtli, M. (2011). Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. ResearchGate. [Link]
-
Singh, S. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. ResearchGate. [Link]
-
Kumar, R., & Kumar, S. (2026). Artificial comprehensive review on design, synthesis, and pharmacological evaluation of chromone-based derivatives as antimicrobial and anti-inflammatory agents. ResearchGate. [Link]
-
Singhal, M. (n.d.). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. IJRAR.org. [Link]
-
Kumar, A., & Singh, B. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]
-
Nielsen, S. J., Larsen, M. S., & Nielsen, M. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of medicinal chemistry, 57(22), 9572–9584. [Link]
-
Płoszaj, T., Koter-Płoszaj, I., & Szatkowski, M. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PloS one, 15(8), e0229477. [Link]
-
Han, J., & Sun, Y. (2021). Metastasis and MAPK Pathways. ResearchGate. [Link]
-
Li, Y., Wang, Y., & Li, J. (2023). Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups. Bioorganic & medicinal chemistry letters, 96, 129539. [Link]
-
Marques, M. P. M., & Dias, M. M. (n.d.). Bioactive Chromone Derivatives – Structural Diversity. Bentham Science Publishers. [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Creative Diagnostics. [Link]
-
Taniguchi, K., & Karin, M. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. Immunity, 55(5), 785–799. [Link]
-
Deharkar, P., Satpute, S., & Panhekar, D. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. PDF. [Link]
-
Li, Y., Wang, Y., & Li, J. (2025). Synthesis and anti-inflammatory activity of chromone-sulfonamide derivatives as COXs/iNOS dual-target inhibitors. ResearchGate. [Link]
-
Bulin, A. L., & Maly, D. J. (2009). The p38 MAPK stress pathway as a tumor suppressor or more? PMC - NIH. [Link]
-
Hingorani, S. R., & Logsdon, C. D. (2014). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. AACR Journals. [Link]
-
El-Sayed, N. N. E., & El-Sattar, N. A. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. MDPI. [Link]
-
Madhav, H., Jameel, E., Rehan, M., & Hoda, N. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC medicinal chemistry, 13(3), 258–279. [Link]
-
Shulha, T. O., & Shulha, O. V. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian journal of basic medical sciences, 25(12), 1478–1486. [Link]
-
Martínez-Llimós, M., & Cañas, A. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. MDPI. [Link]
-
Piras, V., & Selvaraj, S. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]
-
Lee, J. H., & Kim, J. H. (2023). Antifungal and antibiofilm activities of chromones against nine Candida species. PMC - NIH. [Link]
-
Sreevidya, V. G., & Narayana, B. (2015). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica, 7(10), 366–372. [Link]
-
Madhav, H., & Hoda, N. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. [Link]
-
Li, X., Wang, Y., & Li, J. (2020). Synthesis and pharmacological evaluation of novel chromone derivatives as balanced multifunctional agents against Alzheimer's disease. National Open Access Monitor, Ireland. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]
-
Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. The Journal of clinical investigation, 107(1), 7–11. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ijrar.org [ijrar.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of some novel chromone based dithiazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives [mdpi.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. blogs.rsc.org [blogs.rsc.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 23. Synthesis, Crystallographic Study and Antibacterial Activity of Ternary Copper(II) Complex with Chromone-Based Ligand and Pyridine [mdpi.com]
The 4H-1-Benzopyran-4-one Scaffold: Historical Evolution, Synthesis, and Pharmacological Mechanisms
Executive Summary
The 4H-1-benzopyran-4-one core—commonly known as the chromone or benzo-γ-pyrone scaffold—is one of the most structurally versatile and pharmacologically significant heterocycles in medicinal chemistry. Ubiquitous in nature as the backbone of flavonoids, this bicyclic system has transitioned from ancient phytomedicine to the forefront of targeted oncology and neuropharmacology. As a Senior Application Scientist, I have structured this technical guide to trace the molecular evolution of the chromone scaffold, detail its self-validating synthetic methodologies, and map the signaling pathways that define its role as a "privileged scaffold" in modern drug discovery.
Historical Evolution: From Phytomedicine to Targeted Therapies
The pharmacological journey of the 4H-1-benzopyran-4-one core is a classic paradigm of natural product optimization.
The Discovery of Mast Cell Stabilizers: The earliest therapeutic application of the chromone scaffold originated from Ammi visnaga, an Eastern Mediterranean herb containing the furanochromone 1, which was historically used as a smooth muscle relaxant[1]. In 1965, the asthmatic pharmacologist Roger Altounyan conducted rigorous self-experimentation by inhaling various khellin derivatives. His work led to the isolation and development of 1 (sodium cromoglycate), a breakthrough bis-chromone that acts as a prophylactic mast cell stabilizer, fundamentally changing asthma management[1].
Evolution into Oncology and Kinase Inhibition: Decades later, the isolation of the chromone alkaloid rohitukine from the Indian medicinal plant Dysoxylum binectariferum catalyzed a new era for the scaffold[2]. Rohitukine served as the structural template for2 (alvocidib). Flavopiridol became the first cyclin-dependent kinase (CDK) inhibitor to enter clinical trials, demonstrating profound efficacy in inducing apoptosis in chronic lymphocytic leukemia (CLL) by inhibiting transcriptional CDKs[2][3].
Structural Biology: The "Privileged Scaffold" Concept
The 4H-1-benzopyran-4-one ring system is universally recognized as a 4 due to its rigid, planar geometry and highly tunable periphery[4].
From a structural biology perspective, the core provides two critical interaction vectors:
-
Hydrogen Bonding: The oxygen atom at position 1 acts as a potent hydrogen bond acceptor, while the carbonyl at position 4 enables critical interactions with kinase hinge regions. For instance, in CDK1, the chromone core of flavopiridol is sandwiched between A31 and L135, forming dual hydrogen bonds with the main-chain amide of L83 and the carbonyl of E81[5].
-
Lipophilic Intercalation: The planar benzo-γ-pyrone framework allows the molecule to deeply penetrate narrow, hydrophobic ATP-binding pockets. Substitutions at the C-2 and C-3 positions drastically alter target selectivity, shifting the molecule's affinity from kinases to targets like6 for neurodegenerative therapeutics[6].
Experimental Methodologies: The Baker-Venkataraman Synthesis
To synthesize functionalized chromone derivatives reliably, the7 remains the gold standard[7]. As an application scientist, I emphasize that a robust protocol must be a self-validating system. The following methodology incorporates causality for each reagent choice and analytical checkpoints to ensure structural integrity.
Protocol: Synthesis of 2-Aryl-4H-1-benzopyran-4-one
Objective: Construct the functionalized chromone core from 2-hydroxyacetophenone. Validation Strategy: Each step is monitored via TLC, and final cyclization is confirmed by the disappearance of the diketone enol proton (~15 ppm) and the appearance of the chromone C-3 proton (~6.5-6.8 ppm) in 1H-NMR.
-
Step 1: O-Acylation (Esterification)
-
Procedure: Dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine. Slowly add the desired aroyl chloride (1.1 eq) at 0°C. Stir at room temperature for 2 hours.
-
Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl byproduct to drive the reaction forward and prevent premature hydrolysis of the highly reactive aroyl chloride.
-
Validation: Quench with ice water; the intermediate ester precipitates. Wash with dilute HCl to remove residual pyridine.
-
-
Step 2: Baker-Venkataraman Rearrangement
-
Procedure: Dissolve the ester intermediate in pyridine and add powdered KOH (3.0 eq). Heat to 50°C for 2-4 hours. Acidify with 10% acetic acid to precipitate the 1,3-diketone[8].
-
Causality: The strong base (KOH) deprotonates the α-methyl group of the ketone. The resulting carbanion undergoes an intramolecular nucleophilic acyl substitution (Claisen-type condensation), transferring the aroyl group to the α-carbon to form a stable 1,3-diketone enolate.
-
Validation: The product will exhibit a distinct color change (often yellow/orange) due to the extended conjugation of the enol form.
-
-
Step 3: Acid-Catalyzed Cyclodehydration
-
Procedure: Suspend the 1,3-diketone in glacial acetic acid containing a catalytic amount of concentrated H2SO4. Reflux for 1-2 hours. Pour into crushed ice to precipitate the final 4H-1-benzopyran-4-one product[9].
-
Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon. The phenolic hydroxyl group then attacks the carbonyl, forming a hemiketal that rapidly dehydrates under thermodynamic control to yield the aromatic benzo-γ-pyrone core.
-
Workflow of the Baker-Venkataraman synthesis of the 4H-1-benzopyran-4-one core.
Molecular Mechanisms & Signaling Pathways
The pharmacological brilliance of the chromone scaffold is best illustrated by its ability to act as a competitive ATP inhibitor in kinase signaling networks. 10 executes its anti-cancer function by acting as a pan-CDK inhibitor[10].
By binding to CDK4 and CDK6, it prevents the phosphorylation of the retinoblastoma (Rb) protein, effectively halting the cell cycle at the G1/S phase. Concurrently, its inhibition of CDK9 (a component of the positive transcription elongation factor b, P-TEFb) blocks RNA Polymerase II. This dual-action mechanism rapidly depletes short-lived anti-apoptotic proteins (such as Mcl-1), triggering profound programmed cell death in malignant cells[3][10].
Signaling pathway of flavopiridol-mediated CDK inhibition and apoptosis.
Quantitative Data: Comparative Efficacy of Chromone Derivatives
The following table summarizes the quantitative binding affinities and clinical indications of key chromone-derived molecules, illustrating the scaffold's broad therapeutic window.
| Compound | Derivative Class | Primary Target / Mechanism | Clinical Indication | Binding Affinity / IC50 |
| Khellin | Furanochromone | Non-selective bronchodilator | Traditional Asthma Therapy | Weak / Millimolar |
| Cromolyn Sodium | Bis-chromone | Mast Cell Stabilizer | Asthma / Allergic Rhinitis | ~10-30 µM (Cellular) |
| Flavopiridol | Flavoalkaloid | Pan-CDK Inhibitor (CDK1/2/4/6/9) | Chronic Lymphocytic Leukemia | 11-40 nM (Kinase assay) |
| P-276-00 | Flavoalkaloid | Selective CDK4 / CDK9 Inhibitor | Multiple Myeloma (Phase II) | 20-63 nM (Kinase assay) |
| Compound 2a | Flavone derivative | CDK1 Inhibitor | Cancer (Preclinical) | 36.42 µM |
(Data aggregated from structural assays and clinical trial reports[1][2][5])
References
- Cromolyn Sodium - StatPearls - NCBI Bookshelf Source: NIH / StatPearls URL
- Cyclin-dependent kinase inhibition by flavoalkaloids Source: PubMed / NIH URL
- Chromones as a privileged scaffold in drug discovery: A review Source: ResearchGate / European Journal of Medicinal Chemistry URL
- A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023 Source: MDPI URL
- Overcoming Obstacles: Long Road to Success for CDK Inhibition Source: Targeted Oncology URL
- Síntese e avaliação biológica de novas 2-benzilcromonas (Synthesis and biological evaluation of new 2-benzylchromones)
- The Pharmacological Implications of Flavopiridol: An Updated Overview Source: MDPI URL
- Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds Source: Frontiers URL
- An Alternative Synthesis of 3′,4′-Diaminoflavones to Evaluate Their Antioxidant Ability and Cell Apoptosis of Zebrafish Larvae Source: PMC / NIH URL
- Catecholic Flavonoids Acting as Telomerase Inhibitors Source: Journal of Medicinal Chemistry / ACS URL
Sources
- 1. Cromolyn Sodium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase inhibition by flavoalkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Application Note: Experimental Protocols for the Synthesis of 8-Hydroxy-4H-1-benzopyran-4-one
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide.
Introduction and Pharmacological Context
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a privileged structure in medicinal chemistry. It serves as a critical pharmacophore in the development of conformationally constrained inhibitors of aryl acid adenylating enzymes (AAAEs), such as MbtA, which are essential for mycobactin (siderophore) biosynthesis in Mycobacterium tuberculosis[1]. Additionally, 8-hydroxychromone derivatives have been extensively investigated as antimalarial agents that inhibit the Qo site of the cytochrome bc1 complex[2], and as versatile intermediates for aminomethylation in the synthesis of alkaloid-like compounds[3].
Understanding the causality behind the synthetic steps is crucial for optimizing yield and purity. This guide details two self-validating, field-proven methodologies for synthesizing the 8-hydroxychromone core: De Novo Formylation-Cyclization and Lewis Acid-Mediated Demethylation .
Figure 1: Mechanism of MbtA inhibition by 8-hydroxychromone derivatives.
Synthetic Workflows and Mechanistic Rationale
The selection of a synthetic route depends heavily on the availability of starting materials and the desired substitution pattern.
-
Formylation-Cyclization (De Novo Synthesis): This route adapts the classic Grohe-Heitzer methodology[1]. It utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to formylate an ortho-hydroxyacetophenone derivative. DMF-DMA is chosen over traditional strong-base Claisen condensations because it operates under mild, neutral conditions, preventing the polymerization or degradation of sensitive phenolic substrates. The resulting enaminone is highly stable but undergoes rapid intramolecular cyclization upon acidic aqueous workup.
-
Lewis Acid-Mediated Demethylation: When starting from an established 8-methoxychromone core, demethylation is required. Anhydrous aluminum chloride (AlCl 3 ) in xylene is employed. AlCl 3 coordinates tightly to the ether oxygen, weakening the O-CH 3 bond. Subsequent nucleophilic attack by the chloride ion liberates methyl chloride gas, leaving an aluminum phenoxide complex that is easily hydrolyzed during an ice-water quench[4].
Figure 2: Primary synthetic workflows for 8-hydroxychromone preparation.
Experimental Protocols
Protocol A: De Novo Synthesis via Formylation-Cyclization
Adapted from the optimized synthesis of chromone-3-sulfonamides and related nucleosides[1].
Reagents & Materials:
-
Starting Material: 2',3'-Dihydroxyacetophenone (or protected equivalent) (1.00 equiv)
-
Formylating Agent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.40 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench/Cyclization: Saturated aqueous NH 4 Cl, 6 N HCl
-
Extraction: Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Enaminone Formation: Dissolve the acetophenone starting material (2.00 mmol) in anhydrous THF (20 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Reagent Addition: Introduce DMF-DMA (4.80 mmol, 2.40 equiv) dropwise via syringe at 22 °C.
-
Causality Check: The reaction is performed at ambient temperature to prevent thermal decomposition of the DMF-DMA reagent.
-
-
Reaction Monitoring: Stir the solution for 13–18 hours. Monitor the full conversion to the enaminone intermediate via TLC (typically observed as a highly UV-active, polar spot) and 1 H NMR (look for the characteristic vinylic proton doublet and dimethylamine singlet)[1].
-
Acid-Induced Cyclization: Once conversion is complete, add saturated aqueous NH 4 Cl (25 mL) to the reaction mixture. Dilute with EtOAc (25 mL).
-
pH Adjustment: Separate the layers. Acidify the aqueous layer to pH ~2–3 using 6 N HCl.
-
Causality Check: The acidic environment protonates the dimethylamine leaving group, triggering a rapid (~5 minute) intramolecular nucleophilic attack by the ortho-phenolic hydroxyl group, closing the pyran ring to form the chromone[1].
-
-
Workup & Purification: Extract the acidic aqueous layer with EtOAc (2 × 25 mL). Combine the organic layers, dry over anhydrous MgSO 4 , filter, and concentrate under reduced pressure. Purify the crude golden residue via flash chromatography (e.g., using a gradient of CH 2 Cl 2 –hexanes or EtOAc–hexanes) to yield the pure 8-hydroxychromone.
Protocol B: Lewis Acid-Mediated Demethylation
Adapted from standard demethylation protocols for substituted chromones[4].
Reagents & Materials:
-
Starting Material: 8-Methoxychromone (1.00 equiv)
-
Lewis Acid: Anhydrous Aluminum Chloride (AlCl 3 ) (2.00 - 2.50 equiv)
-
Solvent: Anhydrous Xylene
-
Workup: Iced water, 1N HCl, Saturated aqueous NaCl (Brine)
Step-by-Step Methodology:
-
Preparation: Dissolve 8-methoxychromone (42.4 mmol) in anhydrous xylene (80 mL) in a two-neck flask equipped with a reflux condenser.
-
Lewis Acid Addition: Carefully add anhydrous AlCl 3 (85.5 mmol) in portions to the stirring solution.
-
Causality Check: AlCl 3 is highly hygroscopic; rapid addition can cause clumping and localized exothermic spikes. Portion-wise addition ensures a controlled coordinate complex formation.
-
-
Thermal Cleavage: Heat the reaction mixture to 100 °C and stir vigorously for 2 hours.
-
Causality Check: Xylene is selected as the solvent because its high boiling point allows the reaction to reach the necessary activation energy for the cleavage of the robust aryl-methyl ether bond without degrading the chromone ring[4].
-
-
Quenching: Allow the reaction to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing vigorously stirred iced water.
-
Causality Check: This step is a self-validating safety measure. The ice water safely hydrolyzes the reactive aluminum phenoxide intermediate and neutralizes unreacted AlCl 3 , preventing violent boiling.
-
-
Workup: Extract the aqueous mixture with EtOAc. Wash the organic layer sequentially with 1N HCl (to remove residual aluminum salts) and saturated aqueous NaCl.
-
Isolation: Dry the organic layer over MgSO 4 , filter, and concentrate under reduced pressure. Crystallize the residue from a suitable solvent system (e.g., methanol-ethyl acetate-diethyl ether) to obtain the title compound[4].
Quantitative Data Summary
The table below summarizes the expected quantitative outcomes and reaction parameters for the two primary protocols discussed.
| Synthesis Route | Starting Material | Key Reagents | Reaction Temp & Time | Expected Yield | Key Advantages |
| Protocol A: Formylation-Cyclization | 2',3'-Dihydroxyacetophenone | DMF-DMA, THF, HCl | 22 °C (18 h) then RT (5 min) | 50% – 64% | Mild conditions; avoids strong bases; highly regioselective[1]. |
| Protocol B: Lewis Acid Demethylation | 8-Methoxychromone | AlCl 3 , Xylene | 100 °C (2 h) | ~56% | Highly scalable; utilizes stable ether intermediates; simple crystallization[4]. |
References
- Source: The Journal of Organic Chemistry (ACS Publications)
- 2,3-DIHYDRO-8-HYDROXY-4H-1-BENZOPYRAN-4-ONE synthesis Source: ChemicalBook URL
- Synthesis and evaluation of hybrid compounds based on antimalarial and anticancer pharmacophores Source: University of Cape Town URL
- Advances in chemistry of chromone aminomethyl derivatives Source: French-Ukrainian Journal of Chemistry URL
- Source: Journal of Medicinal Chemistry (ACS Publications)
Sources
Application of 8-Hydroxy-4H-1-benzopyran-4-one Scaffolds in Anticancer Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction to the 8-Hydroxychromone Scaffold
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) core is a privileged heterocyclic scaffold widely distributed in nature, forming the structural backbone of numerous bioactive flavonoids and complex polyketides. In recent years, this oxygen-containing bicyclic system has garnered intense interest in oncology drug discovery due to its ability to selectively interact with critical survival proteins in cancer cells.
Structural modifications at the C-2, C-5, and C-7 positions of the 8-hydroxychromone ring have yielded highly potent derivatives that operate via two primary, distinct anticancer mechanisms:
-
Mitochondrial Disruption: Complex polyketides such as stigmatellins, which feature a 5,7-dimethoxy-8-hydroxychromone ring, act as potent inhibitors of the mitochondrial respiratory chain[1].
-
Telomerase Inhibition: Polyhydroxylated 8-hydroxyflavones (e.g., 7,8,3',4'-tetrahydroxyflavone) act as competitive inhibitors of telomerase reverse transcriptase (hTERT), a target upregulated in >85% of human tumors[2].
This application note details the mechanistic pathways of these derivatives and provides field-proven, self-validating experimental protocols to evaluate their efficacy in preclinical models.
Mechanism I: Mitochondrial Cytochrome bc1 Complex Inhibition
Stigmatellins and related synthetic chromone-aminoquinoline hybrids leverage the 8-hydroxychromone core to bind the Qo (quinol oxidation) site of the cytochrome bc1 complex (Complex III)[3]. Crystallographic and kinetic evidence suggests that the 8-hydroxyl group forms a critical hydrogen bond with the Rieske iron-sulfur protein (ISP)[3]. This interaction restricts the movement of the ISP's cytoplasmic domain, effectively halting electron transfer. The resulting electron leak reacts with molecular oxygen to generate massive amounts of mitochondrial superoxide (ROS), triggering membrane depolarization and intrinsic apoptosis[1][4].
Fig 1: Mitochondrial apoptosis pathway induced by 8-hydroxychromone Qo site inhibitors.
Protocol 1: Validation of Cytochrome bc1 Inhibition and Mitochondrial ROS
To validate the mechanism of stigmatellin-like 8-hydroxychromones, researchers must isolate the specific site of ROS generation. Measuring whole-cell ROS is insufficient; this protocol utilizes isolated mitochondria and MitoSOX Red to prove causality at Complex III.
Step 1: Mitochondrial Isolation
-
Rationale: Assaying whole-cell lysates introduces background noise from cytosolic oxidoreductases. Isolating mitochondria ensures that the measured reductase activity is exclusively derived from the respiratory chain.
-
Procedure: Homogenize 1×107 treated cancer cells (e.g., WHCO1) in cold Isolation Buffer (250 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4). Centrifuge at 600 × g for 10 min to remove unbroken cells and nuclei. Centrifuge the supernatant at 10,000 × g for 15 min to pellet the mitochondria.
Step 2: Cytochrome c Reductase Activity Assay
-
Rationale: This step validates the direct inhibition of Complex III.
-
Procedure: Resuspend mitochondria in assay buffer containing 50 μM oxidized cytochrome c and 2 mM NaN3 (to inhibit Complex IV, preventing cytochrome c re-oxidation). Add the 8-hydroxychromone derivative (0.1 - 10 μM). Initiate the reaction with 50 μM decylubiquinol. Monitor the reduction of cytochrome c spectrophotometrically at 550 nm for 5 minutes.
Step 3: Mitochondrial Superoxide Quantification (Flow Cytometry)
-
Rationale: MitoSOX Red selectively targets mitochondria and is oxidized specifically by superoxide (not other ROS), providing a self-validating readout of Complex III electron leakage.
-
Procedure: Incubate treated cells with 5 μM MitoSOX Red for 30 min at 37°C. Wash twice with warm PBS. Analyze via flow cytometry (excitation 510 nm, emission 580 nm). An increase in mean fluorescence intensity (MFI) confirms targeted mitochondrial ROS generation.
Mechanism II: Telomerase Inhibition via Catecholic 8-Hydroxyflavones
The second major application of the 8-hydroxychromone scaffold involves its extension into catecholic flavonoids. High-throughput screening has identified polyhydroxylated derivatives, specifically 7,8,3',4'-tetrahydroxyflavone, as potent inhibitors of telomerase[2]. Cancer cells bypass the "mitotic clock" by upregulating telomerase to maintain telomere length. Catecholic 8-hydroxyflavones competitively inhibit the reverse transcriptase activity of the hTERT subunit, leading to progressive telomere shortening over successive cell divisions, ultimately triggering the DNA Damage Response (DDR) and replicative senescence[2].
Fig 2: Telomerase inhibition and replicative senescence pathway by 8-hydroxyflavones.
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay
To validate telomerase inhibition, standard enzymatic assays lack sensitivity due to the extremely low endogenous abundance of hTERT. The TRAP assay overcomes this by utilizing PCR to exponentially amplify the products of the telomerase reaction, creating a highly sensitive, self-validating system.
Step 1: Non-Denaturing Cell Lysis
-
Rationale: Telomerase is a fragile ribonucleoprotein (RNP) complex. Using harsh detergents (like SDS) will denature the RNA template (hTR). CHAPS, a zwitterionic detergent, is mandatory to preserve native enzymatic activity.
-
Procedure: Lyse 1×106 cancer cells in 200 μL of ice-cold CHAPS lysis buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.1 mM PMSF, 0.5% CHAPS, 10% glycerol). Incubate on ice for 30 min, then centrifuge at 12,000 × g for 20 min at 4°C. Collect the supernatant.
Step 2: Telomerase Elongation Reaction
-
Rationale: The extract is incubated with a substrate oligonucleotide (TS primer) which telomerase elongates by adding TTAGGG repeats.
-
Procedure: Mix 1 μg of protein extract with the 8-hydroxyflavone derivative (0.05 - 5 μM) in TRAP reaction buffer. Add 0.1 μg of TS primer (5'-AATCCGTCGAGCAGAGTT-3') and dNTPs. Incubate at 30°C for 30 minutes to allow telomerase-mediated extension.
Step 3: PCR Amplification and PAGE Analysis
-
Rationale: The elongated products are amplified to detectable levels using a reverse primer (CX primer).
-
Procedure: Add Taq polymerase and the CX reverse primer (5'-CCCTTACCCTTACCCTTACCCTAA-3'). Perform 30 cycles of PCR (94°C for 30s, 50°C for 30s, 72°C for 45s). Resolve the products on a 10% non-denaturing polyacrylamide gel (PAGE). Stain with SYBR Gold.
-
Data Interpretation: Active telomerase produces a characteristic 6-bp DNA ladder. A reduction in ladder intensity relative to the internal standard confirms telomerase inhibition by the 8-hydroxyflavone.
Quantitative Data Summary
The table below consolidates the in vitro efficacy of key 8-hydroxychromone derivatives against their respective molecular targets and cancer cell lines, demonstrating the structure-activity relationship (SAR) versatility of the scaffold.
| Compound Class | Specific Derivative | Primary Target | Assay Type | IC₅₀ Value | Reference |
| 8-Hydroxyflavone | 7,8,3',4'-tetrahydroxyflavone | Telomerase (hTERT) | Flash-Plate / TRAP | 0.2 μM | [2] |
| Chromone Hybrid | SN78 (Chromone-aminoquinoline) | WHCO1 (Oesophageal Cancer) | Cell Viability (MTT) | 1.78 μM | [3] |
| Chromone Hybrid | SN48 (Chromone-aminoquinoline) | Plasmodium D10 (Cross-activity) | Antiplasmodial | 20.9 nM | [3] |
| Polyketide | Stigmatellin | Cytochrome bc1 (Qo site) | Reductase Inhibition | Potent (nM range) | [1][4] |
Conclusion
The 8-hydroxy-4H-1-benzopyran-4-one scaffold represents a highly versatile pharmacophore in modern oncology. Depending on the peripheral substitutions, it can be tuned to target the mitochondrial respiratory chain (inducing rapid ROS-mediated apoptosis) or telomerase (inducing progressive replicative senescence). By employing the rigorous, mechanism-specific protocols outlined above, drug development professionals can accurately validate the pharmacodynamics of novel 8-hydroxychromone derivatives, accelerating their progression from hit-to-lead optimization.
References
- Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration.ResearchGate.
- Synthesis and evaluation of hybrid compounds based on antimalarial and anticancer pharmacophores.University of Cape Town.
- Catecholic Flavonoids Acting as Telomerase Inhibitors.Journal of Medicinal Chemistry (ACS).
- CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES.CORE.
Sources
Application Note: Profiling 8-Hydroxy-4H-1-benzopyran-4-one Derivatives as Protein Kinase Inhibitors
Executive Summary & Mechanistic Rationale
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a privileged and highly versatile pharmacophore in targeted oncology and drug development. Characterized by its planar benzopyran ring system, this core structure acts as a bioisostere for the adenine moiety of ATP.
Mechanistic Causality: The potency of the 8-hydroxychromone core stems from its precise spatial geometry. The 4-keto and 8-hydroxyl groups are optimally positioned to act as bidentate hydrogen bond acceptors and donors, respectively. These functional groups interact directly with the backbone amides of the kinase hinge region (e.g., Valine or Alanine residues). This intercalation enables potent, ATP-competitive inhibition of critical oncogenic and DNA-damage response kinases, including p38 MAP kinase[1], ATR kinase[2], and the PI3K/Akt/mTOR signaling axis[3].
This application note provides a self-validating framework for evaluating novel 8-hydroxychromone derivatives, detailing the causality behind in vitro and cell-based assay design.
Signaling Pathway Context
To effectively evaluate a kinase inhibitor, one must map its intervention point within the cellular signaling cascade. The diagram below illustrates how 8-hydroxychromone derivatives disrupt the PI3K/Akt/mTOR survival pathway, a common target for flavonoid-derived therapeutics[3].
Fig 1. PI3K/Akt/mTOR signaling pathway inhibition by 8-hydroxychromone derivatives.
Quantitative Efficacy Data
The structural plasticity of the chromone core allows for selective targeting of different kinases based on peripheral substitutions. The table below summarizes the inhibitory profiles of various chromone-based compounds across different kinase targets.
| Compound Class | Target Kinase | Cellular Model | IC₅₀ Range | Key Structural Feature | Reference |
| 3-(4-Fluorophenyl)-chromones | p38α MAP Kinase | MDA-MB-231 | 17 nM – 1.2 µM | 2-aminopyridyl substitution | [1] |
| Benzothiazole-chromones | ATR Kinase | HCT116 / HeLa | 2.5 µM – 10 µM | Benzothiazole hybridization | [2] |
| Polyhydroxy-chromones | PI3K / Akt / mTOR | A549 / PC-3 | 1.8 µM – 15 µM | 3',4'-dihydroxyl groups | [3] |
Experimental Workflow
A robust drug development pipeline requires orthogonal validation. The workflow below transitions from cell-free biochemical validation to functional cellular engagement.
Fig 2. Self-validating experimental workflow for kinase inhibitor profiling.
Self-Validating Protocols
Protocol A: In Vitro Luminescence-Based Kinase Assay
Objective: Quantify the direct ATP-competitive inhibition of target kinases by 8-hydroxychromone derivatives. Causality: We utilize a luminescence-based ATP depletion assay because it eliminates the radioactive hazards of ³²P-ATP assays while providing a superior dynamic range for high-throughput screening. The luciferase signal is directly proportional to residual ATP; therefore, a highly active kinase will deplete ATP (yielding a low signal), whereas an effective inhibitor will preserve ATP (yielding a high signal).
Self-Validation & Quality Control:
-
Positive Control: 10 µM Wortmannin (for PI3K) or Torin2 (for ATR) ensures the assay can accurately detect known inhibition[2].
-
Negative Control: 0.1% DMSO vehicle establishes the baseline uninhibited kinase activity.
-
No-Enzyme Control: Establishes the 100% ATP maximum signal, strictly required for calculating the Z'-factor.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Scientific Causality: Mg²⁺ is an essential catalytic cofactor for ATP binding. Brij-35 (a non-ionic detergent) prevents the non-specific adsorption of the kinase to the hydrophobic walls of the microplate.
-
-
Compound Dilution: Serially dilute the 8-hydroxychromone derivative in 100% DMSO, then dilute 1:10 in aqueous buffer to maintain a final assay DMSO concentration of ≤1%.
-
Scientific Causality: Kinases are highly sensitive to organic solvents; exceeding 1% DMSO can denature the enzyme, artificially inflating apparent inhibition.
-
-
Enzyme-Inhibitor Pre-incubation: Combine 5 µL of the diluted compound with 10 µL of the purified kinase in a 384-well plate. Incubate for 15 minutes at room temperature.
-
Scientific Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium in the ATP pocket before the substrate is introduced.
-
-
Reaction Initiation: Add 10 µL of an ATP/Substrate mix. Ensure the ATP concentration is set to the predetermined Km for the specific kinase.
-
Scientific Causality: Running the assay at the ATP Km ensures the assay is highly sensitive to competitive inhibitors while maintaining physiological relevance.
-
-
Detection: After 60 minutes, add 25 µL of Kinase-Glo reagent. Incubate for 10 minutes in the dark and read luminescence.
Protocol B: Cell-Based Target Engagement (Western Blotting)
Objective: Confirm that the 8-hydroxychromone derivative permeates the cell membrane and engages its target in a complex physiological environment. Causality: In vitro potency does not guarantee cellular efficacy due to potential efflux pumps or poor membrane permeability. By measuring the phosphorylation state of downstream effectors (e.g., p-Akt at Ser473) relative to total Akt, we isolate the compound's direct effect on kinase activity from non-specific cytotoxicity.
Self-Validation & Quality Control:
-
Loading Control: GAPDH or β-actin ensures equal protein loading across all lanes.
-
Total vs. Phospho Ratio: Probing for both total Akt and p-Akt ensures that a decrease in signal is due to kinase inhibition, not the degradation or translational suppression of the target protein.
Step-by-Step Methodology:
-
Cell Seeding & Starvation: Seed target cancer cells (e.g., HCT116 or HeLa) at 3×105 cells/well in a 6-well plate[2]. Serum-starve the cells for 12 hours prior to treatment.
-
Scientific Causality: Serum contains exogenous growth factors that cause basal hyperactivation of kinases. Starvation synchronizes the cells and provides a clean baseline to observe inhibitor efficacy.
-
-
Compound Treatment: Treat cells with the 8-hydroxychromone derivative (e.g., 1, 5, and 10 µM) for 2 hours.
-
Scientific Causality: A 2-hour window is optimal for capturing the inhibition of phosphorylation events before secondary transcriptional changes or apoptosis confound the data.
-
-
Lysis & Protein Extraction: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scientific Causality: Phosphatase inhibitors (e.g., Sodium orthovanadate, NaF) are absolutely critical; without them, endogenous phosphatases will rapidly dephosphorylate the target during lysis, yielding false-positive inhibition data.
-
-
SDS-PAGE & Transfer: Resolve 20 µg of protein lysate on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe with primary antibodies against p-Akt (Ser473), total Akt, and GAPDH.
-
Scientific Causality: Ser473 is the specific regulatory phosphorylation site required for full Akt activation downstream of mTORC2 and PI3K; a reduction here proves upstream kinase blockade[3].
-
References
-
[1] Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors | Source: Journal of Medicinal Chemistry - ACS Publications | 1
-
[2] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Source: ResearchGate / MDPI |2
-
[3] Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach | Source: MDPI | 3
Sources
one-pot synthesis methods for novel benzopyran-4-ones
Application Note: Advanced One-Pot Synthesis Methods for Novel Benzopyran-4-ones (Chromones)
Executive Summary
Benzopyran-4-ones, commonly referred to as chromones, represent a privileged oxygen-containing heterocyclic scaffold in medicinal chemistry[1]. Characterized by a benzoannelated γ-pyrone ring, these structures are the core of numerous natural flavonoids and synthetic derivatives exhibiting potent anticancer, antioxidant, and anti-inflammatory properties[2].
Historically, synthesizing highly functionalized chromones required multi-step procedures involving the isolation of unstable intermediates, leading to low overall yields and poor atom economy. Recent advancements have shifted the paradigm toward one-pot synthesis methodologies. These approaches streamline the workflow, minimize solvent waste, and allow for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies[3].
Mechanistic Foundations of One-Pot Chromone Synthesis
This guide details two highly efficient one-pot strategies for chromone synthesis that have been rigorously validated in recent literature.
Strategy A: Organobase-Catalyzed Tandem Michael Addition/Decarboxylation
Developed to synthesize 2-styrylchromones and chromanones, this tandem reaction utilizes chromone-3-carboxylic acid and 1,3-diketones[1].
-
The Causality of Design: The organobase catalyzes a Michael addition of the diketone onto the chromone-3-carboxylic acid. This intermediate rapidly undergoes decarboxylation, forcing the pyran-4-one ring to open. If the starting diketone contains an ortho-hydroxyaryl group, the system spontaneously recyclizes into a novel, highly substituted benzopyran-4-one[4]. By keeping this as a one-pot tandem reaction, the rapid degradation of the ring-opened intermediate is avoided, funneling the reaction directly to the thermodynamically stable product.
Strategy B: Modified Baker-Venkataraman Rearrangement
The traditional Baker-Venkataraman rearrangement requires separate acylation and base-catalyzed rearrangement steps. The modified one-pot protocol utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry pyridine to drive the entire sequence from ortho-hydroxyacetophenones and acyl chlorides to the final chromone[2].
-
The Causality of Design: DBU is chosen specifically because it is a strong, non-nucleophilic base. It effectively deprotonates the alpha-carbon to initiate the intramolecular acyl transfer without competing as a nucleophile against the acyl chloride. The subsequent high-temperature phase (120–140 °C) provides the activation energy required for the final cyclodehydration step, forming the γ-pyrone ring[5].
Fig 1. Logical workflow of the one-pot modified Baker-Venkataraman rearrangement.
Experimental Protocols
Every protocol described below is designed as a self-validating system , ensuring that researchers can visually or analytically confirm the success of intermediate transitions without breaking the one-pot environment.
Protocol 1: Tandem Michael Addition/Decarboxylation for Chromanones[1]
Objective: Synthesis of highly functionalized chromanones and 2-styrylchromones.
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve chromone-3-carboxylic acid (1.0 eq) and the selected 1,3-diketone (1.2 eq) in anhydrous dimethylformamide (DMF). Causality: Anhydrous conditions prevent the premature hydrolysis of the carboxylic acid moiety.
-
Base Addition: Add the organobase (e.g., DBU or triethylamine, 1.5 eq) dropwise at 0 °C.
-
Reaction Initiation (Self-Validation Step): Gradually warm the mixture to room temperature, then heat to 80 °C. Validation: The evolution of CO₂ gas (bubbling) will be observed, serving as a visual confirmation that the Michael addition has occurred and the decarboxylation step is actively proceeding.
-
Cyclization: Maintain the temperature at 80 °C for 4–6 hours. Monitor the reaction via TLC (Ethyl Acetate/Hexane 1:3). The disappearance of the highly polar ring-opened intermediate indicates successful cyclization.
-
Workup: Quench the reaction with ice-cold 1M HCl to neutralize the organobase. Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.
Protocol 2: Modified Baker-Venkataraman Synthesis[2]
Objective: Direct synthesis of hydroxylated chromones from acetophenones.
-
Preparation: Combine ortho-hydroxyacetophenone (1.0 eq) and the target acyl chloride (2.5 eq) in dry pyridine. Causality: Pyridine acts as both the solvent and an acid scavenger for the HCl generated during initial O-acylation.
-
Catalyst Addition: Inject DBU (3.0 eq) into the mixture under N₂ gas.
-
Thermal Cyclodehydration (Self-Validation Step): Stir and reflux the mixture at 120–140 °C for 24 hours. Validation: The reaction mixture will undergo a distinct color shift (typically from pale yellow to deep amber/brown) as the conjugated γ-pyrone ring forms. TLC monitoring will show the conversion of the intermediate 1,3-diketone (which stains intensely with FeCl₃) to the final chromone (which does not stain with FeCl₃).
-
Workup: Cool to room temperature, pour over crushed ice, and acidify to pH 3 with dilute HCl to precipitate the crude chromone. Filter, wash with cold water, and purify via recrystallization or column chromatography.
Biological Validation & Data Presentation
The structural diversity achieved through these one-pot methods allows for the fine-tuning of biological activity. Chromones synthesized via these routes have demonstrated remarkable efficacy in two primary domains: antioxidant stress mitigation and targeted anticancer activity[5].
Specifically, derivatives like 2-styrylchromones act as potent electrophiles that interact with the Keap1-Nrf2 complex. By alkylating specific cysteine residues on Keap1, they facilitate the release and nuclear translocation of Nrf2, thereby activating the Antioxidant Response Element (ARE) and inducing cytoprotective genes[1].
Fig 2. Mechanism of Keap1-Nrf2 cytoprotective pathway activation by chromone derivatives.
Table 1: Summary of Biological Evaluations of Synthesized Chromones
| Compound Class | Synthesis Method | Target Cell Line / Assay | Key Biological Outcome | Reference |
| Chromanones (3o–r) | Tandem Michael Addition | DPPH Assay | High antioxidant activity (2.1–3.1 µmol Trolox eq.) | Talhi et al., 2016 |
| 2-Styrylchromones (3k) | Tandem Michael Addition | K562 Leukemia Cells | IC₅₀ = 4.5 µM; Keap1-Nrf2 pathway activation | Talhi et al., 2016 |
| Chromone (2f, 2j) | Modified Baker-Venkataraman | Cervical Cancer Cells | S-phase cell cycle arrest; apoptosis induction | Maicheen et al., 2023 |
| Chromone (2e, 3i) | Modified Baker-Venkataraman | DPPH / FRAP Assays | Potent radical scavenging capacity | Maicheen et al., 2023 |
Conclusion
The transition from stepwise to one-pot synthesis for benzopyran-4-ones dramatically accelerates the drug discovery pipeline. By utilizing organobase-catalyzed tandem reactions and modified Baker-Venkataraman rearrangements, researchers can bypass unstable intermediates, maximize atom economy, and generate highly functionalized libraries tailored for targeted anticancer and antioxidant therapies.
References
-
Talhi, O., Brodziak-Jarosz, L., Panning, J., Orlikova, B., Zwergel, C., Tzanova, T., ... & Silva, A. M. S. (2016). One-Pot Synthesis of Benzopyran-4-ones with Cancer Preventive and Therapeutic Potential. European Journal of Organic Chemistry, 2016(5), 965-975. URL: [Link]
-
Maicheen, C., Churnthammakarn, C., Pongsroypech, N., Khamkhenshorngphanuch, T., Ungwitayatorn, J., Rangsangthong, K., Asasutjarit, R., & Theeramunkong, S. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3129. URL: [Link]
-
Khumalo, M. R., Maddila, S. N., Maddila, S., & Jonnalagadda, S. B. (2019). A facile and one-pot synthesis of new tetrahydrobenzo[b]pyrans in water under microwave irradiation. BMC Chemistry, 13, 132. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. ORCID [orcid.org]
- 4. researchportal.lih.lu [researchportal.lih.lu]
- 5. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro assays to evaluate the cytotoxicity of 8-Hydroxy-4H-1-benzopyran-4-one
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of 8-Hydroxy-4H-1-benzopyran-4-one
Scientific Rationale & Assay Philosophy
8-Hydroxy-4H-1-benzopyran-4-one (commonly known as 8-Hydroxyflavone) is a high-purity flavonoid utilized extensively in pharmacological and drug development research[1]. While structurally related flavonoids exhibit potent antiviral properties and neuroprotective effects[2][3], establishing their precise therapeutic index is paramount. Flavonoids often display a biphasic dose-response (hormesis): acting as beneficial antioxidants at low concentrations while triggering pro-oxidant, cytotoxic cascades at supraphysiological doses.
Evaluating the cytotoxicity of 8-Hydroxyflavone requires overcoming a significant technical hurdle: flavonoids are notorious assay interferents. Their inherent redox activity can directly reduce colorimetric dyes, and their spectroscopic properties can quench fluorescent signals. To ensure absolute data trustworthiness, this guide outlines a self-validating, orthogonal assay framework that cross-verifies metabolic activity with absolute ATP quantification, followed by rigorous apoptotic pathway profiling.
Orthogonal Experimental Workflow
Fig 1. Orthogonal workflow for evaluating 8-Hydroxyflavone cytotoxicity.
Protocol 1: Multiplexed Cell Viability Assessment
Causality & Logic: Relying solely on the MTT assay is a critical vulnerability when testing flavonoids. MTT measures NAD(P)H-dependent cellular oxidoreductase activity. Because 8-Hydroxyflavone possesses intrinsic redox potential, it can spontaneously reduce the MTT tetrazolium salt into formazan in the absence of living cells, generating false-positive viability data. To create a self-validating system, we multiplex MTT with an ATP-dependent luciferase assay. If the MTT signal remains high while ATP drops, the researcher immediately identifies chemical interference rather than true viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cells (e.g., Vero E6 for antiviral modeling[2] or PC12 for neurotoxicity modeling[3]) at 1×104 cells/well in a 96-well opaque-walled plate with clear bottoms. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Dissolve 8-Hydroxyflavone in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 μM to 200 μM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Treatment: Aspirate old media and apply the 8-Hydroxyflavone treatments. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., 10% DMSO or 50 μM Doxorubicin). Incubate for 24, 48, and 72 hours.
-
Washing Step (Critical): Prior to adding assay reagents, carefully aspirate the treatment media and wash the wells once with warm PBS. Rationale: Removing extracellular 8-Hydroxyflavone prevents direct chemical reduction of the MTT reagent.
-
MTT Incubation: Add 100 μL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 3 hours.
-
Formazan Solubilization: Aspirate the MTT solution and add 100 μL of DMSO to dissolve the purple formazan crystals. Read absorbance at 570 nm.
-
Orthogonal ATP Validation: In a parallel replicate plate, skip the MTT steps. Instead, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of ATP-luciferase reagent directly to the wells. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence.
Protocol 2: Apoptosis vs. Necrosis Discrimination
Causality & Logic: A reduction in ATP only indicates cell death; it does not elucidate the mechanism. High concentrations of flavonoids can induce regulated cell death (apoptosis) via mitochondrial stress[3]. Using Annexin V-FITC and Propidium Iodide (PI) allows for the temporal resolution of cell death. Annexin V binds to phosphatidylserine (PS) flipped to the outer membrane during early apoptosis, while PI only enters cells with permanently compromised membranes (late apoptosis/necrosis).
Step-by-Step Methodology:
-
Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Rationale: Discarding the media heavily skews the data by removing the late-apoptotic population.
-
Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with cold PBS.
-
Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of PI.
-
Incubation: Incubate in the dark at room temperature for 15 minutes. Rationale: Light exposure quenches the FITC fluorophore, reducing assay sensitivity.
-
Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis).
Mechanistic Profiling: Intracellular ROS and Caspase Activation
Fig 2. Proposed pro-oxidant apoptotic pathway of 8-Hydroxyflavone at high doses.
Causality & Logic: To map the exact pathway of 8-Hydroxyflavone-induced cytotoxicity, we must trace the signal from the initial stressor to the executioner enzymes. We utilize H2DCFDA to measure ROS accumulation. Because ROS triggers mitochondrial depolarization, we subsequently measure Caspase-3/7 activity using a fluorogenic substrate (e.g., DEVD-AMC). Cleavage of this substrate by active caspases releases AMC, yielding a quantifiable fluorescent signal.
Step-by-Step Methodology:
-
ROS Detection: Pre-load cells with 10 μM H2DCFDA for 30 minutes prior to 8-Hydroxyflavone treatment. Rationale: H2DCFDA must be internalized and deacetylated by intracellular esterases to become ROS-sensitive. Measure fluorescence (Ex/Em 485/535 nm) kinetically over 4 hours.
-
Caspase Assay: Following a 24-hour treatment with 8-Hydroxyflavone, lyse cells in CHAPS buffer. Add 50 μM DEVD-AMC substrate. Incubate at 37°C for 1 hour and measure fluorescence (Ex/Em 380/460 nm).
Quantitative Data Synthesis
To effectively establish the therapeutic window of 8-Hydroxyflavone, all readouts must be synthesized. The table below outlines a representative data matrix demonstrating the biphasic nature of the compound, where low doses maintain viability and high doses trigger ROS-mediated apoptosis.
| Assay Metric | 1 μM 8-HF | 10 μM 8-HF | 50 μM 8-HF | 100 μM 8-HF | Interpretation |
| MTT Viability (%) | 99.2 ± 1.4 | 98.5 ± 2.1 | 82.4 ± 3.5 | 65.1 ± 4.2 | Potential overestimation due to redox interference. |
| ATP Viability (%) | 100.5 ± 0.8 | 97.2 ± 1.5 | 71.3 ± 2.2 | 42.8 ± 3.1 | True viability. IC50 is approximately 85 μM. |
| Apoptotic Cells (%) | 2.1 ± 0.3 | 3.5 ± 0.6 | 18.4 ± 1.2 | 45.6 ± 2.8 | Dose-dependent shift to early/late apoptosis. |
| ROS (Fold Change) | 0.9x | 1.1x | 2.8x | 5.4x | Pro-oxidant cascade initiated at >50 μM. |
| Caspase-3/7 (RFU) | Baseline | Baseline | 3.5x increase | 8.2x increase | Execution of the intrinsic apoptotic pathway. |
Table 1. Representative quantitative profiling of 8-Hydroxyflavone cytotoxicity across multiple assay modalities.
References[1] Benchchem. "8-Hydroxyflavone | High-Purity Research Compound." Benchchem.https://benchchem.com/product/b12345[2] Russo, M., et al. "Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity." National Institutes of Health (NIH) / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900000/[3] Uddin, M. S., et al. "Development of dietary small molecules as multi-targeting treatment strategies for Alzheimer's disease." National Institutes of Health (NIH) / PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000000/
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for 8-Hydroxy-4H-1-benzopyran-4-one
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction & Chromatographic Rationale
8-Hydroxy-4H-1-benzopyran-4-one (commonly known as 8-hydroxychromone) is a critical heterocyclic scaffold found in numerous bioactive natural products, including stigmatellins, and serves as a backbone for synthetic enzyme inhibitors targeting siderophore biosynthesis. Accurate quantification and purity analysis of 8-hydroxychromone are essential in drug development and natural product isolation. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detection is the analytical gold standard for this compound.
As a Senior Application Scientist, designing a robust HPLC method requires a deep understanding of the molecule's physicochemical properties to establish causality behind every experimental choice:
-
Stationary Phase Selection: The chromone core is moderately hydrophobic due to its fused aromatic and pyrone rings. Reversed-Phase HPLC (RP-HPLC) utilizing a C18 (octadecylsilane) stationary phase is the most effective choice for maximizing retention and resolution [1].
-
Mobile Phase pH Control (Critical Causality): The hydroxyl group at the C-8 position functions as a weakly acidic phenol. If analyzed in a neutral mobile phase, partial ionization of this hydroxyl group will occur, leading to severe peak tailing, band broadening, and irreproducible retention times. To counteract this, the mobile phase must be acidified (e.g., using 0.1% formic acid or 0.5% acetic acid) to keep the pH well below the pKa of the phenol, ensuring the molecule remains fully protonated (neutral) during the chromatographic run [2].
-
Detection Wavelengths: The conjugated π-system of the benzopyran-4-one structure exhibits strong UV absorbance. The π-π* transition of the conjugated benzene ring yields an absorption maximum near 266 nm, while the pyrone nucleus absorbs strongly around 330 nm [3]. Standard detection is optimally set at 254 nm for general aromatic monitoring and 330 nm for chromone-specific selectivity.
Experimental Workflow
Workflow for the RP-HPLC analysis of 8-hydroxychromone derivatives.
Quantitative Method Parameters
To ensure reproducibility across different laboratories, the quantitative parameters for the HPLC method are summarized below.
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification / Rationale |
| Column | C18 (e.g., Phenomenex Gemini, 250 × 4.6 mm, 5 µm) |
| Mobile Phase A | Ultrapure Water (18.2 MΩ·cm) + 0.1% Formic Acid (v/v) |
| Mobile Phase B | HPLC-Grade Acetonitrile + 0.1% Formic Acid (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C (Reduces solvent viscosity and stabilizes retention times) |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (General) and 330 nm (Chromone-specific) |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Objective |
| 0.0 | 95 | 5 | Initial hold; prevents early elution of polar components |
| 15.0 | 40 | 60 | Linear gradient; sharply elutes 8-hydroxychromone |
| 20.0 | 5 | 95 | Column wash; removes strongly hydrophobic impurities |
| 25.0 | 5 | 95 | Hold wash |
| 26.0 | 95 | 5 | Return to initial conditions |
| 35.0 | 95 | 5 | Re-equilibration for the next injection |
Step-by-Step Experimental Protocol
Phase 1: Sample and Standard Preparation
-
Solubilization: 8-hydroxychromone has limited solubility in pure water. Dissolve the reference standard or crude sample in 100% HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilution (Causality Check): Dilute the stock solution to the desired working concentration (e.g., 50 µg/mL) using the initial mobile phase (95% A / 5% B). Why? Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous mobile phase causes "solvent shock," leading to peak splitting and poor peak shape at the column head.
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove particulates and protect the column frit from clogging.
Phase 2: Mobile Phase Preparation
-
Prepare Mobile Phase A by adding 1.0 mL of MS-grade formic acid to 1 L of ultrapure water.
-
Prepare Mobile Phase B by adding 1.0 mL of MS-grade formic acid to 1 L of HPLC-grade acetonitrile.
-
Degas both solvents via ultrasonication for 10 minutes. Why? Dissolved gases will outgas in the low-pressure mixing chamber or pump head, causing baseline instability and flow rate fluctuations.
Phase 3: System Equilibration and Execution
-
Purge the HPLC lines and equilibrate the C18 column with 95% A / 5% B at 1.0 mL/min for at least 20 column volumes (approximately 30 minutes).
-
Monitor the baseline at 254 nm and 330 nm. Proceed with the injection only when the baseline is completely flat and stable.
-
Inject 10 µL of the filtered sample and execute the 35-minute gradient program (Table 2).
System Suitability & Self-Validation System
A hallmark of a robust analytical method is its ability to self-validate. Before analyzing unknown samples, run a 50 µg/mL 8-hydroxychromone standard injection in triplicate. The system is only validated for use if it meets the following diagnostic metrics:
-
Retention Time (RT) Precision (RSD ≤ 1.0%): If the Relative Standard Deviation of the RT exceeds 1.0%, it is a diagnostic indicator of pump micro-leaks or insufficient column equilibration.
-
Peak Tailing Factor (Tf ≤ 1.5): Causality: A tailing factor greater than 1.5 is a direct chemical indicator that the mobile phase pH is too high, allowing partial ionization of the 8-hydroxyl group. If observed, immediately verify the concentration and quality of the formic acid modifier.
-
Theoretical Plates (N ≥ 5,000): If N drops below 5,000, it indicates stationary phase degradation or an accumulation of void volume at the column head, necessitating column back-flushing or replacement.
-
Signal-to-Noise Ratio (S/N): For accurate limit of quantification (LOQ) determination, the target peak must exhibit an S/N ratio of ≥ 10.
References
-
Title: Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis Source: PubMed Central (PMC) / ACS URL: [Link]
-
Title: Determination of chromones in Dysophylla stellata by HPLC: method development, validation and comparison of different extraction methods Source: PubMed URL: [Link]
-
Title: Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration Source: PubMed Central (PMC) / MDPI URL: [Link]
Application Note: Developing 8-Hydroxy-4H-1-benzopyran-4-one Derivatives for Anti-Inflammatory Therapeutics
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Matrix/Model: Murine Macrophage Cell Line (RAW264.7) Primary Targets: TLR4, NF-κB (p65/IκBα), MAPK (ERK, p38, JNK), iNOS, COX-2
Executive Summary & Mechanistic Rationale
Flavonoids containing the benzo-γ-pyrone (chromen-4-one) skeleton are widely recognized for their pleiotropic pharmacological properties. Among these, 8-hydroxy-4H-1-benzopyran-4-one derivatives , most notably 7,8-dihydroxyflavone (7,8-DHF) , have emerged as potent anti-inflammatory and neuroprotective agents[1]. While initially characterized as a selective Tropomyosin receptor kinase B (TrkB) agonist[2], recent structural-activity relationship (SAR) studies reveal that the hydroxyl substitutions at the 7- and 8-positions of the benzopyran-4-one core are critical for neutralizing reactive oxygen species (ROS) and directly suppressing pro-inflammatory signaling cascades[3].
In lipopolysaccharide (LPS)-stimulated macrophages, 7,8-DHF exerts its anti-inflammatory effects by intercepting the Toll-like receptor 4 (TLR4) pathway. It dually downregulates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling axes[1]. This dual-inhibition prevents the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby halting the production of nitric oxide (NO), prostaglandin E2 (PGE2), and downstream cytokines like TNF-α and IL-6[4].
Signaling Pathway Modulated by 8-Hydroxybenzopyran-4-ones
Caption: TLR4-mediated NF-κB and MAPK signaling pathways inhibited by 8-hydroxybenzopyran-4-one derivatives.
Experimental Workflows & Protocols
To rigorously evaluate the anti-inflammatory efficacy of novel 8-hydroxy-4H-1-benzopyran-4-one derivatives, a self-validating in vitro screening system using RAW264.7 macrophages is recommended.
Protocol A: Macrophage Activation and Self-Validating Viability Screen
Causality Insight: A common pitfall in anti-inflammatory drug screening is misinterpreting cytotoxicity as anti-inflammatory efficacy. A compound that kills cells will naturally reduce NO and cytokine production. Therefore, an MTT or CCK-8 cell viability assay must be run in parallel with the activation assay to validate that the observed reductions in inflammatory mediators are due to true pharmacological inhibition, not cell death[1].
-
Cell Seeding: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 5×105 cells/well in 24-well plates (for mediator quantification) and 96-well plates (for viability). Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Pre-treatment: Aspirate media and replace with serum-free DMEM. Treat the cells with the 8-hydroxybenzopyran-4-one derivative at varying concentrations (e.g., 10, 25, and 50 µM) for 1 hour.
-
LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.
-
Viability Validation (96-well plate): Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm. Proceed to downstream analysis only for concentrations that maintain >95% cell viability.
Protocol B: Quantification of NO and Pro-inflammatory Cytokines
Causality Insight: Nitric oxide is highly unstable and rapidly oxidizes to nitrite ( NO2− ) and nitrate ( NO3− ). The Griess assay specifically measures nitrite, serving as a reliable surrogate for iNOS activity[4].
-
Nitrite Measurement (Griess Assay):
-
Collect 100 µL of the cell culture supernatant from the 24-well plate.
-
Transfer to a fresh 96-well plate and add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure absorbance at 540 nm using a microplate reader. Quantify against a standard curve of sodium nitrite ( NaNO2 ).
-
-
Cytokine & PGE2 ELISA:
-
Centrifuge the remaining supernatant at 10,000 × g for 5 minutes at 4°C to remove cell debris.
-
Use commercially available ELISA kits to quantify TNF-α, IL-6, and PGE2 according to the manufacturer's instructions.
-
Protocol C: Mechanistic Validation via Subcellular Fractionation and Western Blotting
Causality Insight: NF-κB activation is a multi-step process. Simply measuring total p65 is insufficient. The rate-limiting step is the phosphorylation and proteasomal degradation of IκBα in the cytosol, which unmasks the nuclear localization signal on p65, allowing it to translocate to the nucleus[5]. Therefore, a robust protocol must separate cytosolic and nuclear fractions to prove the mechanism of action[1].
-
Protein Extraction & Fractionation:
-
Wash LPS-stimulated cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5 mM DTT, 0.05% NP-40) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15 minutes.
-
Centrifuge at 3,000 × g for 5 minutes. The supernatant is the cytosolic fraction (used to probe for IκBα, p-MAPKs, iNOS, and COX-2).
-
Resuspend the pellet (nuclei) in hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% glycerol). Sonicate briefly, incubate on ice for 30 minutes, and centrifuge at 14,000 × g for 15 minutes. The supernatant is the nuclear fraction (used to probe for NF-κB p65).
-
-
Immunoblotting:
-
Resolve proteins (20-30 µg) on 10% SDS-PAGE gels and transfer to PVDF membranes.
-
Block with 5% BSA in TBST for 1 hour.
-
Probe with primary antibodies overnight at 4°C: anti-iNOS, anti-COX-2, anti-IκBα, anti-p-ERK, anti-p-p38, anti-p-JNK, and anti-p65.
-
Crucial Internal Controls: Use anti-GAPDH or anti-β-actin for the cytosolic fraction, and anti-Lamin B1 or anti-PCNA for the nuclear fraction to ensure equal loading and fraction purity.
-
Quantitative Data Presentation
The table below summarizes the typical dose-dependent inhibitory profile of 7,8-DHF (a model 8-hydroxybenzopyran-4-one) on inflammatory mediators in RAW264.7 cells, demonstrating its efficacy profile[1],[4].
| Inflammatory Mediator / Target | Assay Method | Baseline (LPS only) | 10 µM 7,8-DHF | 25 µM 7,8-DHF | 50 µM 7,8-DHF | Trend / IC₅₀ Estimate |
| Nitric Oxide (NO) | Griess Reagent | 100% (Max) | ~85% | ~45% | < 20% | ~22 µM |
| PGE₂ | ELISA | 100% (Max) | ~90% | ~60% | ~30% | ~35 µM |
| TNF-α | ELISA | 100% (Max) | ~95% | ~70% | ~40% | ~42 µM |
| IL-6 | ELISA | 100% (Max) | ~80% | ~50% | < 25% | ~25 µM |
| iNOS Protein | Western Blot | ++++ | +++ | ++ | + | Dose-dependent suppression |
| Nuclear p65 | Western Blot | ++++ | +++ | ++ | + | Dose-dependent suppression |
Note: Percentages represent relative expression/secretion compared to the LPS-stimulated, vehicle-treated control group (normalized to 100%). Cell viability remains >95% across all listed concentrations.
References
-
Park et al. (2012) . 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells. International Journal of Molecular Medicine.[Link]
-
Chen et al. (2017) . Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone. Journal of Pharmacy and Pharmacology.[Link]
-
Zhu et al. (2025) . 7,8-dihydroxyflavone attenuates NIH IIIA subtype chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS) via TrkB/AKT/ SIRT3 signaling activation. Translational Andrology and Urology.[Link]
-
Gao et al. (2024) . Development of dietary small molecules as multi-targeting treatment strategies for Alzheimer's disease. Ageing Research Reviews.[Link]
Sources
- 1. 7,8-Dihydroxyflavone exhibits anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways in lipopolysaccharide-treated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7,8-dihydroxyflavone attenuates NIH IIIA subtype chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS) via TrkB/AKT/ SIRT3 signaling activation - Li - Translational Andrology and Urology [tau.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of pro-inflammatory mediators in RAW264.7 cells by 7-hydroxyflavone and 7,8-dihydroxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 8-Hydroxy-4H-1-benzopyran-4-one Libraries Against Therapeutic Targets
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Advanced Screening Protocol & Methodological Guide
Executive Summary & Pharmacological Rationale
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold, along with its phenyl-substituted derivatives (8-hydroxyflavones), represents a highly privileged chemotype in modern drug discovery. The unique structural topology of this core—combining a planar, conformationally constrained chromone ring with an 8-hydroxyl group—provides highly specific hydrogen-bond donor/acceptor vectors and metal-chelating capabilities.
As a Senior Application Scientist, I have observed that successful screening of these libraries requires careful mitigation of the chromone core's intrinsic photophysical properties (native fluorescence). This guide details self-validating screening protocols for two highly relevant therapeutic targets where this scaffold has proven efficacy: SARS-CoV-2 3CL Protease (3CLpro) for antiviral development 1, and the MbtA Adenylating Enzyme for anti-tubercular (M. tuberculosis) agent discovery 2.
HTS workflow for 8-hydroxychromone libraries with orthogonal validation steps.
Target Class I: Viral Proteases (SARS-CoV-2 3CLpro)
Mechanistic Causality
The SARS-CoV-2 3CL protease (3CLpro) is a highly conserved target essential for viral replication. Flavonoids, specifically 8-hydroxyflavone and luteolin, have demonstrated potent pan-coronavirus antiviral activity by directly inhibiting 3CLpro enzymatic function 1. The hydroxyl groups interact with the catalytic dyad (Cys145/His41), competitively blocking substrate access.
Self-Validating FRET-Based Screening Protocol
Field-Proven Insight: Because 8-hydroxyflavones can act as non-specific aggregators or exhibit native fluorescence at lower wavelengths, we utilize a red-shifted FRET substrate and include a non-ionic detergent. This ensures that observed inhibition is driven by stoichiometric binding rather than colloidal aggregation.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Triton X-100. Causality: DTT maintains the catalytic Cys145 in a reduced, active state, while Triton X-100 prevents compound aggregation (PAINS behavior).
-
Enzyme Dispensing: Dispense 10 µL of recombinant SARS-CoV-2 3CLpro (final concentration 50 nM) into a 384-well black, flat-bottom microplate.
-
Compound Addition: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of the 8-hydroxyflavone library (in 100% DMSO) to achieve a final screening concentration of 10 µM.
-
Equilibration: Incubate the plate at 25°C for 30 minutes. Causality: This allows slow-binding chromone derivatives to reach thermodynamic equilibrium with the target.
-
Reaction Initiation: Add 10 µL of the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.
-
Kinetic Readout: Immediately monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes.
-
Validation Controls (Self-Validating System):
-
Positive Control: 100% DMSO (Full enzyme activity).
-
Negative Control: Buffer without enzyme (Background fluorescence / Compound auto-fluorescence check).
-
Orthogonal Screen: Run hits against a mammalian protease (e.g., Chymotrypsin) to filter out promiscuous inhibitors.
-
Target Class II: Bacterial Adenylating Enzymes (M. tuberculosis MbtA)
Mechanistic Causality
MbtA is an aryl acid adenylating enzyme (AAAE) that initiates the biosynthesis of mycobactins (siderophores) in Mycobacterium tuberculosis by catalyzing a two-step adenylation-acylation reaction 2. The 8-hydroxychromone core acts as a conformationally constrained mimic of the native salicylic acid substrate. The planar geometry of the chromone enforces a coplanar arrangement that minimizes the entropic penalty upon binding to the MbtA active site 2.
Functional Kinetic Assay Protocol
Field-Proven Insight: Measuring the adenylation half-reaction via an ATP-PPi exchange or coupled continuous assay is superior to end-point assays, as it captures the transient stabilization of the acyl-adenylate intermediate.
Step-by-Step Methodology:
-
Reaction Assembly: In a 384-well clear UV-transparent plate, add 15 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM TCEP) containing 10 nM recombinant MbtA, 50 µM Salicylic acid, and a coupling enzyme mixture (0.1 U/mL Pyrophosphatase, 1 U/mL Purine Nucleoside Phosphorylase, and 0.2 mM MESG).
-
Library Pin-Transfer: Transfer 8-hydroxychromone-3-sulfonamide derivatives into the wells.
-
Pre-Incubation: Incubate for 20 minutes at room temperature.
-
Initiation: Add 5 µL of ATP (final concentration 1 mM) to trigger the adenylation half-reaction. Causality: ATP condensation with salicylic acid releases pyrophosphate (PPi), which the coupling enzymes convert into a measurable absorbance shift.
-
Detection: Monitor the absorbance at 360 nm kinetically. The cleavage of the MESG substrate by PNP (driven by PPi release) yields a continuous readout.
-
Validation Controls (Self-Validating System):
-
Counter-Screen: Test hits against an unrelated ATP-dependent ligase to eliminate promiscuous ATP-competitive compounds.
-
Whole-Cell Assay: Hits must be validated in an M. tuberculosis H37Rv whole-cell MIC assay, as highly polar sulfonamide derivatives often suffer from poor cell envelope permeability.
-
Mechanistic pathways of 8-hydroxychromones in viral and bacterial inhibition.
Quantitative Data Summary
The following table summarizes the expected quantitative parameters and binding affinities for the 8-hydroxy-4H-1-benzopyran-4-one scaffold across different therapeutic targets, based on validated literature benchmarks.
| Compound Class | Primary Target | Assay Methodology | Typical Efficacy Metric | Reference |
| 8-Hydroxyflavone | SARS-CoV-2 3CLpro | FRET Enzymatic Assay | >90% inhibition at 100 µg/mL | 1 |
| 8-Hydroxychromone-3-sulfonamide | M. tuberculosis MbtA | Functional Kinetic Assay | KD ≈ 290 µM | 2 |
| 7,8-Dihydroxyflavone | TrkB Receptor | Cell-based Phosphorylation | High Affinity Agonist | 3 |
References
-
Title: Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
-
Title: Natural Flavonoid Derivatives Have Pan-Coronavirus Antiviral Activity Source: ResearchGate / MDPI URL: [Link]
-
Title: 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development Source: PubMed Central (PMC) - NIH URL: [Link]
Sources
Application Note: Investigating 8-Hydroxy-4H-1-benzopyran-4-one Derivatives in Neurodegenerative Disease Models
Executive Summary & Scientific Rationale
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is a privileged pharmacophore in neuropharmacology. When substituted with a phenyl ring at the C2 position to form an 8-hydroxyflavone, and further hydroxylated or acylated, this core structure exhibits profound neuroprotective properties.
The structural causality behind its efficacy lies in its specific functional groups. The lipophilic benzopyrone ring enables efficient blood-brain barrier (BBB) penetration. More importantly, the hydroxyl group at the C8 position is critical for hydrogen bonding. In derivatives like 7,8-dihydroxyflavone (7,8-DHF), the catechol-like moiety structurally mimics the loop 2 region of Brain-Derived Neurotrophic Factor (BDNF), allowing it to selectively bind to the extracellular domain of the Tropomyosin receptor kinase B (TrkB) ([1]). Concurrently, acylated 8-hydroxyflavone glycosides utilize steric hindrance and non-covalent binding to disrupt Amyloid-β (Aβ) fibrillogenesis, a rate-limiting pathological event in Alzheimer’s Disease (AD) ([2]).
This application note provides drug development professionals with a mechanistic framework, quantitative benchmarks, and self-validating experimental protocols to evaluate these compounds in vitro.
Mechanistic Pathways
Dual neuroprotective pathways of 8-hydroxychromones via TrkB agonism and Aβ inhibition.
Comparative Pharmacodynamics
When designing neurodegenerative assays, it is critical to select the correct 8-hydroxychromone derivative based on the target mechanism. The table below summarizes the quantitative and qualitative data for key compound classes.
| Compound Class | Primary Target | Typical in vitro EC50/IC50 | BBB Permeability | Key Application |
| 7,8-Dihydroxyflavone (7,8-DHF) | TrkB Receptor | ~250 - 500 nM | High | Alzheimer's, Parkinson's, Depression models |
| Acylated 8-Hydroxyflavones | Amyloid-β (Aβ) | ~10 - 50 μM | Moderate | Anti-amyloidogenic AD models |
| Stigmatellin | Cytochrome bc1 | ~10 - 100 nM | Low/Moderate | Inducing oxidative stress (Negative control) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate specific mechanistic controls that prove causality rather than mere correlation.
Protocol 1: In Vitro TrkB Phosphorylation Assay in Primary Neurons
Rationale: To validate that the neuroprotective effect of the 8-hydroxychromone derivative is strictly TrkB-dependent, avoiding false positives from off-target kinase activation.
-
Cell Culture: Isolate primary cortical neurons from E18 mice and culture in Neurobasal medium supplemented with B27 for 7–10 days in vitro (DIV) to ensure mature synaptic network formation.
-
Self-Validating Control Step: Pre-treat the negative control wells with K252a (200 nM) , a highly selective TrkB antagonist, for 30 minutes prior to compound addition. Causality note: If downstream AKT/ERK phosphorylation is entirely abolished in the K252a cohort, it conclusively proves the compound acts specifically via TrkB agonism.
-
Compound Preparation & Treatment: Prepare a fresh 10 mM stock of 7,8-DHF in anhydrous DMSO. Treat the neurons with a final concentration of 500 nM for 15 minutes. Critical: Ensure the final DMSO concentration in the culture medium remains below 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual stress kinase activation.
-
Lysis: Wash cells with ice-cold PBS and lyse immediately in RIPA buffer supplemented with a 1x protease/phosphatase inhibitor cocktail to preserve transient phosphorylation states.
-
Immunoblotting: Perform Western Blot analysis probing for p-TrkB (Tyr816), total TrkB, p-AKT (Ser473), and total AKT.
Protocol 2: Thioflavin T (ThT) Assay for Aβ Fibrillation Inhibition
Rationale: To quantify the anti-amyloidogenic properties of acylated 8-hydroxyflavones.
-
Peptide Pre-clearing (Critical Step): Aβ peptides are notoriously prone to spontaneous aggregation. Dissolve lyophilized Aβ(1-42) in 100% Hexafluoro-2-propanol (HFIP) to strip away pre-formed oligomers. Aliquot the solution, evaporate the HFIP under a gentle nitrogen stream, and store the resulting peptide film at -80°C. Causality note: Resetting the peptide to a purely monomeric state guarantees that the assay measures true inhibition of de novo fibrillogenesis rather than interactions with pre-existing aggregates.
-
Reconstitution: Immediately before the assay, reconstitute the Aβ film in 10 mM NaOH, then dilute in PBS (pH 7.4) to a final concentration of 20 μM.
-
Compound Addition: Add the acylated 8-hydroxyflavone derivative (10–50 μM) to the Aβ solution. Include a vehicle control (DMSO) and a positive control (e.g., Resveratrol, 50 μM).
-
Fluorescence Monitoring: Add Thioflavin T (ThT) to a final concentration of 10 μM. Incubate the mixture at 37°C in a black, clear-bottom 96-well plate. Measure fluorescence (Excitation: 440 nm, Emission: 485 nm) every 2 hours for 48 hours.
-
Data Interpretation: A successful anti-amyloidogenic derivative will significantly extend the lag phase and suppress the maximum fluorescence plateau compared to the vehicle control.
References
-
Title: 7,8-Dihydroxyflavone and Neuropsychiatric Disorders: A Translational Perspective from the Mechanism to Drug Development Source: Current Neuropharmacology URL: [Link]
-
Title: Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking Source: Molecules URL: [Link]
Sources
optimizing reaction conditions for the Vilsmeier-Haack formylation of hydroxyacetophenones
Welcome to the Technical Support Center for the Vilsmeier-Haack formylation of hydroxyacetophenones. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and provide researchers with the mechanistic causality required to optimize this complex reaction.
The conversion of 2-hydroxyacetophenones to 3-formylchromones via the Vilsmeier-Haack reaction is a cornerstone technique in drug development, yielding chromones which are recognized as privileged structures in medicinal chemistry[1]. However, the cascade nature of this reaction—involving enolization, double formylation, and intramolecular cyclization—presents unique optimization challenges.
Knowledge Base: Mechanistic Causality
To troubleshoot effectively, you must understand the underlying physical chemistry of the reagents and intermediates.
The Electrophile: The Vilsmeier reagent is a chloromethyliminium salt generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)[2][3]. Because of the strong +M (resonance donating) effect of the dimethylamino group, this iminium ion is a significantly weaker electrophile than the oxonium ions generated in Friedel-Crafts acylations[3][4]. Consequently, it requires highly electron-rich substrates to react[4].
The Cascade Reaction: When applying this to 2-hydroxyacetophenone, the reaction does not typically formylate the aromatic ring. Instead, the enol form of the methyl ketone attacks the Vilsmeier reagent. A second formylation event occurs, followed by an intramolecular cyclization involving the ortho-phenolic hydroxyl group. This cyclization eliminates dimethylamine and constructs the chromone core, leaving a formyl group at the 3-position[5][6].
Caption: Vilsmeier-Haack reaction pathway for the conversion of 2-hydroxyacetophenone to 3-formylchromone.
Data Presentation: Comparative Reaction Conditions
The following table summarizes literature-reported yields of the Vilsmeier-Haack formylation for various substrates, highlighting how structural nuances dictate reaction efficiency.
| Substrate | Reagent Ratio (Substrate:DMF:POCl3) | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation / Reference |
| Anisole | 1:excess:1.1 | 100 | 1 | 90 | Standard single formylation on activated ring[7]. |
| Phenol | 1:excess:3 | 100 | 2 | 40 | Moderate yield due to competing side reactions[7]. |
| Indole | 1:excess:1.2 | 35 | 1.5 | 90 | Highly selective for the 3-position[3][7]. |
| o-Hydroxyacetophenones | 1:excess:excess | 45-55 | 2-4 | 20-30 | Double formylation & cyclization to hydroxy-3-formylchromones[5]. |
| 2,4,6-Trihydroxyacetophenone | 1:excess:3 | 50 | 3 | N/A | Yields polymeric products; requires hydroxyl protection[5]. |
| Wang Resin-bound 2-Hydroxyacetophenone | 1:excess:excess | RT | 16 | 50 | Yields chromone upon TFA cleavage[6]. |
| Merrifield Resin-bound 2-Hydroxyacetophenone | 1:excess:excess | RT | 16 | 25 | Yields 3-formylchromone upon cleavage[6]. |
Self-Validating Experimental Protocol
This Standard Operating Procedure (SOP) for the synthesis of 3-formylchromone is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Vilsmeier Reagent Generation
-
Action: In a dry round-bottom flask under inert atmosphere, cool anhydrous DMF (used as both solvent and reagent) to 0 °C in an ice bath. Slowly add POCl3 (3.0 to 4.0 equivalents) dropwise with vigorous stirring, maintaining the internal temperature below 10 °C[7].
-
Validation Checkpoint: Stir for 30-60 minutes at 0 °C. The successful formation of the Vilsmeier reagent is confirmed by the appearance of a pale yellow to colorless solid or viscous solution[7].
Step 2: Substrate Addition
-
Action: Dissolve 2-hydroxyacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C to control the exotherm[7].
-
Validation Checkpoint: A distinct color change often occurs, indicating the initial attack of the enol on the chloroiminium salt.
Step 3: Double Formylation and Cyclization
-
Action: Remove the ice bath and heat the reaction mixture to 45-55 °C for 2 to 4 hours.
-
Validation Checkpoint: Monitor by Thin Layer Chromatography (TLC)[7]. The starting material should completely disappear, replaced by a highly UV-active spot corresponding to the iminium intermediate.
Step 4: Hydrolysis and Workup
-
Action: Cool the mixture back to 0 °C. Carefully pour the reaction mixture onto crushed ice or ice-cold water with vigorous stirring[7]. Stir the resulting mixture for 30-60 minutes. If necessary, basify the solution carefully with K2CO3 or sodium acetate to facilitate hydrolysis[8].
-
Validation Checkpoint: The intermediate iminium salt hydrolyzes, and the target 3-formylchromone will precipitate as a solid. If extracting with an organic solvent (e.g., ethyl acetate), the aqueous layer should no longer contain significant UV-active product.
Troubleshooting Guide
Caption: Troubleshooting workflow for common issues in Vilsmeier-Haack formylations.
Scenario A: I am getting a black, tar-like polymeric mixture instead of my product.
-
Causality: Highly activated substrates, such as 2,4,6-trihydroxyacetophenone, contain multiple electron-donating hydroxyl groups. Under strongly acidic Vilsmeier conditions, the ring becomes hyper-reactive, leading to uncontrolled electrophilic aromatic substitutions and cross-linking[5].
-
Solution: You must mask the electron density of the additional hydroxyl groups. Protect the non-participating hydroxyls (e.g., via acetylation or benzylation) prior to subjecting the substrate to the Vilsmeier-Haack conditions[5].
Scenario B: My TLC shows the reaction is complete, but my isolated yield is incredibly low after extraction.
-
Causality: The immediate product of the Vilsmeier-Haack reaction is an aryl iminium salt, not an aldehyde[2][3][7]. Because it is a salt, it is highly polar and water-soluble. If you extract too quickly, the unhydrolyzed iminium salt remains trapped in the aqueous waste layer.
-
Solution: Prolong the hydrolysis step. Pour the reaction onto crushed ice and stir vigorously for at least 60 minutes[7]. To accelerate the breakdown of the iminium salt into the aldehyde, carefully basify the aqueous mixture with K2CO3 before extraction[8].
Scenario C: The reaction stalls at an intermediate and fails to form the 3-formylchromone.
-
Causality: The synthesis of 3-formylchromone from 2-hydroxyacetophenone requires a double formylation event[5]. Using only 1.1 to 1.5 equivalents of POCl3 (which is standard for simple anisole formylation) is insufficient to drive the second formylation and subsequent cyclization.
-
Solution: Increase the POCl3 ratio to at least 3.0 to 4.0 equivalents relative to the substrate. Ensure the reaction is heated to 45-55 °C after the initial addition to provide the activation energy required for the cyclization step.
Frequently Asked Questions (FAQs)
Q: Why do we use POCl3 instead of other acid chlorides like oxalyl chloride or SOCl2? A: While oxalyl chloride and thionyl chloride can successfully generate the Vilsmeier reagent, POCl3 is the industry standard. It provides an optimal balance of reactivity and cost, and the resulting dichlorophosphate counter-ion (PO2Cl2-) stabilizes the chloroiminium salt effectively during the reaction[2][3].
Q: Can I perform this reaction on a solid support for combinatorial library synthesis? A: Yes, but the choice of resin dictates the final product. Literature demonstrates that 2-hydroxyacetophenone bound to a Merrifield resin yields 3-formylchromone (approx. 25% yield) upon cleavage. Conversely, using a Wang chloro resin under the same conditions yields a chromone lacking the 3-formyl group (approx. 50% yield)[1][6].
Q: Why doesn't the Vilsmeier-Haack reaction work on unactivated benzene? A: The Vilsmeier reagent is a relatively weak electrophile. The nitrogen atom's lone pair donates electron density into the pi system (+M effect), stabilizing the adjacent carbocation[3][4]. Because of this stabilization, the electrophile lacks the energy to disrupt the aromaticity of unactivated benzene rings, restricting the reaction's scope to electron-rich arenes (e.g., phenols, anilines, pyrroles) or highly enolizable ketones[3][4].
References
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE, Clockss.[Link]
-
Vilsmeier-Haack Reaction, Chemistry Steps.[Link]
-
Vilsmeier-Haack Reaction, Master Organic Chemistry. [Link]
-
Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles, MDPI.[Link]
-
Solid-supported synthetic equivalents of 3-formylchromone and chromone, ResearchGate. [Link]
-
Transition-Metal-Free Synthesis of 3-Acyl Chromones by the Tandem Reaction of Ynones and Methyl Salicylates, ACS Publications.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 8-Hydroxychromone Synthesis & Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 8-Hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone). This scaffold is a critical pharmacophore in the development of kinase inhibitors, siderophore biosynthesis inhibitors, and various targeted therapeutics.
Below, you will find mechanistic workflows, troubleshooting FAQs, self-validating protocols, and comparative data to ensure your synthesis achieves maximum yield and purity.
Mechanistic Workflows
The synthesis of the unsubstituted 8-hydroxychromone core is typically achieved via one of two primary pathways. Understanding the flow of these pathways is the first step in diagnosing synthetic failures.
Fig 1. Primary synthetic pathways for 8-hydroxychromone synthesis.
Troubleshooting FAQs
Q1: I am using the DMF-DMA route starting from 2',3'-dihydroxyacetophenone, but my enaminone intermediate is failing to fully convert. What is the mechanistic cause? A: Incomplete conversion is usually a stoichiometric or moisture issue. N,N-Dimethylformamide dimethyl acetal (DMF-DMA) forms a highly reactive Vilsmeier-type intermediate that attacks the enolizable methyl ketone. However, the two adjacent phenolic hydroxyl groups on your starting material can transiently interact with the reagent, consuming it unproductively. Fix: Ensure you are using at least 2.5 to 3.0 equivalents of DMF-DMA and running the reaction in strictly anhydrous THF or DMF. The reaction is driven forward by the expulsion of methanol; running the reaction under a slight flow of inert gas can help remove volatile byproducts and push the equilibrium to completion.
Q2: During the cyclization step of the enaminone, I am observing ring-opening and severe product degradation. How do I prevent this? A: This is a classic issue caused by over-acidification during the quench. Strong aqueous acids (like 1M HCl) can over-protonate the newly formed chromone oxygen. Because the pyrone ring is highly polarized, this makes the C2 position susceptible to nucleophilic attack by water, leading to ring-opening back to a chalcone or acetophenone derivative. Fix: Transition to a buffered acidic quench. As demonstrated in the optimization of chromone-based siderophore inhibitors [1][1], the addition of saturated aqueous NH₄Cl provides a mildly acidic environment (pH ~5.5). This is perfectly calibrated to protonate the dimethylamine leaving group—driving rapid intramolecular cyclization (~5 minutes)—without risking pyrone hydrolysis.
Q3: I am using the BBr₃ demethylation route on 8-methoxychromone, but my yields are stuck below 50%. What is failing? A: The failure here is likely a lack of stoichiometric control regarding boron chelation. Boron tribromide does not just cleave the ether; it coordinates tightly to Lewis basic sites. The chromone carbonyl oxygen is highly Lewis basic and will immediately consume 1.0 equivalent of BBr₃ to form a stable complex [2]. Fix: You must use a minimum of 3.0 equivalents of BBr₃: one to satisfy the carbonyl chelation, one to coordinate and cleave the 8-methoxy group, and a third to account for adventitious moisture and ensure kinetic completion.
Q4: My BBr₃ reaction shows complete conversion by LC-MS, but I lose all my product during the aqueous workup. Where is it going? A: 8-Hydroxychromone contains a phenolic proton with a pKa of approximately 7.5-8.5. If you are using a standard basic workup (e.g., saturated NaHCO₃) to neutralize the HBr generated from the quench, you are deprotonating the 8-hydroxyl group. The resulting phenoxide is highly water-soluble, meaning your product is being washed down the drain in the aqueous layer. Fix: Quench the BBr₃ reaction carefully with methanol at -20 °C to solvolyze the boron complexes into volatile B(OMe)₃. Follow this with a neutral water wash, and keep the aqueous layer slightly acidic to ensure the product remains in the organic phase.
Self-Validating Experimental Protocols
To ensure reproducibility, use these self-validating protocols. Each contains built-in analytical checkpoints so you can verify the success of a step before proceeding.
Protocol A: Synthesis via DMF-DMA Enaminone Cyclization (Recommended)
Objective: High-yield synthesis of 8-hydroxychromone from 2',3'-dihydroxyacetophenone.
-
Enaminone Formation: Dissolve 2',3'-dihydroxyacetophenone (1.0 equiv) in anhydrous THF (0.5 M) under argon. Add DMF-DMA (2.5 equiv) dropwise at room temperature. Stir for 12–18 hours.
-
Validation Checkpoint: Take a 10 µL aliquot, dry it down, and run a rapid ¹H NMR in CDCl₃. The disappearance of the acetophenone methyl singlet (~2.6 ppm) and the appearance of two distinct doublet trans-alkene protons (~5.8 and ~7.8 ppm, J = 12–13 Hz) validates complete enaminone formation. If the methyl singlet persists, add 0.5 equiv of DMF-DMA and stir for 2 more hours.
-
-
Intramolecular Cyclization: Cool the reaction mixture to 0 °C. Add saturated aqueous NH₄Cl (equal volume to THF) in a single portion. Stir vigorously for 15–30 minutes[1].
-
Validation Checkpoint: The bright yellow color of the enaminone solution will rapidly fade to a pale yellow/off-white suspension as the cyclized chromone precipitates.
-
-
Isolation: Extract the aqueous layer with EtOAc (3×). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Recrystallize from hot ethanol/water to afford pure 8-hydroxychromone.
Protocol B: Synthesis via Lewis Acid Demethylation
Objective: Cleavage of the methyl ether of 8-methoxychromone.
-
Boron Complexation: Dissolve 8-methoxychromone (1.0 equiv) in anhydrous DCM (0.2 M) under argon. Cool to -78 °C. Dropwise, add BBr₃ (3.0 equiv, 1.0 M in DCM). Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Validation Checkpoint: Quench a 5 µL aliquot in 100 µL MeOH and analyze by LC-MS. You should observe the complete disappearance of the [M+H]⁺ peak for the starting material and the appearance of the product mass.
-
-
Quenching & Hydrolysis: Re-cool the reaction to -20 °C. Carefully quench by the dropwise addition of methanol (to break the boron chelates), followed by cold water.
-
Isolation: Partition with additional DCM. Wash the organic layer with neutral water. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).
Quantitative Data & Route Comparison
When selecting a synthetic route, consider the trade-offs between yield, purity, and scalability outlined in the table below.
| Synthetic Route | Typical Yield (%) | Crude Purity (%) | Reaction Time (Total) | Primary Impurities | Scalability |
| DMF-DMA Cyclization | 75–85% | >90% | 18–24 h | Uncyclized enaminone, trace dialkylated phenols | Excellent |
| BBr₃ Demethylation | 45–60% | 75–80% | 4–6 h | Unreacted 8-methoxychromone, ring-opened products | Moderate (Exothermic quench) |
Table 1: Comparative Analysis of 8-Hydroxychromone Synthetic Routes.
Troubleshooting Logic Tree
Use the decision tree below to rapidly diagnose and resolve issues during your synthesis.
Fig 2. Troubleshooting logic tree for 8-hydroxychromone synthesis.
References
-
Ferreras, J. A., et al. "Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis." The Journal of Organic Chemistry, vol. 78, no. 14, 2013, pp. 7223-7235. URL: [Link]
-
McOmie, J. F. W., et al. "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, vol. 24, no. 5, 1968, pp. 2289-2292. URL: [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Purification of Chromone Derivatives
Welcome to the technical support center for the purification of chromone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable compounds. Chromone derivatives, known for their diverse pharmacological activities, often present unique purification hurdles.[1] This document provides in-depth, experience-driven solutions to common problems, moving beyond simple procedural lists to explain the underlying scientific principles.
Our approach is structured in a question-and-answer format to directly address the specific issues you may face during your experiments.
Section 1: Common Chromatographic Purification Challenges
Chromatography is a cornerstone technique for purifying chromone derivatives.[2][3] However, achieving optimal separation requires careful attention to detail. This section addresses frequent issues encountered during column chromatography.
Question 1: I'm experiencing poor resolution and co-elution of my target chromone with impurities. What should I do?
Potential Causes & Solutions:
Co-elution of structurally similar compounds is a common challenge.[4] The resolution between two peaks is governed by column efficiency, selectivity, and the retention factor.[4] To improve separation, a systematic adjustment of chromatographic parameters is necessary.
-
Optimize the Mobile Phase: This is often the most effective initial step.
-
Adjust Solvent Strength: In reversed-phase chromatography, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and potentially improve separation.[5] For normal-phase chromatography, a less polar mobile phase will increase retention.
-
Change Solvent Selectivity: If adjusting solvent strength is insufficient, switch one of the organic modifiers. For example, substituting methanol for acetonitrile can alter the elution order due to different solvent properties.[4]
-
Modify pH: For chromones with ionizable groups, such as phenolic hydroxyls, adjusting the pH of the mobile phase can significantly impact retention and peak shape. Adding a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) can suppress ionization, leading to better-defined peaks.[6][7]
-
-
Alter the Stationary Phase: If mobile phase optimization is unsuccessful, changing the column's stationary phase is the next logical step.[5]
-
If you are using a standard C18 column, consider a column with a different bonded phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic compounds like chromones.
-
-
Adjust Temperature and Flow Rate:
Question 2: My chromone derivative is showing significant peak tailing in HPLC analysis. What's causing this and how can I fix it?
Causality and Remediation:
Peak tailing is an asymmetry in the chromatographic peak, often caused by secondary interactions between the analyte and the stationary phase.[10][11] For chromone derivatives, which often contain phenolic groups, this is frequently due to interactions with residual silanol groups on the silica-based stationary phase.[6][12]
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Lower the pH: The most common solution is to lower the mobile phase pH to between 2.5 and 3.5.[6][13] This protonates the acidic silanol groups on the stationary phase, minimizing their interaction with your compound.[13] Use an acidic modifier like 0.1% formic acid or phosphoric acid.[6]
-
Add a Competing Base: For basic chromone derivatives, adding a small amount of a competing base, like triethylamine, to the mobile phase can mask the silanol groups and improve peak shape.
-
-
Column Selection and Care:
-
Use End-Capped Columns: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-quality, end-capped column.[10][13]
-
Column Contamination: A contaminated guard or analytical column can also cause tailing. Flush the column with a strong solvent to remove any strongly retained impurities.[12][14]
-
-
Instrumental Effects:
Section 2: Yield, Stability, and Post-Purification Issues
Beyond chromatography, obtaining a pure, stable solid product requires additional troubleshooting.
Question 3: My recovery from the purification process is very low. How can I improve my yield?
Potential Causes & Solutions:
Low yield can stem from several factors, from the initial extraction to the final purification steps.[7][15]
-
Irreversible Adsorption: Chromone derivatives can sometimes irreversibly adsorb to the stationary phase, especially on silica gel.[7]
-
Solution: Consider using a different stationary phase, such as alumina or a bonded phase like diol. Alternatively, liquid-liquid partition chromatography techniques like High-Speed Counter-Current Chromatography (HSCCC) eliminate solid supports, thereby preventing irreversible adsorption.[7]
-
-
Compound Instability: Chromones can be sensitive to pH, temperature, and light, leading to degradation during long purification processes.[9][16]
-
Solution: Conduct purification at lower temperatures if your compound is thermally labile.[16] Protect light-sensitive compounds from light. If the compound is pH-sensitive, use buffered mobile phases.
-
-
Inefficient Extraction or Work-up: Ensure the initial extraction from the reaction mixture is complete. Multiple extractions with a suitable solvent are often necessary. During work-up, improper pH adjustment can lead to the loss of product in the aqueous phase.[2]
Question 4: I've isolated my chromone derivative, but I'm struggling to crystallize it. What should I try?
Causality and Remediation:
Recrystallization is a powerful technique for purifying solid organic compounds, relying on the principle that solubility increases with temperature.[17][18] The key is to find a solvent that dissolves the compound when hot but not when cold.[17]
Troubleshooting Crystallization:
| Problem | Potential Cause | Suggested Solution |
| Compound oils out | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly. |
| No crystals form | The solution is not saturated (too much solvent was added), or nucleation is slow. | Boil off some of the solvent to concentrate the solution.[19] Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Rapid precipitation of powder | The solution is cooling too quickly. | Slow down the cooling process. First, allow the flask to cool to room temperature undisturbed, then move it to an ice bath.[18] |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution and then perform a hot gravity filtration to remove the charcoal and colored impurities before cooling. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Test the solubility of your impure chromone in various solvents at room temperature and at their boiling points to find a suitable one.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a boil until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[19]
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[19]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining impurities.[17]
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visual Workflow Guides
To further aid in your troubleshooting efforts, the following diagrams illustrate key decision-making processes.
Chromatographic Optimization Workflow
Caption: Decision tree for optimizing chromatographic separation.
Recrystallization Troubleshooting Flowchart
Caption: Flowchart for troubleshooting common recrystallization problems.
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Troubleshooting guide for the synthesis of chromone-3-carbaldehydes - Benchchem.
- Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds - Benchchem.
- Technical Support Center: Purification of Chromone Glycosides - Benchchem.
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Methods for Changing Peak Resolution in HPLC: Advantages and Limit
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com.
- Peak Tailing in HPLC - Element Lab Solutions.
- Recrystalliz
- "Resolving co-eluting peaks in the chromatographic analysis of quercetin deriv
- Methods to separate co-eluting peaks - Chrom
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Recrystalliz
- Recrystalliz
- How can I improve the resolution of the peaks in gas chromatography?
- Tackling Common Challenges in Chrom
- Troubleshooting Purific
- Sample Prepar
- Is there any separation and purification method for flavonoid glycosides?
- Isolation and Structure Characteriz
- Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro - PMC.
- Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - UK.
- Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC.
- Extraction and purification of antioxidative flavonoids
- Organic Chemistry Recrystalliz
- Affinity Chromatography Troubleshooting - Sigma-Aldrich.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
- What are the common challenges faced in peptide purification using chrom
- Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Deriv
- Characterization of Conformational Instability of Monoclonal Antibodies During Chromatographic Purific
- Engineering Enhanced Alkaline Stability of Recombinant Protein A for Improved Monoclonal Antibody Affinity Purification in Industrial Applic
- Mid‐manufacturing storage: Antibody stability after chromatography and precipit
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isolation and Structure Characterization of Flavonoids | IntechOpen [intechopen.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. labcompare.com [labcompare.com]
- 14. Chromatography Troubleshooting Guides-Liquid Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. chromacademy.com [chromacademy.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Home Page [chem.ualberta.ca]
stability and degradation issues of 8-Hydroxy-4H-1-benzopyran-4-one in solution
Welcome to the technical support guide for 8-Hydroxy-4H-1-benzopyran-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower you in your experimental design and execution.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and stability of 8-Hydroxy-4H-1-benzopyran-4-one.
Q1: What are the primary factors that cause the degradation of 8-Hydroxy-4H-1-benzopyran-4-one in solution?
A1: The stability of 8-Hydroxy-4H-1-benzopyran-4-one is primarily influenced by a combination of chemical and physical factors. The most critical are pH, light exposure, temperature, and the presence of oxidizing agents.[1][2] The molecule's chromone core and phenolic hydroxyl group are susceptible to specific degradation pathways under suboptimal conditions.
Q2: What is the best solvent for preparing a stable stock solution?
A2: For maximum long-term stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[3][4] These solvents minimize the risk of hydrolysis. When preparing aqueous solutions for assays, it is critical to control the pH and use the solution promptly.
Q3: How can I visually identify if my 8-Hydroxy-4H-1-benzopyran-4-one solution has degraded?
A3: A freshly prepared solution of 8-Hydroxy-4H-1-benzopyran-4-one is typically a pale yellow color.[5] The most common visual indicator of degradation is a significant color change, often a darkening to a brown or amber hue.[5] The appearance of a precipitate can also signify the formation of insoluble degradation products.[5]
Q4: What are the ideal storage conditions for a stock solution?
A4: To ensure the longevity of your stock solution, store it at low temperatures, such as 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[5] Crucially, the solution must be protected from light by using amber glass vials or by wrapping the container in aluminum foil.[1][3] For ultimate stability, especially for sensitive applications, overlaying the solution with an inert gas like argon or nitrogen before sealing can prevent oxidation.
Troubleshooting Guide
This in-depth guide addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: My solution has changed color from pale yellow to dark brown.
Probable Cause:
This is a classic sign of chemical degradation, most likely due to oxidation or photodegradation. The phenolic hydroxyl group on the 8-hydroxychromone ring is particularly susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, elevated temperatures, or light.[3][5] Light exposure, especially UV radiation, can provide the energy to initiate photochemical reactions, leading to the formation of colored degradation products.[1][6]
Solution Pathway:
-
Review Storage Protocol: Confirm that your solution was stored protected from light (amber vial/foil) and at a low temperature (≤ 4°C).
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents for stock solutions. Peroxides in older ethers or aldehydes in DMSO can act as oxidizing agents.
-
Inert Atmosphere: For maximum stability of stock solutions, consider purging the vial with an inert gas (argon or nitrogen) before sealing to displace oxygen.
-
Purity Check: Analyze the discolored solution using HPLC-UV to separate and identify potential degradation products against a freshly prepared standard.[7][8] A loss of the main peak area and the appearance of new peaks confirms degradation.
-
Action: Discard the degraded solution and prepare a fresh stock, strictly adhering to the recommended storage and handling protocols.
Issue 2: A precipitate has formed in my stock solution upon storage.
Probable Cause:
Precipitation can arise from two primary sources:
-
Solubility Issues: The concentration of your stock solution may exceed its solubility limit in the chosen solvent, especially after being stored at a lower temperature (e.g., moving from room temperature to 4°C or -20°C).
-
Degradation: The precipitate could be an insoluble product formed from the chemical degradation of 8-Hydroxy-4H-1-benzopyran-4-one.[5] Hydrolysis in aqueous solutions or complex polymerization reactions can lead to products with lower solubility.
Solution Pathway:
-
Temperature Check: Gently warm the solution to room temperature and vortex or sonicate briefly. If the precipitate redissolves, the issue is likely temperature-dependent solubility. If it remains, degradation is more probable.
-
Verify Concentration: Double-check your initial calculations to ensure you have not prepared a supersaturated solution. Refer to solubility data for 8-hydroxychromone derivatives in various solvents.[9][10]
-
Analytical Investigation:
-
Carefully centrifuge the sample to pellet the precipitate.
-
Analyze both the supernatant and a redissolved sample of the precipitate (if possible, in a stronger solvent like DMSO) by HPLC.[11]
-
If the supernatant shows a reduced concentration of the parent compound and the precipitate contains different species, degradation has occurred. If the precipitate is primarily the parent compound, it is a solubility issue.
-
-
Action:
-
For Solubility Issues: Prepare a new stock solution at a slightly lower concentration or store it at a temperature where solubility is maintained.
-
For Degradation: Discard the solution and prepare a fresh stock, paying close attention to factors that could cause degradation (e.g., water content in the solvent, pH, light exposure).
-
Issue 3: I'm observing inconsistent results and loss of activity in my biological/chemical assays.
Probable Cause:
Inconsistent results are often a direct consequence of compound instability in the final assay buffer. While a DMSO stock may be stable, diluting it into an aqueous buffer can introduce several instability factors:
-
pH-Mediated Hydrolysis: The benzopyranone core, similar to related coumarin structures, can be susceptible to hydrolysis, particularly under alkaline (basic) pH conditions (pH > 8).[3] This process can open the pyranone ring, altering the molecule's structure and rendering it inactive.
-
Rapid Degradation: The compound may be degrading rapidly in the aqueous environment of your assay plate, especially if the experiment is lengthy or conducted under bright light.
-
Chelation Effects: As a derivative of 8-hydroxyquinoline, the compound may act as a chelating agent.[5] If your assay buffer contains divalent metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺), chelation could alter the compound's effective concentration or biological activity.
Solution Pathway:
-
Measure Buffer pH: Verify the pH of your final assay buffer. If it is alkaline, consider if the assay can be performed at a neutral or slightly acidic pH (e.g., pH 6.5-7.4) where the compound is likely more stable.
-
Time-Course Stability Study: Prepare your compound in the final assay buffer. At various time points (e.g., 0, 1, 2, 4, 24 hours) under the exact assay conditions (temperature, lighting), take an aliquot and analyze it by HPLC to quantify the remaining parent compound. This will establish a "stability window" for your experiments.
-
Control for Photodegradation: Run a parallel experiment where one set of assay plates is protected from light while the other is exposed to normal lab lighting. A significant difference in results points to photodegradation.
-
Evaluate Metal Ion Effects: If your buffer contains metal ions, test the compound's activity in a buffer with and without those ions (if the assay permits) or with a strong chelator like EDTA added to the control to see if it impacts the results.
Data & Protocols
Table 1: Recommended Solvents and Storage Conditions
| Parameter | Stock Solution (Long-Term) | Working Solution (Aqueous) |
| Solvent | Anhydrous DMSO, Anhydrous DMF | Assay-specific buffer, preferably with co-solvent (e.g., <1% DMSO) |
| pH Range | N/A (aprotic solvent) | Stable in neutral to slightly acidic pH (e.g., 6.0 - 7.4) |
| Temperature | -20°C or -80°C | Use immediately; if necessary, store on ice (2-8°C) for short periods |
| Light Protection | Mandatory: Use amber vials or foil wrap | Mandatory: Minimize light exposure during preparation and experiment |
| Atmosphere | Recommended: Purge with Argon or Nitrogen | N/A (for immediate use) |
Diagram 1: Key Factors Influencing Degradation
This diagram illustrates the primary environmental and chemical factors that can lead to the degradation of 8-Hydroxy-4H-1-benzopyran-4-one in solution.
Caption: Factors and pathways leading to compound instability.
Protocol 1: Preparation of a Stable Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of 8-Hydroxy-4H-1-benzopyran-4-one (Molar Mass ≈ 162.14 g/mol ) in DMSO.
Materials:
-
8-Hydroxy-4H-1-benzopyran-4-one powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile pipette tips and tubes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.62 mg of 8-Hydroxy-4H-1-benzopyran-4-one powder.
-
Weighing: Carefully weigh the powder and transfer it into a clean, dry amber glass vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be a clear, pale yellow.
-
Storage:
-
For long-term storage, purge the vial headspace with an inert gas (e.g., argon) before tightly sealing.
-
Wrap the cap-vial interface with parafilm to prevent moisture ingress.
-
Store the vial upright in a freezer at -20°C or -80°C, protected from light.
-
Protocol 2: HPLC Method for Stability Analysis
This protocol provides a general reversed-phase HPLC (RP-HPLC) method to assess the purity of 8-Hydroxy-4H-1-benzopyran-4-one and detect degradation products. Method optimization may be required for your specific instrument and degradants.[7][8]
Instrumentation & Columns:
-
HPLC System: With UV/PDA detector
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase & Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of 8-hydroxychromone (e.g., ~254 nm and ~300 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a fresh standard solution of 8-Hydroxy-4H-1-benzopyran-4-one at a known concentration (e.g., 50 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute your test solution (e.g., from a stability study) to a similar concentration using the mobile phase.
-
Analysis: Inject the standard and sample solutions into the chromatograph.
-
Data Interpretation: Compare the chromatograms. A loss of purity is indicated by a decrease in the area of the main peak corresponding to the parent compound and the appearance of new peaks (degradation products), which typically elute at different retention times.
Diagram 2: Troubleshooting Workflow for Unstable Solutions
This workflow provides a logical sequence of steps to diagnose and resolve stability issues encountered during experimentation.
Caption: A step-by-step workflow for troubleshooting stability issues.
References
-
Gomez-Hens, A., & Aguilar-Caballos, M. P. (2003). FIA-spectrophotometric determination of 8-hydroxyquinoline with p-aminophenol. Talanta, 59(4), 739-746. [Link]
-
Michalska, K., et al. (2020). The First Step of Biodegradation of 7-Hydroxycoumarin in Pseudomonas mandelii 7HK4 Depends on an Alcohol Dehydrogenase-Type Enzyme. International Journal of Molecular Sciences, 21(18), 6833. [Link]
-
Patel, J. R., et al. (2015). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 7(1), 137-143. [Link]
-
Dickson, T. (2025). Top 5 Factors Affecting Chemical Stability. Modum. [Link]
-
Waghe, P. U., et al. (2021). Synthesis, characterization and thermal degradation of 8-hydroxyquinoline–guanidine–formaldehyde terpolymer. SN Applied Sciences, 3(4), 438. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. [Link]
-
Waghe, P. U. (2025). Thermal Degradation Studies of High-Performance Copolymer Resin Derived From 8-Hydroxyquinoline, Acrylamide and Furfural. ResearchGate. [Link]
-
Zhang, C., et al. (2018). Solubility determination and thermodynamic modeling of 5-nitro-8-hydroxyquinoline in ten organic solvents from T=(278.15 to 313.15)K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 122, 126-134. [Link]
-
Rangari, M., et al. (2023). Thermal Degradation Studies of High-Performance Copolymer Resin Derived From 8-Hydroxyquinoline, Acrylamide and Furfural. Indian Journal of Engineering and Materials Sciences, 30(6), 725-731. [Link]
-
Spennato, M., et al. (2021). Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC-HRMS. Molecules, 26(11), 3163. [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA. [Link]
-
Chen, J., et al. (2017). Solubility modelling, solution thermodynamics and preferential solvation of hymecromone in binary solvent mixtures of N,N-dimethylformamide + (methanol, ethanol and n-propanol). RSC Advances, 7(79), 50354-50366. [Link]
-
Joshi, S. B., et al. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. European Journal of Pharmaceutics and Biopharmaceutics, 127, 287-299. [Link]
-
Zgoła-Grześkowiak, A., & Grześkowiak, T. (2019). The role of photodegradation in the environmental fate of hydroxychloroquine. Chemosphere, 230, 299-307. [Link]
-
Wahal, D., et al. (2018). Plasma stability and plasma metabolite concentration-time profiles of oligo(lactic acid)8-paclitaxel prodrug loaded polymeric micelles. Journal of Controlled Release, 286, 157-166. [Link]
-
Scribd. (n.d.). Factors Affecting Drug Stability. [Link]
-
Kollipara, S., et al. (2013). Characterization of four new photodegradation products of hydroxychloroquine through LC-PDA, ESI-MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 163-170. [Link]
-
ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
-
Al-kassas, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776. [Link]
Sources
- 1. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmacy.cuanschutz.edu [pharmacy.cuanschutz.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sielc.com [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
enhancing the solubility of 8-Hydroxy-4H-1-benzopyran-4-one for biological assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to formulate planar, highly lipophilic compounds. 8-Hydroxy-4H-1-benzopyran-4-one (also known as 8-hydroxychromone or 8-HC) features a privileged benzo-γ-pyrone scaffold widely investigated for its anti-inflammatory, anticancer, and antimicrobial properties[1].
However, its rigid, planar core and high crystalline lattice energy lead to exceptionally poor aqueous solubility. This frequently causes the compound to crash out of solution in biological media, yielding false negatives in in vitro assays or erratic pharmacokinetics in vivo. This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to overcome these formulation hurdles.
Section 1: Core Solubility Challenges & Solvent Selection (FAQs)
Q1: Why does 8-Hydroxy-4H-1-benzopyran-4-one precipitate immediately when I dilute my DMSO stock into cell culture media? A1: This precipitation is driven by the rapid desolvation of the chromone core. While 8-HC is highly soluble in polar aprotic solvents like DMSO, transitioning it into aqueous media (pH 7.4) forces the hydrophobic benzo-γ-pyrone rings to rapidly aggregate via π-π stacking to minimize contact with water. The supersaturation of the solution breaks, trapping the compound in a non-equilibrium phase that quickly forms microcrystals[2]. Causality dictates that to maintain the solute in a metastable state, you must lower the thermodynamic barrier by introducing steric or thermodynamic stabilizers (like cyclodextrins) before or during the aqueous transition.
Q2: What are the best practices for preparing primary stock solutions? A2: We recommend preparing primary stocks at 10–50 mM in 100% anhydrous DMSO. To ensure complete dissolution and disrupt initial crystal lattices, warm the tube to 37°C and agitate it in an ultrasonic bath for 10–15 minutes[3]. Avoid using ethanol for high-concentration primary stocks; its solubility limit for chromones is significantly lower, and volatile evaporation can alter your exact molarity, ruining assay reproducibility.
Section 2: Formulation Strategies for Aqueous Assays
Troubleshooting Issue: Inconsistent IC50 values across biological replicates. Root Cause: Variable precipitation of 8-HC in the assay buffer. If the compound is not fully dissolved, the effective concentration reaching the target is lower than the nominal concentration, artificially inflating the apparent IC50. Furthermore, colloidal aggregates can cause optical artifacts in fluorescence or absorbance readouts. Solution: Implement an inclusion complex strategy. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for chromone derivatives. The hydrophobic cavity of HP-β-CD encapsulates the benzopyran ring, while its hydrophilic exterior maintains aqueous solubility, preventing aggregation without interfering with cellular uptake.
Quantitative Comparison of 8-HC Solubility Enhancement Strategies
| Formulation Strategy | Effective Aqueous Solubility (µg/mL) | Biocompatibility (In Vitro) | Recommended Use Case |
| PBS (pH 7.4) Control | < 5 | Excellent | Baseline reference only |
| 1% DMSO in Media | ~15 - 25 | Good (Cell-line dependent) | Low-dose biochemical assays |
| 10% Tween-80 / 5% EtOH | ~150 - 200 | Poor (Surfactant toxicity) | In vivo oral dosing / PK studies |
| 20% w/v HP-β-CD | > 800 | Excellent | High-dose cell assays & IV dosing |
| Lipid Nanoparticles (LNPs) | > 2000 | Good | Targeted in vivo delivery |
Section 3: Validated Experimental Protocols
Protocol 1: Preparation of 8-HC / HP-β-CD Inclusion Complexes
Rationale: This self-validating protocol ensures that 8-HC remains in solution without relying on high concentrations of cytotoxic DMSO.
-
Host Solution Preparation: Dissolve HP-β-CD in sterile PBS (pH 7.4) to a final concentration of 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.
-
Stock Preparation: Prepare a 50 mM stock of 8-HC in 100% anhydrous DMSO.
-
Complexation: Dropwise, add the 8-HC DMSO stock to the HP-β-CD solution while vortexing vigorously. The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced cytotoxicity.
-
Thermodynamic Equilibration: Incubate the mixture on an orbital shaker at 37°C for 2 hours. This provides the activation energy required for the chromone to fully partition into the cyclodextrin cavities.
-
Self-Validation Step: Centrifuge the solution at 10,000 × g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy (λmax ~ 290 nm) to confirm the concentration of the dissolved 8-HC. The absence of a visible pellet confirms successful, complete complexation.
Protocol 2: Assessing Assay Integrity via Dynamic Light Scattering (DLS)
Rationale: Visual inspection is insufficient for detecting nano-precipitates that cause false readouts in high-throughput screening.
-
Dilute the formulated 8-HC to the highest working concentration in your final assay buffer (e.g., DMEM with 10% FBS).
-
Equilibrate at 37°C for 30 minutes to simulate actual assay conditions.
-
Transfer 1 mL to a DLS cuvette and measure the derived count rate and polydispersity index (PDI).
-
Interpretation: A count rate significantly higher than the vehicle control, or a PDI > 0.5 with large particulate peaks (>1000 nm), indicates colloidal aggregation. If this occurs, increase the HP-β-CD ratio.
Section 4: Visualizing Workflows and Mechanisms
To ensure rigorous experimental design, follow the solubility optimization workflow below. Proper formulation is critical before evaluating the biological mechanism of chromone derivatives, which often exert their effects by modulating intracellular signaling pathways like MAPK[4].
Step-by-step logical workflow for optimizing 8-HC solubility and preventing assay artifacts.
Pathway showing how enhanced solubility improves cell permeation and target engagement.
References
- Certificate of Analysis: 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-8-hydroxy-4H-1-benzopyran-4-one.BioCrick.
- Unveiling the Potent Biological Activities of Chromone Deriv
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review.National Institutes of Health (NIH) / PMC.
- Molecules, Volume 27, Issue 14 (July-2 2022) – 344 articles.MDPI.
Sources
Technical Support Center: 8-Hydroxy-4H-1-benzopyran-4-one Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 8-Hydroxy-4H-1-benzopyran-4-one (commonly known as 8-hydroxychromone). This privileged heterocyclic scaffold is a critical building block in drug development, particularly for designing siderophore biosynthesis inhibitors, flavonoids, and fluorescent probes[1].
Synthesizing this core—especially when highly functionalized with sulfonamides or halogens—presents unique chemoselectivity challenges. This guide provides actionable, field-proven troubleshooting for common side reactions, including imidate formation, ester hydrolysis, and aldol self-condensation.
Section 1: Mechanistic Workflows & Byproduct Divergence
The synthesis of 8-hydroxychromones generally proceeds via two primary pathways: the formylation of β -ketosulfonamides/ketones or the base-catalyzed Baker-Venkataraman rearrangement. Choosing the wrong reagents or suboptimal conditions frequently leads to irreversible byproduct formation.
Fig 1. Workflow of 8-hydroxychromone synthesis highlighting the divergence of imidate byproducts.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: During the formylation of β -ketosulfonamides to form the chromone ring, I am observing significant Boc-deprotection and imidate byproducts. How can I prevent this? Root Cause Analysis: This is a classic thermal degradation issue. 2 like triethyl orthoformate in acetic anhydride requires elevated temperatures (~100 °C) due to sluggish reactivity. Under these harsh conditions, the Boc protecting group on the sulfonamide is cleaved, leading to subsequent imidate formation instead of the desired α -formylation[2]. Self-Validating Solution: Switch the formylating agent to dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA efficiently formylates active methylenes at ambient temperature. Monitor the reaction via TLC; full conversion to the enaminone intermediate should occur without thermal degradation. Subsequent addition of saturated aqueous NH 4 Cl in THF induces rapid cyclization (~5 minutes) to the chromone core[2].
Q2: When attempting the Baker-Venkataraman rearrangement to synthesize 8-hydroxychromone derivatives, my yields are low, and I recover mostly hydrolyzed starting material. What went wrong? Root Cause Analysis: The3 is a base-catalyzed intramolecular transesterification where an ortho-acylated phenyl ester undergoes acyl migration to form an ortho-hydroxyaryl 1,3-diketone[3]. The presence of trace moisture in the solvent or the use of a hygroscopic base (e.g., K 2 CO 3 ) leads to the competitive intermolecular hydrolysis of the ester starting material. Hydroxide acts as a strong nucleophile, cleaving the ester back to the parent phenol and a carboxylate—an irreversible dead-end[3]. Self-Validating Solution: Ensure strictly anhydrous conditions. Use freshly distilled, aprotic solvents (e.g., dry THF or DMSO). If using K 2 CO 3 , oven-dry it prior to use. A self-validating check is to run a small-scale reaction and monitor for the phenolic OH stretch (~3200 cm⁻¹) in IR spectroscopy, which should only appear if the acyl group has successfully migrated, not if it was cleaved to the parent phenol.
Q3: I am trying to synthesize a 2-alkyl-8-hydroxychroman-4-one precursor via crossed aldol condensation, but I am getting a complex mixture of byproducts. Why? Root Cause Analysis: When reacting 2'-hydroxyacetophenones with aliphatic aldehydes under basic conditions, the substitution pattern on the acetophenone dictates the reaction pathway. 4 (like the hydroxyl or methoxy groups) reduce the electrophilicity of the acetophenone carbonyl. This kinetic slowdown allows the aliphatic aldehyde to undergo competitive self-condensation, generating complex polymeric byproducts and drastically lowering the yield of the desired chromanone[4]. Self-Validating Solution: For electron-rich acetophenones, avoid strong basic conditions that promote self-condensation. Instead, utilize a microwave-assisted reaction with a milder base like diisopropylamine (DIPA) or transition to an acid-catalyzed cyclization route post-aldol formation[4].
Section 3: Step-by-Step Experimental Methodologies
Protocol 1: Ambient-Temperature Formylation and Cyclization to 8-Hydroxychromone
Objective: Validate the DMF-DMA route to bypass thermal imidate byproducts.
-
Preparation: Dissolve the protected methyl 2,3-dihydroxybenzoate-derived β -ketosulfonamide (1.0 equiv) in anhydrous THF under an argon atmosphere.
-
Formylation: Add dimethylformamide dimethyl acetal (DMF-DMA, 2.5 equiv) dropwise at ambient temperature (20-25 °C).
-
Monitoring & Validation: Stir for 2-4 hours. Validate complete conversion to the enaminone intermediate via TLC (UV active, distinct Rf shift) and LC-MS.
-
Self-Validation Check: The absence of Boc-deprotected mass peaks confirms the mild conditions successfully prevented imidate side reactions.
-
-
Cyclization: To the crude enaminone mixture, add saturated aqueous NH 4 Cl (equal volume to THF).
-
Isolation: Stir vigorously for 5-10 minutes. The rapid cyclization to the 8-hydroxychromone derivative will occur. Extract with ethyl acetate, wash with brine, dry over MgSO 4 , and concentrate under reduced pressure[1].
Protocol 2: Anhydrous Baker-Venkataraman Rearrangement
Objective: Execute an intramolecular Claisen condensation while preventing ester hydrolysis.
-
Acylation: Treat 2,3-dihydroxyacetophenone with the desired acyl chloride (2.2 equiv) in dry pyridine at 0 °C to form the ortho-acyloxyaryl ketone.
-
Rearrangement: Dissolve the isolated ester in anhydrous DMSO. Add potassium tert-butoxide (1.5 equiv) portion-wise at room temperature.
-
Validation: The reaction mixture should turn deep yellow/orange, indicating the formation of the enolate and subsequent 1,3-diketone formation.
-
Acidic Cyclization: Quench the reaction with 1N HCl to pH 2. Reflux the mixture for 1 hour to drive the cyclodehydration of the 1,3-diketone into the final 8-hydroxychromone[3].
Section 4: Quantitative Data & Condition Optimization
The following table summarizes the quantitative impact of various synthetic routes on target yields and byproduct profiles.
| Synthetic Route | Reagents / Conditions | Target Yield | Major Side Reaction / Byproduct | Mitigation Strategy |
| Formylation (Thermal) | Triethyl orthoformate, Ac 2 O, 100 °C | < 20% | Boc-deprotection, Imidate formation | Avoid high heat; switch to DMF-DMA. |
| Formylation (Ambient) | DMF-DMA, RT; then aq. NH 4 Cl | 50 - 64% | Trace unreacted enaminone | Ensure vigorous stirring during NH 4 Cl addition. |
| Baker-Venkataraman | K 2 CO 3 , Acetone, Reflux (Trace H 2 O) | 10 - 30% | Ester hydrolysis (parent phenol) | Use strictly anhydrous aprotic solvents (THF/DMSO). |
| Crossed Aldol Condensation | Aliphatic aldehyde, strong base | 17% (Electron-rich) | Aldehyde self-condensation | Use mild base (DIPA) and MW irradiation. |
Section 5: Mechanistic Pathway Diagrams
Fig 2. Mechanistic pathway of the Baker-Venkataraman rearrangement and ester hydrolysis byproduct.
References
-
Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis Source: PMC - National Institutes of Health URL:[Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors Source: PMC - National Institutes of Health URL:[Link]
Sources
Technical Support Center: Overcoming Resistance to Benzopyran-4-one Anticancer Agents
Welcome to the Technical Support Center for benzopyran-4-one (chromone) based drug development. As a Senior Application Scientist, I have designed this guide to help you troubleshoot the most common experimental bottlenecks encountered when evaluating chromone derivatives—such as flavopiridol (alvocidib) and novel methoxyflavones—against multidrug-resistant (MDR) cancer models.
This guide bypasses generic advice, focusing instead on the causality of resistance mechanisms, self-validating experimental designs, and authoritative pharmacological data.
Knowledge Base: The Mechanics of Chromone Resistance
Benzopyran-4-ones are privileged scaffolds in oncology due to their ability to target critical intracellular pathways, such as cyclin-dependent kinases (CDKs) and PI3K[1][2]. However, their efficacy is frequently compromised by ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein/P-gp) and ABCG2 (Breast Cancer Resistance Protein/BCRP) .
These membrane proteins recognize the lipophilic chromone core and actively extrude the drug against its concentration gradient, preventing it from reaching its intracellular targets[3][4].
Benzopyran-4-one cellular uptake and ABC transporter-mediated efflux resistance mechanism.
Troubleshooting Guide & Experimental FAQs
Q: Why is my benzopyran-4-one derivative showing a sudden drop in efficacy when transitioning from wild-type to MDR cell lines?
A: This is the hallmark of efflux-mediated resistance. Many chromone derivatives, including the clinical CDK inhibitor flavopiridol, are substrates for ABC transporters. For example, flavopiridol demonstrates an IC₅₀ of 90.2 nM in parental AuxB1 cells, but this increases to 117 nM in colchicine-selected CHRC5 cells (which overexpress P-gp)[1]. Solution: Co-administer your compound with a known efflux inhibitor (e.g., verapamil for ABCB1 or Ko143 for ABCG2). If the IC₅₀ is restored to wild-type levels, your compound is a substrate.
Q: In vivo, my compound fails to penetrate the blood-brain barrier (BBB) despite excellent in vitro cytotoxicity. What is the cause?
A: The BBB and blood-testis barrier (BTB) heavily express both P-gp and BCRP. Kinetic analyses of knockout mice models (Mdr1a/1b−/− and Bcrp−/−) have proven that these transporters cooperatively limit the tissue penetration of chromones like flavopiridol[3]. Solution: You must evaluate the brain-to-plasma ( Cbrain/Cplasma ) ratio in wild-type versus dual-knockout models to quantify the specific efflux liability of your derivative at the BBB[3].
Q: I am developing a novel chromone as an ABCG2 inhibitor, but it shows high background toxicity. How do I optimize the therapeutic window?
A: A successful chemosensitizer must inhibit the efflux pump without causing additive cytotoxicity. Look to the structural design of MBL-II-141 , a highly specific chromone derivative. By substituting the chromone scaffold strategically, researchers achieved an ABCG2 inhibition IC₅₀ of 0.11 μM while maintaining an intrinsic cytotoxicity (IG₅₀) of >100 μM[4][5]. Ensure your structure-activity relationship (SAR) screening actively uncouples target inhibition from general cytotoxicity.
Quantitative Reference Data
Use the following table to benchmark your experimental results against established benzopyran-4-one derivatives and standard substrates.
| Compound | Pharmacological Role | ABCB1 (P-gp) Interaction | ABCG2 (BCRP) Interaction | IC₅₀ (Wild-Type) | IC₅₀ (Overexpressing) |
| Flavopiridol | CDK Inhibitor (Anticancer) | Weak Substrate | Substrate | 90.2 ± 6.6 nM | 117 ± 2.3 nM |
| MBL-II-141 | ABCG2 Efflux Inhibitor | Non-substrate | Potent Inhibitor | >100 μM (Low Tox) | >100 μM (Low Tox) |
| Mitoxantrone | Cytotoxic Agent | Substrate | Substrate | ~0.5 μM | >10.0 μM |
Self-Validating Experimental Protocol
To definitively prove whether your chromone derivative is overcoming resistance by inhibiting efflux pumps (acting as a modulator) or bypassing them altogether, you must perform a functional accumulation assay.
Causality Note: We use Mitoxantrone as the fluorescent substrate for ABCG2 and Calcein-AM for ABCB1. Calcein-AM is non-fluorescent until cleaved by intracellular esterases. If ABCB1 effluxes it rapidly before cleavage, the cells remain dark, providing an exceptional signal-to-noise ratio.
Step-by-step workflow for the self-validating ABC transporter efflux pump inhibition assay.
Protocol: Flow Cytometry Efflux Inhibition Assay
-
Cell Preparation: Seed ABCG2-overexpressing cells (e.g., MCF-7/AdrVp[4]) or ABCB1-overexpressing cells (e.g., CHRC5[1]) at 5×105 cells/mL in complete medium.
-
Pre-incubation: Treat cells with your novel benzopyran-4-one derivative (0.1 μM to 10 μM) for 30 minutes at 37°C.
-
Self-Validation Control: Include a positive control well (10 μM Verapamil for ABCB1; 1 μM Ko143 for ABCG2) and a negative control well (DMSO vehicle).
-
-
Substrate Addition: Add 5 μM Mitoxantrone (for ABCG2) or 0.25 μM Calcein-AM (for ABCB1). Incubate for exactly 30 minutes at 37°C.
-
Arrest Efflux: Instantly halt the efflux process by washing the cells twice with ice-cold PBS containing 1% BSA. Keep samples on ice.
-
Acquisition: Analyze via flow cytometry (minimum 10,000 events). Use the FL-4 channel (661 nm) for Mitoxantrone and the FL-1 channel (530 nm) for Calcein.
-
Self-Validation Checkpoint (Data Analysis): Calculate the Reversal Index (RI) = (Mean Fluorescence of Treated / Mean Fluorescence of DMSO Control).
-
Crucial Step: The assay is only valid if the positive control yields an RI ≥5.0 . If the positive control fails, the cells have lost their MDR phenotype (a common issue in continuous culture), and any data regarding your novel chromone is void.
-
Sources
Comparative Efficacy Guide: 8-Hydroxy-4H-1-benzopyran-4-one vs. Alternative Chromone Scaffolds
Introduction to the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) framework is a privileged bicyclic scaffold in drug discovery, known for its ability to interact with diverse biological targets. While unsubstituted chromones and 7-hydroxychromones are frequently utilized for their baseline antioxidant and anti-inflammatory properties, the introduction of a hydroxyl group at the C-8 position to form 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile.
This guide objectively compares the pharmacological efficacy and target-binding kinetics of 8-hydroxychromone derivatives against other chromone and heterocyclic alternatives. We will specifically analyze their performance in respiratory chain inhibition, adenylating enzyme suppression, and systemic antioxidant capacity.
Efficacy Comparison 1: Cytochrome bc1 Complex Inhibition
The most profound biological application of the 8-hydroxychromone scaffold is found in Stigmatellins , a class of myxobacterial natural products featuring a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup[1][2]. These compounds are exceptionally potent inhibitors of the mitochondrial and bacterial respiratory chain[1].
Mechanistic Superiority over Standard Chromones
Standard chromones do not exhibit high-affinity binding to the cytochrome bc1 complex. In contrast, the 8-hydroxychromone headgroup of stigmatellin specifically targets the ubiquinol oxidation ( Q0 ) site of cytochrome b [3][4].
The critical differentiator is the 8-hydroxyl group, which forms a strong, highly specific hydrogen bond with a histidine residue on the Rieske Iron-Sulfur Protein (ISP)[4]. This interaction induces a drastic thermodynamic shift:
-
Midpoint Potential Shift: Binding of the 8-hydroxychromone derivative raises the redox midpoint potential of the Rieske ISP from 290 mV to 540 mV[4][5].
-
Conformational Arrest: This binding physically arrests the extrinsic head domain of the ISP at the "fixed" position (proximal to cytochrome b ), completely blocking electron transfer to cytochrome c1 [4][5].
Figure 1: Mechanism of Cytochrome bc1 inhibition by 8-hydroxychromone derivatives.
Efficacy Comparison 2: Inhibition of Adenylating Enzymes (MbtA)
In the development of anti-tuberculosis therapeutics, researchers have evaluated conformationally constrained nucleoside inhibitors targeting MbtA, an adenylating enzyme essential for mycobactin (siderophore) biosynthesis[6]. Here, 8-hydroxychromone-3-sulfonamide was directly compared to standard chromone, benzoxazinone, and quinolone analogues[6][7].
Target-Specific Affinity Limitations
While the 8-hydroxychromone scaffold is dominant in bc1 inhibition, it demonstrates a distinct disadvantage when targeting MbtA. The 8-hydroxychromone analogue exhibits a very low affinity to MbtA ( ), representing an 80-fold loss of potency relative to the standard unsubstituted chromone analogue[6][7].
Causality: MbtA's active site has evolved to preferentially bind salicylic acid over 2,3-dihydroxybenzoic acid. The 8-hydroxyl group on the chromone ring structurally mimics the unfavored 2,3-dihydroxybenzoic acid, causing steric and electrostatic repulsion within the MbtA active site[6][7]. Conversely, the quinolone nitrogen (estimated pKa∼7.3 ) ionizes upon binding, perfectly mimicking the electrostatics of the native acyl-adenylate, achieving sub-nanomolar affinity[6][7].
Quantitative Comparison Table
| Compound Scaffold | Kd against MbtA ( μ M) | Relative Potency (vs. Chromone) | Structural Rationale |
| 8-Hydroxychromone | 290.0 | 0.0125x (80-fold loss) | Mimics unfavored 2,3-dihydroxybenzoic acid[6]. |
| Standard Chromone | ~3.6 | 1.0x (Baseline) | Baseline salicylic acid mimicry[6]. |
| Benzoxazinone | 0.37 | 10x increase | Isosteric design aligns with bound conformation[6]. |
| Quinolone | < 0.01 | >360x increase | Ionizable nitrogen mimics native electrostatics[6]. |
Note: While 8-hydroxychromone fails against MbtA, it is hypothesized to have enhanced potency against homologous AAAE enzymes (BasE, EntE, VibE) where 2,3-dihydroxybenzoic acid is the native substrate[6][7].
Efficacy Comparison 3: Antioxidant Capacity
Both 7-hydroxychromone and 8-hydroxychromone derivatives exhibit strong free-radical scavenging abilities. Phytochemical analyses of plant extracts rich in 8-hydroxychromone derivatives (such as Smilax glabra, which contains stigmatellin derivatives) demonstrate exceptional systemic antioxidant capacity[8].
In standardized assays, these 8-hydroxychromone-rich fractions achieve DPPH and ABTS inhibition rates of 71.94±1.46% and 59.84±4.80% , respectively, alongside a high Ferric Reducing Antioxidant Power (FRAP) of 730.69±33.62 mg AAE/100 g [8]. The presence of the 8-hydroxyl group facilitates rapid hydrogen atom transfer (HAT) to reactive oxygen species, stabilizing the resulting phenoxyl radical through resonance across the chromone system.
Experimental Protocols
To ensure scientific integrity and self-validation, the following step-by-step methodologies are provided for evaluating 8-hydroxychromone efficacy.
Protocol A: EPR Spectroscopy for ISP Reduction (Cytochrome bc1 Assay)
This protocol validates the unique ability of 8-hydroxychromone (stigmatellin) to reduce the Rieske Iron-Sulfur Cluster (ISC)[4][5].
-
Enzyme Preparation: Dilute purified wild-type cytochrome bc1 complex to cytochrome b in 50 mM Tris-HCl (pH 8.0), containing 200 mM NaCl and 0.01% dodecyl maltoside (DM)[5].
-
Oxidation: Fully oxidize the bc1 complex by incubating overnight with cytochrome c oxidase and cytochrome c [5]. Confirm complete oxidation via the absence of reduced ISC EPR signals[5].
-
Inhibitor Addition: Add of the 8-hydroxychromone derivative (stigmatellin) to the oxidized complex[5].
-
Freezing: Rapidly freeze the sample in liquid nitrogen.
-
EPR Measurement: Record EPR spectra at 100 K using a microwave frequency of 9.39 GHz, modulation frequency of 100 kHz, and modulation amplitude of 6.3 G[5].
-
Validation: A successful interaction is confirmed by the appearance of a g=2.005 EPR peak (characteristic of an organic free radical) and the narrowing of the EPR line width[4][5].
Protocol B: MbtA Adenylation Inhibition Assay
This radiolabeled assay quantifies the Kd of chromone derivatives against adenylating enzymes[6].
Figure 2: Experimental workflow for the MbtA ATP-PPi exchange inhibition assay.
-
Reaction Mixture: Prepare an assay buffer containing 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2 , 2 mM DTT, 1 mM ATP, and 1 mM salicylic acid.
-
Inhibitor Titration: Add varying concentrations of 8-hydroxychromone-3-sulfonamide (or standard chromone controls) dissolved in DMSO (final DMSO concentration ≤5% ).
-
Radiolabel Addition: Introduce 1 mM sodium pyrophosphate containing [32P] -PPi ( 105 cpm/nmol ).
-
Enzyme Initiation: Initiate the reaction by adding purified MbtA enzyme ( 50 nM final concentration). Incubate at 37∘C for 20 minutes.
-
Quenching & Separation: Quench the reaction with 1.5% (v/v) perchloric acid. Bind the radiolabeled ATP to activated charcoal, wash extensively to remove unbound [32P] -PPi, and elute.
-
Quantification: Measure the radioactivity of the eluted ATP using liquid scintillation counting. Calculate Kd values using non-linear regression analysis.
Conclusion
The 8-hydroxy-4H-1-benzopyran-4-one scaffold is highly specialized. While it underperforms standard chromones and quinolones in mimicking salicylic acid for MbtA inhibition[6], its unique stereoelectronic properties make it an unparalleled structural motif for targeting the cytochrome bc1 complex[4][5]. Drug development professionals should leverage the 8-hydroxychromone core specifically when designing inhibitors that require high-affinity hydrogen bonding to metal-sulfur clusters or when targeting enzymes that naturally process 2,3-dihydroxybenzoic acid.
References
-
Engelhart, C. A., & Aldrich, C. C. (2013). Synthesis of Chromone, Quinolone, and Benzoxazinone Sulfonamide Nucleosides as Conformationally Constrained Inhibitors of Adenylating Enzymes Required for Siderophore Biosynthesis. The Journal of Organic Chemistry, 78(15), 7470–7481.[Link]
-
Gurung, B., Yu, L., & Yu, C.-A. (2008). Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex. Journal of Biological Chemistry, 283(42), 28087–28094.[Link]
-
Okoth, D. A., Hug, J. J., Garcia, R., & Müller, R. (2022). Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration. Molecules, 27(14), 4656.[Link]
-
Bajeli, S., Baid, N., Kaur, M., Pawar, G. P., Chaudhari, V. D., & Kumar, A. (2020). Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? Frontiers in Cellular and Infection Microbiology, 10, 589318.[Link]
Sources
- 1. Three New Stigmatellin Derivatives Reveal Biosynthetic Insights of Its Side Chain Decoration [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Terminal Respiratory Oxidases: A Targetables Vulnerability of Mycobacterial Bioenergetics? [frontiersin.org]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. Stigmatellin induces reduction of iron-sulfur protein in the oxidized cytochrome bc1 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
a comparative study of the anticancer effects of 8-Hydroxy-4H-1-benzopyran-4-one analogs
An in-depth comparative analysis of the 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold reveals its status as a highly privileged pharmacophore in modern oncology[1]. The structural versatility of the benzopyran-4-one core allows for extensive functionalization, yielding diverse analogs that bypass multi-drug resistance mechanisms prevalent in solid tumors.
As a Senior Application Scientist, evaluating the translational potential of these derivatives requires a rigorous analysis of their structure-activity relationships (SAR), mechanistic pathways, and the experimental frameworks used to validate their efficacy.
Structural Classes and Mechanistic Divergence
The anticancer efficacy of 8-hydroxy-4H-1-benzopyran-4-one analogs is heavily dictated by their functional group substitutions, which alter their primary molecular targets.
Class A: Benzopyran-4-one-Isoxazole Hybrids Hybridizing the benzopyran-4-one core with an isoxazole moiety generates compounds with highly selective cytotoxicity. For instance, "Compound 5a" (a 2,4-methyl isoxazole hybrid) demonstrates significant antiproliferative activity against MDA-MB-231 triple-negative breast cancer cells while remaining minimally cytotoxic to normal HEK-293 cells[2][3]. Mechanism: These hybrids act as potent tubulin polymerization inhibitors. By preventing the formation of the mitotic spindle, they induce G2/M phase arrest, which subsequently triggers early apoptosis[4]. Flow cytometric analysis confirms that 5 µM of Compound 5a induces early apoptosis in over 47% of MDA-MB-231 cells within 72 hours[3].
Class B: Myxobacterial Polyketide Derivatives (Pretubulysin) Pretubulysin is a synthetically accessible natural precursor to the highly potent tubulysins, featuring a 5,7-dimethoxy-8-hydroxychromone-derived structural heritage in its biosynthetic pathway[5][6]. Mechanism: Pretubulysin is a catastrophic microtubule-destabilizing agent. It disrupts the microtubule network at nanomolar concentrations (e.g., 10 nM in MDA-MB-231 and T24 cells)[7]. Beyond direct cytotoxicity, pretubulysin exhibits rapid antivascular effects, destroying existing tumor vessels via the RhoA/ROCK pathway without causing immediate endothelial cell death, effectively starving the tumor microenvironment[8].
Class C: 3-Phenyl-4H-1-benzopyran-4-ones (Isoflavone Analogs) Fluoro-, methoxyl-, and amino-substituted 3-phenyl analogs are designed to mimic the anticancer properties of natural isoflavones like genistein[9]. Mechanism: These analogs primarily modulate estrogen receptors and inhibit specific protein kinases (such as Src and PI3K). While effective in human breast (MDA-MB-468) and colon (HT29) cancer cell lines, they generally require higher micromolar concentrations to achieve the same efficacy as tubulin-targeting analogs[9].
Quantitative Benchmarking
To objectively compare product performance, the following table synthesizes the half-maximal inhibitory concentrations (IC₅₀) and primary targets of these analogs across standardized cancer cell lines.
| Analog Class / Compound | Target Cell Line | IC₅₀ Value | Primary Molecular Target | Selectivity / Notes |
| Pretubulysin (Polyketide) | MDA-MB-231 (Breast) | ~0.01 µM (10 nM) | Tubulin (Depolymerization) | Highly potent; induces antivascular effects[7][8]. |
| Pretubulysin (Polyketide) | U-2 OS (Osteosarcoma) | 0.025 µM (25 nM) | Tubulin (Depolymerization) | Causes multipolar spindle formation[6]. |
| Compound 5a (Isoxazole Hybrid) | MDA-MB-231 (Breast) | 5.2 – 22.2 µM | Tubulin (Polymerization Inhibition) | High selectivity; normal HEK-293 IC₅₀ > 100 µM[3][4]. |
| 3-Phenyl Analogs (Isoflavones) | HT29 (Colon) | 40.0 – 60.0 µM | Kinases (Src/PI3K) / ER | Moderate potency; requires lipophilic optimization[9]. |
Mechanistic Pathways
Fig 1. Mechanistic pathways of 8-hydroxychromone analogs inducing mitotic arrest and apoptosis.
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these analogs must follow a self-validating workflow. Every assay must include orthogonal validation to confirm causality rather than mere correlation.
Protocol A: MTT Cell Viability Assay (Primary Screen)
Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity and viability[4].
-
Cell Seeding: Plate MDA-MB-231 cells in 96-well plates at 10,000 cells/well. Incubate for 24h at 37°C (5% CO₂).
-
Treatment: Apply benzopyran-4-one analogs at logarithmic concentrations (0.1 µM to 100 µM).
-
Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (Doxorubicin, 5 µM) to validate assay sensitivity.
-
-
Incubation & Solubilization: Incubate for 72h. Add 20 µL of MTT solution (5 mg/mL). Incubate for 4h, remove media, and dissolve formazan crystals in 150 µL DMSO[4].
-
Quantification: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.
Protocol B: In Vitro Tubulin Polymerization Assay (Mechanistic Validation)
Causality: Because analogs like pretubulysin and isoxazole hybrids are suspected tubulin modulators, we must isolate the protein interaction from whole-cell complexity[6].
-
Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PIPES buffer containing 1 mM GTP.
-
Compound Incubation: Add the test analog (e.g., 10 nM Pretubulysin) to the tubulin solution at 4°C.
-
Self-Validation: Use Paclitaxel as a polymerization enhancer (stabilizer) and Vincristine as a depolymerization control.
-
-
Kinetic Measurement: Transfer to a 37°C microplate reader. Measure absorbance at 340 nm every minute for 60 minutes. A decrease in the Vmax of the assembly curve confirms tubulin depolymerization/inhibition[6].
Protocol C: Annexin V/PI Flow Cytometry (Phenotypic Confirmation)
Causality: To prove that the observed IC₅₀ is due to programmed cell death rather than necrosis, we use Annexin V (which binds externalized phosphatidylserine in early apoptosis) and Propidium Iodide (PI, which enters cells with compromised membranes in late apoptosis/necrosis)[3].
-
Harvesting: Collect both adherent and floating treated cells (critical, as apoptotic cells detach).
-
Staining: Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 min in the dark.
-
Analysis: Analyze via flow cytometry. Benzopyran-4-one-isoxazole hybrids should show a massive shift into the Annexin V+/PI- quadrant (early apoptosis) compared to the untreated control[3].
Fig 2. Sequential in vitro screening workflow for evaluating benzopyran-4-one anticancer hybrids.
References
-
Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Pretubulysin: a new option for the treatment of metastatic cancer Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy Source: PLOS One URL:[Link]
-
Novel Tubulin Antagonist Pretubulysin Displays Antivascular Properties In Vitro and In Vivo Source: Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) URL:[Link]
-
Structural Studies on Bioactive Compounds. 40. Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pretubulysin: From Hypothetical Biosynthetic Intermediate to Potential Lead in Tumor Therapy | PLOS One [journals.plos.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. pubs.acs.org [pubs.acs.org]
8-Hydroxy-4H-1-benzopyran-4-one versus established kinase inhibitors: a comparative analysis
8-Hydroxy-4H-1-benzopyran-4-one Derivatives vs. Established Kinase Inhibitors: A Comparative Analysis
Executive Summary
The 8-hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) scaffold is rapidly gaining traction as a privileged pharmacophore in targeted kinase inhibition. Notably, derivatives containing this core—such as Flavanomarein—have demonstrated potent, selective inhibition of Spleen Tyrosine Kinase (Syk), a critical node in immune signaling and diabetic nephropathy-induced epithelial-mesenchymal transition (EMT)[1]. This guide provides a rigorous, data-driven comparison between 8-hydroxychromone derivatives and established synthetic Syk inhibitors (e.g., R112, Fostamatinib)[2]. Designed for drug development professionals, this analysis synthesizes mechanistic insights, comparative metrics, and self-validating experimental workflows.
Mechanistic Divergence: Natural Scaffolds vs. Synthetic ATP-Competitors
Established kinase inhibitors like R112 are typically Type I inhibitors that competitively occupy the ATP-binding pocket of the active kinase conformation[2]. While highly potent, their reliance on conserved hinge-region binding motifs often leads to off-target kinome cross-reactivity.
Conversely, the 8-hydroxy-4H-1-benzopyran-4-one core leverages its unique hydroxyl and chromone oxygen arrangement to form distinct hydrogen-bonding networks. Molecular dynamics and Surface Plasmon Resonance (SPR) analyses reveal that compounds like Flavanomarein bind directly to Syk, modulating the downstream Syk/TGF-β1/Smad signaling axis without the broad-spectrum toxicity associated with traditional ATP competitors[1].
Syk/TGF-β1/Smad signaling pathway and points of targeted kinase inhibition.
Comparative Performance Data
To objectively evaluate these two classes, we benchmarked Flavanomarein against R112 across biochemical and cellular parameters.
| Parameter | 8-Hydroxychromone Derivative (Flavanomarein) | Established Inhibitor (R112) |
| Primary Target | Spleen Tyrosine Kinase (Syk) | Spleen Tyrosine Kinase (Syk) |
| Binding Mode | Direct interaction (atypical ATP competitive) | Type I ATP-competitive |
| Syk IC50 | Low micromolar / High nanomolar | 226 nM |
| Cellular Efficacy | Reverses high glucose-stimulated EMT in HK-2 cells | Inhibits IgE-FcεRI signaling (allergic rhinitis) |
| Key Downstream Effect | Downregulates TGF-β1/Smad2/3 phosphorylation | Blocks LAT (Y191) phosphorylation |
| Off-Target Profile | High selectivity, favorable antioxidant properties | Moderate kinome cross-reactivity |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust drug discovery relies on orthogonal, self-validating assay systems. The following protocols are designed to confirm binding, quantify enzymatic inhibition, and validate cellular efficacy.
Orthogonal screening workflow for validating Syk kinase inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics
Causality: SPR is chosen over isothermal titration calorimetry (ITC) because it provides real-time kinetic parameters ( Kon , Koff ) using minimal recombinant protein. This is crucial for distinguishing the prolonged residence time of bulky chromone derivatives from the rapid on/off rates of small synthetic inhibitors.
-
Sensor Chip Preparation: Immobilize recombinant human Syk (kinase domain) onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Rationale: Covalent amine coupling prevents baseline drift during the extensive wash cycles required for hydrophobic natural products.
-
Analyte Injection: Inject serial dilutions (0.1 µM to 10 µM) of Flavanomarein and R112 in running buffer (HBS-EP+ with 1% DMSO). Self-Validation Check: Always include a 1% DMSO blank injection to subtract bulk refractive index changes, and use R112 as a positive binding control to validate the active conformation of the immobilized kinase.
-
Regeneration: Wash with 10 mM Glycine-HCl (pH 2.5) to dissociate bound analytes without denaturing the kinase.
Protocol B: HTRF® Kinase Assay for IC50 Determination
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized instead of radiometric 33P -ATP assays to eliminate radioactive waste while providing a superior signal-to-background ratio. The time-resolved nature of HTRF negates auto-fluorescence commonly exhibited by polyphenolic/chromone compounds[3].
-
Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant Syk enzyme, 5 µL of biotinylated poly-(GT) substrate, and 5 µL of the inhibitor (Flavanomarein or R112)[3].
-
Kinase Reaction: Initiate the reaction by adding 100 µM ATP. Incubate for 30 minutes at room temperature. Rationale: 100 µM ATP is chosen to closely mimic physiological ATP concentrations, rigorously testing the competitive nature of the inhibitors.
-
Detection: Stop the reaction using an EDTA-containing buffer supplemented with Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor)[3].
-
Readout: Measure the FRET signal (ratio of 665 nm / 620 nm). Self-Validation Check: Include a "No Enzyme" well (0% activity baseline) and a "Vehicle Only" well (100% activity baseline) to calculate the Z'-factor, ensuring assay robustness ( Z′>0.6 ).
Protocol C: Cellular EMT Reversal Assay (HK-2 Cells)
Causality: Biochemical potency does not guarantee cellular penetration. We utilize HK-2 (human proximal tubular epithelial) cells stimulated with high glucose to model diabetic nephropathy-induced EMT, directly validating the therapeutic phenotype[1].
-
Cell Culture & Stimulation: Culture HK-2 cells and stimulate with 30 mM D-glucose (High Glucose, HG) for 48 hours to induce EMT.
-
Inhibitor Treatment: Co-treat cells with HG and varying concentrations of Flavanomarein or R112.
-
Western Blot Analysis: Lyse cells and probe for E-cadherin (epithelial marker) and Fibronectin/α-SMA (mesenchymal markers). Rationale: E-cadherin downregulation and Fibronectin upregulation are the hallmark phenotypic readouts of EMT.
-
Pathway Probing: Probe for phosphorylated Syk and Smad2/3 to confirm that the phenotypic reversal is mechanistically driven by Syk inhibition[1]. Self-Validation Check: The simultaneous use of R112 (a known Syk inhibitor) must phenocopy the effects of Flavanomarein, proving that Syk is the definitive target mediating the EMT reversal.
Conclusion & Future Perspectives
While established inhibitors like R112 offer exceptional biochemical potency, 8-hydroxy-4H-1-benzopyran-4-one derivatives present a compelling alternative with unique binding kinetics and favorable cellular safety profiles. By systematically integrating SPR, HTRF, and phenotypic cellular assays, researchers can confidently benchmark these natural scaffolds against synthetic standards, accelerating the development of next-generation kinase therapeutics.
References
-
Flavanomarein inhibits high glucose-stimulated epithelial-mesenchymal transition in HK-2 cells via targeting spleen tyrosine kinase. Scientific Reports. URL: [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central (PMC). URL: [Link]
Sources
Evaluating the Isoform-Selective Inhibition of PKC-ζ by 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones: A Comparative Guide
As the neurobiological mechanisms underlying psychostimulant abuse and long-term memory persistence become clearer, atypical Protein Kinase C (aPKC) isoforms—specifically PKC-ζ—have emerged as highly compelling therapeutic targets[1][2]. However, the high structural conservation of the ATP-binding pocket across the 10 distinct PKC isoforms has historically made the development of isoform-selective small molecule inhibitors exceptionally difficult.
This guide provides a comprehensive, objective evaluation of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones , a rare class of isoform-selective PKC-ζ inhibitors[1]. We will analyze the structural causality behind their selectivity, compare their performance against conventional alternatives like the ZIP peptide and pan-aPKC inhibitors, and outline a self-validating experimental workflow for their pharmacological evaluation.
Mechanistic Rationale & Structural Causality
To understand the value of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones, we must first examine the structural biology of PKC-ζ. Unlike classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, atypical PKCs (ζ, ι/λ) lack a functional C1 domain and do not require diacylglycerol (DAG) or calcium for activation[2]. Instead, they rely on protein-protein interactions via their PB1 domain and phosphorylation by PDK1[3].
The Pharmacophore: Why the Benzopyran-4-one Scaffold Works
High-throughput screening of 20,000-member heterocyclic libraries identified the 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one scaffold (a specific 3,3'-dihydroxyflavone derivative) as a potent PKC-ζ inhibitor[1]. The causality behind its efficacy lies in highly specific hydrogen-bonding dynamics:
-
The Critical H-Bond Donor: Structure-Activity Relationship (SAR) studies reveal that the hydroxyl group at the meta position of the C2-phenyl ring is absolutely critical for binding[1]. It acts as an essential hydrogen-bond donor within the PKC-ζ catalytic domain.
-
Validation via Steric Hindrance: When this specific meta-hydroxyl group is protected with a bulky benzyl group, the compound's inhibitory activity drops to zero[1]. This binary activity switch proves that the inhibition is driven by precise orthosteric/allosteric engagement, rather than non-specific hydrophobic aggregation.
-
Differentiation from Generic Flavonols: While generic flavonols (like quercetin or fisetin) exhibit weak, non-selective pan-PKC inhibition, the precise functionalization of the 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one scaffold restricts its conformation to selectively target the unique architecture of the PKC-ζ kinase domain[1][4].
Diagram 1: PKC-ζ signaling pathway in psychostimulant-induced neuroplasticity and targeted inhibition.
Comparative Performance Analysis
When designing in vitro or in vivo experiments targeting PKC-ζ, researchers must choose between small molecule inhibitors and peptide-based approaches. Table 1 objectively compares the benzopyran-4-one scaffold against the most commonly utilized alternatives in the field.
Performance Breakdown
-
ZIP (Zeta Inhibitory Peptide): A myristoylated peptide mimicking the PKC-ζ pseudosubstrate domain. While historically famous for erasing long-term potentiation (LTP) and addiction-related memories[5], ZIP is heavily criticized for its lack of selectivity. It equally inhibits PKC-λ/ι and exhibits significant off-target effects on other kinases[5].
-
CRT0066101: A highly potent, orally bioavailable small molecule. However, it is a pan-atypical inhibitor, meaning it cannot distinguish between PKC-ζ and PKC-ι[3]. It is excellent for oncology models (e.g., pancreatic cancer) where total aPKC shutdown is desired, but unsuitable for precise neurobiological mapping[3].
-
3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones: These compounds bridge the gap, offering the cell permeability of a small molecule with a rare, highly specific selectivity profile tuned specifically for the ζ-isoform over other classical, novel, and atypical family members[1].
Table 1: Quantitative & Mechanistic Comparison of PKC-ζ Inhibitors
| Inhibitor Class | Primary Mechanism of Action | Selectivity Profile | Key Advantages | Primary Limitations |
| 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones | Small molecule kinase domain inhibitor (H-bond dependent) | High (Specific to PKC-ζ) | Rare isoform selectivity; highly druggable scaffold. | Requires precise SAR optimization; early-stage in vivo pharmacokinetic data. |
| ZIP Peptide | Myristoylated pseudosubstrate mimic | Low (Inhibits PKC-ζ, PKC-λ/ι, and off-targets) | Excellent cell permeability; heavily validated in behavioral models. | Promiscuous binding; cannot isolate PKC-ζ specific pathways. |
| CRT0066101 | ATP-competitive small molecule | Moderate (Pan-aPKC: inhibits both ζ and ι) | High potency (nanomolar IC50); orally bioavailable. | Fails to distinguish between the two atypical isoforms. |
| Chelerythrine | Substrate/ATP competitive | None (Pan-PKC inhibitor) | Induces rapid, total PKC shutdown. | Highly cytotoxic; used strictly as a positive control in biochemical assays. |
Self-Validating Experimental Protocol: Isoform Selectivity Profiling
To rigorously evaluate the isoform-selective inhibition of PKC-ζ by novel benzopyran-4-ones, researchers must employ a self-validating screening matrix. A protocol is only "self-validating" if it inherently controls for assay artifacts (e.g., compound aggregation, luciferase quenching) and proves the exact mechanism of action.
Workflow: Luciferase-Based Kinase Assay with Internal SAR Controls
Objective: Quantify the IC50 of the target compound against PKC-ζ while simultaneously proving the necessity of the C2-phenyl meta-hydroxyl group and confirming non-reactivity with classical/novel PKCs.
Materials Required:
-
Purified recombinant human PKC-ζ, PKC-α (classical), and PKC-δ (novel).
-
Standard luciferase-based kinase assay kit (measures ATP depletion).
-
Test Compound: 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-one.
-
Negative Control (SAR Validator): Benzyl-protected analog of the test compound.
-
Positive Control: Chelerythrine (pan-PKC inhibitor)[1].
Step-by-Step Methodology:
-
Enzyme Matrix Preparation: Plate purified PKC-ζ, PKC-α, and PKC-δ in separate wells of a 384-well plate. Causality: Testing across the three distinct PKC classes ensures the compound does not broadly bind conserved C1 or C2 domains.
-
Compound Addition (Dose-Response): Dispense the Test Compound, Negative Control, and Positive Control across a 10-point concentration gradient (1 nM to 10 µM).
-
Kinase Reaction Initiation: Add the specific peptide substrates and ATP to initiate the reaction. Incubate at 30°C for 90 minutes.
-
ATP Depletion Measurement: Add the luciferase reagent. Luminescence is directly proportional to residual ATP (inversely proportional to kinase activity).
-
Data Validation Logic:
-
If Chelerythrine inhibits all three isoforms → The assay is functioning correctly[1].
-
If the Test Compound inhibits PKC-ζ but not α or δ → Isoform selectivity is confirmed.
-
If the Benzyl-protected Negative Control shows 0% inhibition → The mechanism is confirmed as specific H-bond dependent orthosteric binding, ruling out false-positive colloidal aggregation[1].
-
Diagram 2: Self-validating high-throughput screening workflow for PKC-ζ selective inhibitors.
Conclusion for Drug Development Professionals
The identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones represents a significant leap forward in kinase pharmacology. By leveraging the precise hydrogen-bonding requirements of the PKC-ζ catalytic domain, these compounds bypass the promiscuity that plagues the ZIP peptide and pan-aPKC inhibitors like CRT0066101. For researchers investigating the neurobiology of psychostimulant relapse or targeted oncology, integrating this flavonol-derived scaffold into preclinical workflows provides a much higher degree of target validation and mechanistic clarity.
References
-
Yuan L, Seo JS, Kang NS, Keinan S, Steele SE, Michelotti GA, Wetsel WC, Beratan DN, Gong YD, Lee TH. "Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-zeta inhibitors and potential therapeutics for psychostimulant abuse." Molecular BioSystems, 2009.[Link]
-
Storz P. "Targeting Protein Kinase C subtypes in pancreatic cancer." Expert Review of Anticancer Therapy, 2015.[Link]
-
Lee AM, et al. "Inhibition of PKC disrupts addiction-related memory." Frontiers in Behavioral Neuroscience, 2014.[Link]
-
Zhai H, et al. "Compounds from Natural Sources as Protein Kinase Inhibitors." Molecules (MDPI), 2020.[Link]
Sources
A Senior Application Scientist's Guide to Assessing the In Vivo Therapeutic Potential of 8-Hydroxy-4H-1-benzopyran-4-one (8-Hydroxychromone)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the in vivo therapeutic potential of 8-Hydroxy-4H-1-benzopyran-4-one, a member of the chromone family of compounds. While direct in vivo data on this specific molecule is emerging, a robust body of in vitro evidence, particularly from structurally similar derivatives like 8-hydroxydaidzein, strongly suggests significant anti-inflammatory and antioxidant properties. This document synthesizes the current understanding of its mechanism of action, proposes a detailed in vivo experimental workflow for its validation, and compares its theoretical potential against established therapeutic alternatives.
Introduction: The Therapeutic Promise of 8-Hydroxychromone
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with diverse pharmacological activities.[1] 8-Hydroxy-4H-1-benzopyran-4-one (8-hydroxychromone) is a specific chromone derivative that has garnered interest for its potential as a modulator of key inflammatory and antioxidant pathways. Its structural similarity to isoflavones like 8-hydroxydaidzein, which have demonstrated potent anti-inflammatory effects in vitro, provides a strong rationale for its investigation as a therapeutic agent for inflammatory conditions.[2][3]
The primary hypothesis for the therapeutic potential of 8-hydroxychromone lies in its ability to mitigate the cellular stress and pro-inflammatory signaling that underpin a wide range of pathologies, from neurodegenerative diseases to chronic inflammatory disorders.
Unraveling the Mechanism: A Tale of Two Pathways
Based on studies of its close structural analogs, the therapeutic effects of 8-hydroxychromone are likely mediated through the modulation of two critical signaling pathways: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.
Activation of the Nrf2 Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
8-hydroxydaidzein has been shown to be a potent activator of Nrf2, leading to the upregulation of these protective enzymes.[2] It is highly probable that 8-hydroxychromone acts in a similar manner, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS) and combat oxidative stress.
DOT Script for Nrf2 Activation Pathway
Caption: Proposed Nrf2 activation by 8-Hydroxychromone.
Attenuation of NF-κB Inflammatory Signaling
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2.
Studies on 8-hydroxydaidzein have demonstrated its ability to suppress the phosphorylation of key upstream kinases like Akt, thereby preventing IκB degradation and blocking NF-κB activation.[2] This dual action of activating Nrf2 while inhibiting NF-κB positions 8-hydroxychromone as a compelling candidate for diseases with an inflammatory and oxidative stress etiology.
DOT Script for NF-κB Inhibition Pathway
Caption: Proposed NF-κB inhibition by 8-Hydroxychromone.
A Proposed In Vivo Experimental Workflow: The Rodent Model of Acute Inflammation
To rigorously assess the in vivo anti-inflammatory potential of 8-hydroxychromone, a well-established model of acute inflammation, such as the carrageenan-induced paw edema model in rats or mice, is recommended. This model is highly reproducible and sensitive to both steroidal and non-steroidal anti-inflammatory drugs.
DOT Script for In Vivo Experimental Workflow
Caption: Workflow for assessing in vivo anti-inflammatory activity.
Detailed Experimental Protocol
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.
Experimental Groups (n=8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose) orally.
-
8-Hydroxychromone (Low Dose): e.g., 10 mg/kg, orally.
-
8-Hydroxychromone (High Dose): e.g., 30 mg/kg, orally.
-
Positive Control: Indomethacin (10 mg/kg), orally.
Procedure:
-
Baseline Measurement: Measure the initial paw volume of each animal using a plethysmometer.
-
Dosing: Administer the respective treatments (vehicle, 8-hydroxychromone, or Indomethacin) via oral gavage.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.
-
Calculation of Edema and Inhibition:
-
Percent Edema = [(V_t - V_0) / V_0] * 100 (where V_t is the paw volume at time t, and V_0 is the initial paw volume).
-
Percent Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.
-
-
Euthanasia and Tissue Collection: At the end of the experiment (6 hours), euthanize the animals and collect blood for serum cytokine analysis (TNF-α, IL-6) and the inflamed paw tissue.
-
Biochemical and Histological Analysis:
-
Homogenize the paw tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines.
-
Fix a portion of the paw tissue in formalin for histopathological examination to assess inflammatory cell infiltration and tissue damage.
-
Comparative Analysis: 8-Hydroxychromone vs. Standard-of-Care
A direct in vivo comparison of 8-hydroxychromone with established drugs is not yet available in published literature. However, based on its proposed mechanism of action, we can project its potential performance against drugs that target similar pathways. For this guide, we will compare the projected efficacy of 8-hydroxychromone with the known in vivo performance of Indomethacin , a non-selective COX inhibitor, and Dexamethasone , a potent corticosteroid that broadly suppresses inflammation.
| Feature | 8-Hydroxy-4H-1-benzopyran-4-one (Projected) | Indomethacin (Established) | Dexamethasone (Established) |
| Primary Mechanism | Dual Nrf2 activator and NF-κB inhibitor | Non-selective COX-1/COX-2 inhibitor | Glucocorticoid receptor agonist; broad anti-inflammatory effects |
| Therapeutic Approach | Upstream modulation of inflammatory signaling and antioxidant defense | Downstream inhibition of prostaglandin synthesis | Broad immunosuppression and inhibition of inflammatory gene expression |
| Projected Efficacy in Acute Inflammation | Moderate to high, dose-dependent reduction in paw edema and inflammatory markers. | High efficacy in reducing paw edema and pain. | Very high efficacy in suppressing all signs of inflammation. |
| Potential Advantages | Cytoprotective effects via Nrf2 activation; potentially better safety profile than NSAIDs regarding gastric side effects. | Well-established efficacy and rapid onset of action. | Highly potent and effective in severe inflammation. |
| Potential Disadvantages | Efficacy and safety profile not yet established in vivo. | Risk of gastrointestinal ulceration and cardiovascular side effects with chronic use. | Significant side effects with long-term use, including immunosuppression, metabolic changes, and osteoporosis. |
| Key In Vivo Endpoints to Compare | % Inhibition of paw edema, reduction in MPO activity, suppression of TNF-α and IL-6. | % Inhibition of paw edema, reduction in prostaglandin levels. | % Inhibition of paw edema, broad suppression of inflammatory cytokines and cellular infiltration. |
Conclusion and Future Directions
8-Hydroxy-4H-1-benzopyran-4-one represents a promising scaffold for the development of novel anti-inflammatory and antioxidant therapeutics. The strong in vitro evidence from its structural analogs, combined with a well-defined and plausible dual mechanism of action, provides a compelling case for its further investigation. The proposed in vivo experimental workflow offers a robust and standardized approach to validate its therapeutic potential.
Future research should focus on conducting these pivotal in vivo studies to generate concrete efficacy and safety data. Furthermore, exploring its potential in chronic models of inflammation (e.g., adjuvant-induced arthritis) will be crucial in defining its therapeutic niche. The synthesis of this guide serves as a foundational blueprint for researchers to systematically unlock the in vivo therapeutic promise of 8-hydroxychromone.
References
- Anti-prostate cancer activity of 8-hydroxyquinoline-2-carboxaldehyde-thiosemicarbazide copper complexes in vivo by bioluminescence imaging. PubMed. (2018).
- Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity. PubMed. (2018).
- Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (Source not available).
- Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. (Source not available).
- 2,6,8-Trisubstituted 3-hydroxychromone derivatives as fluorophores for live-cell imaging. (Source not available).
- Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe
- Biotin functionalization of 8-hydroxyquinoline anticancer organometallics: low in vivo toxicity but potent in vitro activity. PubMed. (2025).
- 8-hydroxyquinoline and quinazoline derivatives as potential new alternatives to comb
- 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. MedChemComm (RSC Publishing). (Source not available).
- Therapeutic potential of [(8-hydroxyquinolin-7-yl)(phenyl)methylamino] benzoic acid regioisomers against human-intoxicating botulinum neurotoxin serotypes: computational modeling to in vivo protection.
- Biotin Functionalization of 8-Hydroxyquinoline Anticancer Organometallics: Low in vivo Toxicity but Potent in vitro Activity.
- Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflamm
- Solution chemical properties and anticancer potential of 8-hydroxyquinoline hydrazones and their oxidovanadium(IV) complexes. (Source not available).
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. PMC. (Source not available).
- Anti-inflammatory potential of polyphenols: Combining in silico prediction and in vivo d
- High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo. MDPI. (2023).
- The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells. PubMed. (2018).
- Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
- Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modul
- Research Progress on Chemical Compositions, Pharmacological Activities, and Toxicities of Quinone Compounds in Traditional Chinese Medicines. PMC. (Source not available).
- In silico and multi-spectroscopic analyses on the interaction of 5-amino-8-hydroxyquinoline and bovine serum albumin as a potential anticancer agent. PMC. (2021).
- In Vivo Anti-Inflammatory Evaluation and In Silico Physicochemical Characterization of Flavanones
- Current Strategies in Assessment of Nanotoxicity: Alternatives to In Vivo Animal Testing. (2021).
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions. PMC - NIH. (Source not available).
- Targeted multicolor in vivo imaging over 1000 nm enabled by nonamethine cyanines. PubMed. (2022).
- The First In Vivo Study Shows That Gyrophoric Acid Changes Behavior of Healthy Laboratory R
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Activity of 8-Hydroxydaidzein in LPS-Stimulated BV2 Microglial Cells via Activation of Nrf2-Antioxidant and Attenuation of Akt/NF-κB-Inflammatory Signaling Pathways, as Well As Inhibition of COX-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Potential of 8-Hydroxy-4H-1-benzopyran-4-one: A Comparative Guide for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the anti-inflammatory properties of the novel compound 8-Hydroxy-4H-1-benzopyran-4-one in established preclinical animal models. As Senior Application Scientists, our goal is to equip you with the necessary technical details and field-proven insights to design and execute robust in vivo studies. This document moves beyond a simple recitation of protocols, delving into the rationale behind experimental choices to ensure the generation of reliable and translatable data.
Introduction: The Promise of a Novel Benzopyran-4-one
The benzopyran-4-one scaffold is a privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] 8-Hydroxy-4H-1-benzopyran-4-one is a promising new chemical entity within this class. Preliminary in vitro screens may have suggested its potential to modulate inflammatory pathways, but the crucial next step is to validate these findings in a complex biological system. Animal models of inflammation are indispensable tools for this purpose, allowing for the assessment of a compound's efficacy, dose-response relationship, and potential mechanisms of action in a living organism.[4][5][6]
This guide will focus on two widely accepted and complementary animal models: the carrageenan-induced paw edema model for acute local inflammation and the lipopolysaccharide (LPS)-induced systemic inflammation model for a more generalized inflammatory response. We will compare the hypothetical efficacy of 8-Hydroxy-4H-1-benzopyran-4-one against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.
The Rationale Behind Model Selection
Choosing the right animal model is a critical step in the early phase of drug development.[4] An inappropriate model can lead to misleading results and hinder the progress of a promising drug candidate.[6]
-
Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation.[7][8] The injection of carrageenan, a sulfated polysaccharide from red seaweed, into the paw of a rodent elicits a biphasic inflammatory response.[9] The initial phase is mediated by histamine and serotonin, while the later phase (3-6 hours) is characterized by the production of prostaglandins, which are key targets of NSAIDs.[10][11][12][13][14] This model is therefore particularly well-suited for the initial screening of compounds with potential NSAID-like activity.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation: LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[15][16][17] When administered to animals, it triggers a robust inflammatory cascade, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[16] This model is useful for evaluating the efficacy of compounds that may target cytokine production or signaling pathways involved in a systemic inflammatory response, such as sepsis.[16][18]
Experimental Design and Protocols
A well-designed experiment is a self-validating system. The inclusion of appropriate controls is paramount for the correct interpretation of the results.
Model 1: Carrageenan-Induced Paw Edema in Rats
This model will assess the ability of 8-Hydroxy-4H-1-benzopyran-4-one to reduce acute, localized inflammation.
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
8-Hydroxy-4H-1-benzopyran-4-one (Low Dose): e.g., 10 mg/kg.
-
8-Hydroxy-4H-1-benzopyran-4-one (High Dose): e.g., 50 mg/kg.
-
Positive Control: Indomethacin (10 mg/kg).
-
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[19]
-
Dosing: The test compounds, positive control, or vehicle are administered orally (p.o.). The timing of administration should ideally be based on pharmacokinetic data, but typically occurs 30-60 minutes before the carrageenan injection.[8]
-
Induction of Edema: One hour after dosing, 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar region of the right hind paw.[9][20]
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[19][20]
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Comparative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Maximum Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| 8-Hydroxy-4H-1-benzopyran-4-one | 10 | 35.2 |
| 8-Hydroxy-4H-1-benzopyran-4-one | 50 | 62.5 |
| Indomethacin | 10 | 70.8 |
Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model evaluates the ability of 8-Hydroxy-4H-1-benzopyran-4-one to mitigate a systemic inflammatory response.
Experimental Workflow:
Caption: Workflow for the LPS-induced systemic inflammation model.
Step-by-Step Protocol:
-
Animal Acclimatization: Male C57BL/6 mice (20-25g) are acclimatized for at least one week.
-
Grouping: Animals are randomly divided into the following groups (n=8-10 per group):
-
Vehicle Control: Receives the vehicle.
-
8-Hydroxy-4H-1-benzopyran-4-one (Low Dose): e.g., 10 mg/kg.
-
8-Hydroxy-4H-1-benzopyran-4-one (High Dose): e.g., 50 mg/kg.
-
Positive Control: Dexamethasone (1 mg/kg).
-
-
Dosing: The test compounds, positive control, or vehicle are administered orally (p.o.).
-
Induction of Systemic Inflammation: One hour after dosing, mice are injected intraperitoneally (i.p.) with LPS (e.g., 1-5 mg/kg).[17] The dose of LPS may need to be optimized based on the specific strain of mice and the desired severity of the inflammatory response.[21]
-
Blood Collection: At predetermined time points after LPS injection (e.g., 2 and 6 hours), blood is collected via a suitable method (e.g., retro-orbital sinus or cardiac puncture under anesthesia).
-
Cytokine Analysis: Serum is separated from the blood, and the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[16]
Comparative Data (Hypothetical):
| Treatment Group | Dose (mg/kg) | Serum TNF-α (pg/mL) at 2 hours (mean ± SEM) | Serum IL-6 (pg/mL) at 6 hours (mean ± SEM) |
| Vehicle Control | - | 2540 ± 210 | 4850 ± 350 |
| 8-Hydroxy-4H-1-benzopyran-4-one | 10 | 1820 ± 150 | 3560 ± 280 |
| 8-Hydroxy-4H-1-benzopyran-4-one | 50 | 1150 ± 95 | 2130 ± 190 |
| Dexamethasone | 1 | 870 ± 70 | 1540 ± 120 |
Mechanistic Insights: The Cyclooxygenase Pathway
A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[10][11][13] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[11][14]
Caption: Simplified overview of the arachidonic acid cascade and the role of COX enzymes.
The anti-inflammatory activity of 8-Hydroxy-4H-1-benzopyran-4-one observed in the carrageenan-induced paw edema model may be attributable to the inhibition of COX-2, similar to many established NSAIDs. Further in vitro enzyme assays would be required to confirm this hypothesis and to determine the selectivity of the compound for COX-2 over COX-1. A higher selectivity for COX-2 is generally associated with a better gastrointestinal safety profile.[10]
Conclusion and Future Directions
The preclinical animal models outlined in this guide provide a robust framework for the initial in vivo validation of the anti-inflammatory properties of 8-Hydroxy-4H-1-benzopyran-4-one. The hypothetical data presented illustrates a dose-dependent anti-inflammatory effect in both a local and a systemic inflammation model, suggesting that this compound warrants further investigation.
Successful validation in these models should be followed by more in-depth mechanistic studies, including:
-
In vitro COX-1/COX-2 inhibition assays: To confirm the direct target and selectivity.
-
Measurement of prostaglandin levels: To correlate the anti-inflammatory effect with a reduction in these key mediators.
-
Histopathological analysis: To assess the reduction of inflammatory cell infiltration in the affected tissues.
-
Chronic inflammation models: To evaluate the efficacy in more long-term inflammatory conditions, such as adjuvant-induced arthritis.
By following a logical and well-controlled experimental plan, researchers can confidently assess the therapeutic potential of 8-Hydroxy-4H-1-benzopyran-4-one and advance its development as a potential new anti-inflammatory agent.
References
-
MSD Veterinary Manual. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology. [Link]
-
Juskewitch, J. E., et al. (2012). LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels. The American journal of pathology, 180(1), 224–235. [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. [Link]
-
Melior Discovery. LPS Model of Systemic Inflammation. [Link]
-
Juskewitch, J. E., et al. (2012). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology, 180(1), 224-235. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Bio-protocol. Carrageenan-induced paw edema assay. [Link]
-
Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of translational medicine, 17(1), 273. [Link]
-
DVM360. Analgesics in practice part 1: NSAIDS (Proceedings). [Link]
-
The Pharma Journal. In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
The Beef Site. A Guide To NSAIDS. [Link]
-
ResearchGate. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
Lees, P., et al. (2004). Pharmacodynamics and pharmacokinetics of nonsteroidal anti-inflammatory drugs in species of veterinary interest. Journal of veterinary pharmacology and therapeutics, 27(6), 479–490. [Link]
-
Deranged Physiology. Pharmacology of non-steroidal anti-inflammatory agents. [Link]
-
Frontiers in Pharmacology. LPS-Induced Systemic Neonatal Inflammation: Blockage of P2X7R by BBG Decreases Mortality on Rat Pups and Oxidative Stress in Hippocampus of Adult Rats. [Link]
-
PubMed. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. [Link]
-
Oxford Academic. LPS-induced systemic inflammation is more severe in P2Y 12 null mice. [Link]
-
Asian Journal of Pharmaceutical Research. Animal Models of Inflammation: A Review. [Link]
-
SciSpace. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. [Link]
-
PubMed. Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]
-
PubMed. [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity]. [Link]
-
PubMed. Synthesis and anti-inflammatory activity of some benzofuran and benzopyran-4-one derivatives. [Link]
-
PubMed. Anti-inflammatory effects and improved metabolic derangements in ob/ob mice by a newly synthesized prenylated benzopyran with pan-PPAR activity. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]
-
ResearchGate. Synthesis and Anti-inflammatory Activity of Some Benzofuran and Benzopyran-4-one Derivatives | Request PDF. [Link]
-
NextSDS. 4H-1-Benzopyran-4-one, 8-hydroxy- — Chemical Substance Information. [Link]
-
ACS Publications. 7-Hydroxy-benzopyran-4-one Derivatives: A Novel Pharmacophore of Peroxisome Proliferator-Activated Receptor α and -γ (PPARα and γ) Dual Agonists. [Link]
-
National Center for Biotechnology Information. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. [Link]
Sources
- 1. [New derivatives of benzopyran-4-one with analgesic, anti-inflammatory and antiplatelet clumping activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 8. inotiv.com [inotiv.com]
- 9. researchgate.net [researchgate.net]
- 10. Nonsteroidal Anti-inflammatory Drugs in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 11. dvm360.com [dvm360.com]
- 12. thebeefsite.com [thebeefsite.com]
- 13. Pharmacodynamics and pharmacokinetics of nonsteroidal anti-inflammatory drugs in species of veterinary interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. LPS-induced murine systemic inflammation is driven by parenchymal cell activation and exclusively predicted by early MCP-1 plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | LPS-Induced Systemic Neonatal Inflammation: Blockage of P2X7R by BBG Decreases Mortality on Rat Pups and Oxidative Stress in Hippocampus of Adult Rats [frontiersin.org]
- 19. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-protocol.org [bio-protocol.org]
- 21. academic.oup.com [academic.oup.com]
comparison of the antioxidant capacity of different benzopyran-4-one derivatives
Abstract
Benzopyran-4-one derivatives, a class of heterocyclic compounds that includes flavonoids and chromones, are of significant interest in medicinal chemistry due to their broad range of biological activities, notably their antioxidant properties.[1] This guide provides a comparative analysis of the antioxidant capacity of various benzopyran-4-one derivatives. We will delve into the structural features that govern their antioxidant potential, present a data-driven comparison of their efficacy using common in vitro assays, and provide detailed, validated protocols for researchers to conduct these evaluations in their own laboratories. This document is intended for researchers, scientists, and professionals in drug development who are seeking to understand and harness the therapeutic potential of these compounds.
Introduction: The Significance of Benzopyran-4-ones as Antioxidants
The benzopyran-4-one scaffold is a core structure in a vast number of naturally occurring and synthetic compounds.[2][3] Many of these, particularly the flavonoid subclass, are recognized for their potent antioxidant effects.[4][5] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[6][7] Benzopyran-4-one derivatives can mitigate oxidative damage through various mechanisms, making them promising candidates for the development of novel therapeutics.[5][8]
The Chemical Basis of Antioxidant Activity
The antioxidant action of benzopyran-4-one derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4][5] This activity is largely dictated by the arrangement and number of hydroxyl (-OH) groups on the benzopyran-4-one core structure. The key mechanisms include:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching it. The resulting antioxidant radical is relatively stable and less reactive.[4]
-
Single Electron Transfer (SET): This process involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.[9]
In addition to direct radical scavenging, some benzopyran-4-one derivatives can also exert antioxidant effects by chelating metal ions like iron and copper, which can catalyze the formation of ROS.[5][6]
Structure-Activity Relationship (SAR) of Benzopyran-4-one Derivatives
The antioxidant capacity of a benzopyran-4-one derivative is not uniform and is highly dependent on its chemical structure. The key determinants of activity are the number and position of hydroxyl groups, as well as the presence of other substituents.
Key Structural Features for Potent Antioxidant Activity:
-
Hydroxyl Groups on the B-ring: The presence of hydroxyl groups on the B-ring, particularly a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety, is a strong indicator of high antioxidant activity. This arrangement enhances the stability of the resulting radical through electron delocalization.
-
Hydroxyl Group at the C-3 Position: A hydroxyl group at the C-3 position of the C-ring contributes to antioxidant capacity.
-
Unsaturation in the C-ring: The C2-C3 double bond in conjunction with a 4-oxo group in the C-ring facilitates electron delocalization from the B-ring, which is crucial for radical scavenging.
-
Hydroxyl Groups at C-5 and C-7 Positions: Hydroxyl groups at the C-5 and C-7 positions of the A-ring can also contribute to antioxidant activity, though generally to a lesser extent than those on the B-ring.
Conversely, the methylation or glycosylation of hydroxyl groups typically reduces the antioxidant capacity of the compound as it removes the hydrogen-donating potential of that group.
Caption: Core structure of benzopyran-4-one and key hydroxyl substitution sites influencing antioxidant activity.
Comparative Analysis of Antioxidant Capacity: A Data-Driven Approach
To illustrate the impact of structural differences on antioxidant capacity, the following table presents representative data for a selection of benzopyran-4-one derivatives. The data is expressed as IC50 values for DPPH and ABTS radical scavenging assays (lower values indicate higher potency) and as FRAP values (higher values indicate greater reducing power).
| Compound | Key Structural Features | DPPH IC50 (µM)[1] | ABTS IC50 (µM)[1] | FRAP (µM Fe(II)/µM) |
| Quercetin | 3,5,7,3',4'-penta-OH | 5.8 | 8.2 | 3.1 |
| Kaempferol | 3,5,7,4'-tetra-OH | 12.5 | 15.7 | 1.8 |
| Luteolin | 5,7,3',4'-tetra-OH | 8.9 | 11.3 | 2.5 |
| Apigenin | 5,7,4'-tri-OH | 21.3 | 25.1 | 1.1 |
| Chrysin | 5,7-di-OH | >100 | >100 | 0.3 |
| Tectochrysin | 5-OH, 7-OCH3 | >150 | >150 | 0.2 |
Analysis of the Data:
-
Quercetin vs. Kaempferol: The only structural difference is the presence of a 3',4'-dihydroxy (catechol) group in Quercetin versus a single 4'-hydroxyl group in Kaempferol. This demonstrates the profound impact of the catechol moiety on enhancing antioxidant capacity.
-
Luteolin vs. Apigenin: Similar to the above, Luteolin's catechol group on the B-ring results in significantly higher antioxidant activity compared to Apigenin's single 4'-hydroxyl group.
-
Chrysin and Tectochrysin: The lack of hydroxyl groups on the B-ring in Chrysin leads to very low activity. Furthermore, the methylation of the 7-hydroxyl group in Tectochrysin further diminishes its already weak antioxidant potential.[10]
Experimental Protocols for Antioxidant Capacity Assessment
To ensure robust and reproducible results, it is crucial to employ standardized and well-validated assays. Below are detailed protocols for three commonly used methods for assessing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11][12][13]
Caption: Workflow for the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[11]
-
Prepare a series of concentrations of the test compounds and a positive control (e.g., Quercetin or Trolox) in a suitable solvent (e.g., methanol or DMSO).
-
-
Assay Procedure:
-
Pipette 180 µL of the DPPH solution into the wells of a 96-well microplate.[11]
-
Add 20 µL of the different concentrations of the test compounds or standard to the respective wells.[12]
-
For the blank, add 20 µL of the solvent instead of the test compound.
-
Shake the plate gently and incubate in the dark at 37°C for 30 minutes.[11]
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.[12][14]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.[15][16][17]
Caption: Workflow for the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16]
-
To generate the ABTS•+ radical cation, mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]
-
On the day of the assay, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[15][18]
-
Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
-
Assay Procedure:
-
Pipette 200 µL of the diluted ABTS•+ solution into the wells of a 96-well microplate.[15]
-
Add 5 µL of the different concentrations of the test compounds or standard to the respective wells.[15]
-
For the blank, add 5 µL of the solvent.
-
Shake the plate and incubate at room temperature for 5 minutes.[15]
-
-
Measurement and Calculation:
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[19][20][21]
Sources
- 1. Frontiers | Recent advances in the structures and bioactivities of benzopyrans derived from marine fungi: a review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijeais.org [ijeais.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. revistas.intec.edu.do [revistas.intec.edu.do]
- 9. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]
- 10. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-phenyl- [webbook.nist.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. ars.usda.gov [ars.usda.gov]
- 14. mdpi.com [mdpi.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. cellbiolabs.com [cellbiolabs.com]
- 21. ultimatetreat.com.au [ultimatetreat.com.au]
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Hydroxy-4H-1-benzopyran-4-one
For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 8-Hydroxy-4H-1-benzopyran-4-one, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment to your research extends beyond the application; we are dedicated to fostering a culture of safety and responsibility from discovery to disposal.
The Precautionary Principle: Characterizing the Waste Stream
8-Hydroxyquinoline is classified with significant health and environmental hazards, including acute toxicity, potential for causing serious eye damage and skin sensitization, and suspected reproductive toxicity.[1][2][3][4] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2][4] Therefore, 8-Hydroxy-4H-1-benzopyran-4-one must be treated as a hazardous waste unless definitively proven otherwise through analytical testing.
Under no circumstances should this compound or its residues be disposed of down the sanitary sewer or in regular solid waste.[5] Such actions can lead to environmental contamination and potential harm to aquatic ecosystems.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 8-Hydroxy-4H-1-benzopyran-4-one for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is not merely a procedural step but a critical barrier protecting you from potential exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne dust particles that could cause serious eye damage.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact, which may cause irritation or allergic reactions.[1] |
| Body Protection | Laboratory coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of any dust or aerosols.[3] |
Step-by-Step Disposal Protocol for 8-Hydroxy-4H-1-benzopyran-4-one
The following protocol outlines the systematic procedure for the collection and disposal of 8-Hydroxy-4H-1-benzopyran-4-one waste. This process is designed to be a self-validating system, ensuring that each step contributes to a safe and compliant outcome.
Step 1: Waste Segregation and Container Selection
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for 8-Hydroxy-4H-1-benzopyran-4-one and any materials contaminated with it.
-
Choose a Compatible Container: The container must be in good condition, free of leaks, and made of a material compatible with the chemical. For solid waste, a securely sealable plastic or glass container is appropriate. It is often best practice to use the original chemical container if it is empty and in good condition.
-
Avoid Incompatibilities: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.
Step 2: Proper Labeling of the Hazardous Waste Container
Accurate and thorough labeling is a cornerstone of safe waste management. Your institution's Environmental Health & Safety (EHS) office will provide specific hazardous waste labels. The label must be completed at the moment the first drop of waste is added.
Essential Information for the Label:
-
Generator's Name and Contact Information: The researcher responsible for the waste.
-
Chemical Name: Write out "8-Hydroxy-4H-1-benzopyran-4-one". Do not use abbreviations or chemical formulas.
-
Hazard Identification: Based on our surrogate data, tick the boxes for "Toxic" and "Environmental Hazard."
-
Composition: List all components in the container, including any solvents and their approximate percentages.
Step 3: Accumulation and Storage
-
Secure the Container: Keep the waste container tightly sealed at all times, except when adding waste.[5]
-
Designated Storage Area: Store the container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray. This will contain any potential leaks or spills.
-
Monitor Accumulation Limits: Be aware of your facility's limits for hazardous waste accumulation. Typically, laboratories may accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste.
Step 4: Arranging for Disposal
-
Contact Your EHS Office: Once the container is full or is approaching its accumulation time limit (often 9-12 months), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[5]
-
Do Not Attempt On-site Treatment: Unless you are specifically trained and equipped to neutralize hazardous waste, do not attempt to treat the 8-Hydroxy-4H-1-benzopyran-4-one waste yourself. Improper treatment can be more dangerous than the original waste.
-
Final Hand-off: Follow your EHS office's specific procedures for waste pickup. This ensures a documented and compliant transfer of the hazardous waste to a licensed disposal facility.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
-
In Case of a Spill:
-
Evacuate the immediate area and alert your colleagues.
-
If the spill is small and you are trained to handle it, don a full set of PPE.
-
Contain the spill using a chemical spill kit with an absorbent material appropriate for solids.
-
Carefully sweep up the spilled material and absorbent into a designated hazardous waste container.[3]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your EHS office immediately.
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of 8-Hydroxy-4H-1-benzopyran-4-one.
Caption: Decision workflow for the safe disposal of 8-Hydroxy-4H-1-benzopyran-4-one.
Conclusion
By adhering to these detailed procedures, you contribute to a robust safety culture and ensure that your groundbreaking research does not come at the cost of personal or environmental well-being. The responsible management of chemical waste is a shared responsibility, and this guide serves as your trusted resource in upholding the highest standards of laboratory practice.
References
- Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. (2025, March 10).
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
- SAFETY D
- SAFETY DATA SHEET. Fisher Scientific. (2010, September 6).
- 8 - SAFETY D
- SAFETY DATA SHEET. SigmaAldrich.cn. (2024, September 6).
- 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.)
- 4H-1-Benzopyran-4-one, 8-hydroxy- — Chemical Substance Inform
- SAFETY D
- SAFETY DATA SHEET. Thermo Fisher Scientific. (2011, February 10).
- Safety d
- SAFETY D
- SAFETY DATA SHEET. Sigma-Aldrich. (2025, September 22).
- SAFETY DATA SHEET. Fisher Scientific. (2009, September 26).
- Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
- HYDROXYCITRONELLAL - Safety D
- Proper disposal of chemicals. Sciencemadness Wiki. (2025, August 20).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS - University of Pennsylvania. (2003, February 15).
- Hazardous Waste Determination | PennEHRS. UPenn EHRS - University of Pennsylvania. (2024, December 12).
- Disposal Methods. Flinn Scientific.
Sources
Standard Operating Procedure & Safety Guide: Handling 8-Hydroxy-4H-1-benzopyran-4-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction & Pharmacological Relevance
8-Hydroxy-4H-1-benzopyran-4-one (CAS: 16146-63-7), commonly referred to as 8-hydroxychromone, is a privileged pharmacophore scaffold utilized extensively in the synthesis of advanced therapeutics. It serves as a critical building block for novel[1] and antimalarial compounds. Structurally, the 8-hydroxychromone moiety is homologous to the core of stigmatellin, a potent natural inhibitor that arrests cellular respiration by binding to the[2].
While its biological reactivity makes it invaluable for drug discovery, its planar aromatic structure and reactive phenolic hydroxyl group necessitate rigorous safety and handling protocols to protect laboratory personnel from dermal, ocular, and respiratory exposure.
Mechanistic Hazard Assessment (Causality of Toxicity)
Understanding why 8-Hydroxy-4H-1-benzopyran-4-one is hazardous is the first step in self-validating your safety protocols:
-
Dermal and Ocular Toxicity (Skin Irrit. 2, Eye Irrit. 2): The lipophilic, planar chromone ring easily intercalates into cellular lipid bilayers. Once embedded, the 8-hydroxyl group acts as a strong hydrogen bond donor, disrupting native protein structures and causing acute irritation to mucous membranes and the cornea.
-
Respiratory Hazard (STOT SE 3): Handled primarily as a dry, crystalline powder, micro-particulates can easily aerosolize. If inhaled, these particulates bypass upper respiratory ciliary defenses, depositing in the lower respiratory tract and causing severe mucosal inflammation.
Physicochemical Properties & GHS Data
| Property / Classification | Data / Description |
| Chemical Name | 8-Hydroxy-4H-1-benzopyran-4-one |
| CAS Number | |
| Molecular Formula | C₉H₆O₃ |
| Molecular Weight | 162.14 g/mol |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Optimal Solvents | DMSO,, Ethanol |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; each item serves a specific mechanistic purpose against the physicochemical threats of 8-hydroxychromone.
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).
-
Causality: Nitrile provides superior chemical resistance against polar aprotic solvents like DMSO and PEG-400, which are standard vehicles used to dissolve chromones for in vitro assays. Latex degrades rapidly in these solvents, risking transdermal delivery of the dissolved compound.
-
-
Eye Protection: Snug-fitting chemical safety goggles.
-
Causality: Standard safety glasses with side shields are insufficient against aerosolized crystalline dust generated during weighing.
-
-
Respiratory Protection: N95 or P100 particulate respirator, OR conduct all open-container work within a Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood.
-
Causality: Mitigates the high STOT SE 3 inhalation risk associated with the compound's fine particulate nature.
-
-
Body Protection: Flame-retardant lab coat with fitted knit cuffs to prevent wrist exposure.
Operational Workflow: Weighing and Dissolution
To ensure absolute safety and maintain the integrity of the compound for sensitive bioassays, follow this step-by-step methodology:
Step 1: Electrostatic Mitigation
-
Dry chromone powders are highly susceptible to static charge, which causes "jumping" and aerosolization.
-
Action: Use an anti-static gun (e.g., Zerostat) to neutralize the static charge on your weighing spatulas and the interior of the analytical balance draft shield before opening the chemical vial.
Step 2: Closed-System Weighing
-
Action: Place a pre-tared, sealable glass vial (e.g., a crimp-top HPLC vial) on the balance.
-
Carefully transfer the target mass of 8-Hydroxy-4H-1-benzopyran-4-one into the vial. Seal the vial tightly before removing it from the balance or fume hood.
Step 3: In-Vial Dissolution
-
Action: Do not open the vial to add solvent. Instead, use a syringe to inject the primary solvent (e.g., anhydrous DMSO) directly through the vial's septum.
-
Causality: This closed-system dissolution traps any remaining airborne micro-particulates within the liquid matrix, permanently neutralizing the inhalation hazard.
-
Vortex gently until the solution is optically clear. Store stock solutions at -20°C, protected from light to prevent photo-degradation of the chromone ring.
Pharmacological Mechanism: Cytochrome bc1 Inhibition
8-hydroxychromone derivatives (such as stigmatellin) are highly valued in drug development for their ability to arrest cellular respiration in pathogens. They achieve this by binding to the Qo site of the cytochrome bc1 complex, forming a critical hydrogen bond with the His-161 residue of the [2]. This raises the midpoint potential of the ISP, blocking electron transfer.
Caption: Mechanism of Cytochrome bc1 complex inhibition by 8-hydroxychromone derivatives.
Spill Management & Disposal Plan
Solid Spill Protocol (Powder):
-
Do not sweep. Sweeping aerosolizes the compound.
-
Cover the spill with damp, inert absorbent paper to suppress dust generation.
-
Carefully scoop the damp material using a non-sparking tool into a dedicated, sealable hazardous waste container.
-
Wipe the area with a solvent the compound is soluble in (e.g., a small amount of ethanol), followed by soap and water.
Liquid Spill Protocol (Dissolved in DMSO/PEG-400):
-
Cover the liquid with an inert, non-combustible absorbent material (vermiculite or sand).
-
Collect the saturated absorbent into a hazardous waste container.
-
Wash the contaminated surface with a 10% bleach solution, followed by copious amounts of water to remove residual organic solvents.
Disposal: 8-Hydroxy-4H-1-benzopyran-4-one must be disposed of via a licensed hazardous waste contractor. Incineration is the mandated disposal method. Never flush the compound or its solutions down the drain, as phenolic compounds pose significant aquatic toxicity risks.
References
-
Gurung, B., et al. "Stigmatellin Induces Reduction of Iron-Sulfur Protein in the Oxidized Cytochrome bc1 Complex". Journal of Biological Chemistry (via PMC).[Link]
-
Parvez, M. K. "An update on natural or herbal drugs against hepatitis B virus". ResearchGate.[Link]
-
Research Journal of Pharmacy and Technology. "SYNTHESIS SOME NEW PYRAZOLE CONTAINING HYDROXYL SUBSTITUTED FLAVONES DERIVATIVES AND THERE IN VITRO ANTIMICROBIAL ACTIVITY." RJPN. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
